molecular formula C18H32N6O6 B12743330 Glucosepane CAS No. 257290-23-6

Glucosepane

Cat. No.: B12743330
CAS No.: 257290-23-6
M. Wt: 428.5 g/mol
InChI Key: JTMICRULXGWYCN-WSOGJNRSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glucosepane (CAS 257290-23-6) is an advanced glycation end product (AGE) and a lysine-arginine protein cross-link derived from D-glucose via the Maillard reaction . It is the most abundant cross-linking AGE identified in the human extracellular matrix (ECM), present at levels 10 to 1000 times higher than any other known cross-link . This compound forms irreversibly and accumulates in long-lived proteins such as collagen and crystallin, where it creates intra- and intermolecular cross-links that contribute to the progressive stiffening of tissues and loss of proteolytic digestibility in the ECM . Research shows its levels increase curvilinearly with age, rising to approximately 2000 pmol/mg collagen in the skin of non-diabetic individuals by 100 years of age . These levels are significantly elevated in diabetes, often doubling, which underscores its importance as a key molecular culprit in the pathogenesis of diabetic complications like retinopathy, nephropathy, and neuropathy, as well as in age-related conditions such as arteriosclerosis and joint stiffening . The formation of this compound is a non-oxidative process, proceeding from the Amadori product through a key α-dicarbonyl intermediate, N6-(2,3-dihydroxy-5,6-dioxohexyl)-L-lysinate, ultimately leading to the formation of a characteristic cross-linked structure with a 7-membered ring . Due to its central role in age- and diabetes-related pathophysiological stiffening of critical tissues, this compound is a high-value target for investigative research into therapeutic interventions, including the development of cross-link breakers . This product is intended for Research Use Only and is not for diagnostic, therapeutic, or other human uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

257290-23-6

Molecular Formula

C18H32N6O6

Molecular Weight

428.5 g/mol

IUPAC Name

(2S)-2-amino-6-[(6R,7S)-2-[(4S)-4-amino-4-carboxybutyl]imino-6,7-dihydroxy-1,5,6,7,8,8a-hexahydroimidazo[4,5-b]azepin-4-yl]hexanoic acid

InChI

InChI=1S/C18H32N6O6/c19-10(16(27)28)4-1-2-7-24-9-14(26)13(25)8-12-15(24)23-18(22-12)21-6-3-5-11(20)17(29)30/h10-14,25-26H,1-9,19-20H2,(H,21,22)(H,27,28)(H,29,30)/t10-,11-,12?,13-,14+/m0/s1

InChI Key

JTMICRULXGWYCN-WSOGJNRSSA-N

Isomeric SMILES

C1[C@@H]([C@@H](CN(C2=NC(=NCCC[C@@H](C(=O)O)N)NC21)CCCC[C@@H](C(=O)O)N)O)O

Canonical SMILES

C1C(C(CN(C2=NC(=NCCCC(C(=O)O)N)NC21)CCCCC(C(=O)O)N)O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of Glucosepane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of Glucosepane, a critical advanced glycation end product (AGE). It details its chemical structure, formation pathways, and methods for its synthesis and detection, with a focus on providing actionable information for research and development.

Executive Summary

This compound is the most abundant protein cross-link in the human body, formed non-enzymatically from D-glucose, lysine (B10760008), and arginine residues.[1][2] It is an advanced glycation end product (AGE) that accumulates in tissues with age and at an accelerated rate in diabetes, contributing to the pathophysiology of aging and diabetic complications by altering the structural and functional properties of proteins in the extracellular matrix (ECM).[3][4] This guide elucidates the complex chemical nature of this compound, its formation mechanism, and relevant experimental methodologies.

Chemical Structure and Properties

This compound is a structurally complex molecule characterized by a seven-membered ring derived from glucose that cross-links the side chains of lysine and arginine amino acid residues.[5] This irreversible covalent bond contributes to the stiffening of tissues over time.[3] Natural this compound exists as a mixture of diastereoisomers.[3][5]

The fundamental chemical properties of this compound are summarized in the table below.

PropertyValueSource
IUPAC Name (2S)-2-Amino-6-((6R,7S)-2-(((S)-4-amino-4-carboxybutyl)amino)-6,7-dihydroxy-6,7,8,8a-tetrahydroimidazo[4,5-b]azepin-4(5H)-yl)hexanoic acid[1]
Alternate IUPAC Name 6-[2-[(4S)-4 ammonio-5-oxido-5-oxopentyl]amino-6,7-dihydroxy-6,7,8,8a-tetrahydroimidazo[4,5-b]azepin-4(5H)-yl-L-norleucinate[6]
Chemical Formula C₁₈H₃₂N₆O₆[1][7]
Molar Mass 428.490 g·mol⁻¹[1]
Molecular Weight 428.5 g/mol [8]
UV Absorption Max (λmax) 251 and 253 nm[5][9]

The chemical structure of this compound, highlighting the linkage between lysine and arginine residues via a glucose-derived core, is depicted below.

Glucosepane_Structure lys ...-NH-CH(COOH)-CH2-CH2-CH2-CH2- core N-CH2-CH(OH)-CH(OH)-CH2-C(=N-...)-N=C-... lys->core Forms Imidazo[4,5-b]azepine ring arg ...-NH-C(=NH)-NH-CH2-CH2-CH2-CH(COOH)-NH-... core->arg with Arginine side chain

Figure 1: Simplified representation of the this compound cross-link.

Formation Pathway of this compound

This compound forms via the Maillard reaction, a non-enzymatic browning process.[1] The pathway is initiated by the reaction of D-glucose with the ε-amino group of a lysine residue.

  • Schiff Base Formation: The open-chain form of D-glucose reacts with a lysine residue to form an unstable imine, known as a Schiff base.[1]

  • Amadori Product: The Schiff base undergoes rearrangement to form a more stable aminoketose, the Amadori product.[1]

  • α-Dicarbonyl Intermediate: The Amadori product slowly degrades to form a key α-dicarbonyl intermediate, N⁶-(2,3-dihydroxy-5,6-dioxohexyl)-L-lysinate.[1][2] This occurs through a series of keto-enol tautomerizations and the elimination of a hydroxyl group.[1][2]

  • Ring Closure and Arginine Condensation: The α-dicarbonyl intermediate undergoes ring closure. Subsequently, it condenses with the guanidino group of an arginine residue to form the stable this compound cross-link.[1]

Glucosepane_Formation_Pathway D_Glucose D-Glucose Schiff_Base Schiff Base D_Glucose->Schiff_Base Lysine Lysine Residue Lysine->Schiff_Base Amadori_Product Amadori Product Schiff_Base->Amadori_Product Rearrangement Alpha_Dicarbonyl α-Dicarbonyl Intermediate (N⁶-(2,3-dihydroxy-5,6-dioxohexyl)-L-lysinate) Amadori_Product->Alpha_Dicarbonyl Slow Degradation This compound This compound Cross-link Alpha_Dicarbonyl->this compound Arginine Arginine Residue Arginine->this compound

Figure 2: The formation pathway of this compound via the Maillard reaction.

Experimental Protocols

The study of this compound has been challenging due to its complex structure and chemical properties. However, robust methodologies for its synthesis and detection have been developed.

A concise, eight-step total synthesis of this compound has been reported, starting from commercially available materials with an overall yield of 12%.[10] This enantioselective synthesis was enabled by the development of a one-pot method for preparing the nonaromatic 4H-imidazole tautomer in the core structure.[10] This synthetic route provides access to chemically homogeneous this compound, which is crucial for detailed biological investigations.[10] Another synthetic strategy for a this compound precursor involves a 10-step procedure starting from 1,5-dibromopentane.[4]

  • Liquid Chromatography-Mass Spectrometry (LC/MS): Due to its lability under conventional acid hydrolysis and weak UV absorbance, the gold standard for this compound quantification is isotope dilution liquid chromatography-mass spectrometry (LC/MS).[5] This method requires exhaustive enzymatic digestion of the protein to release the free this compound molecule prior to analysis.[5]

  • Antibody-Based Detection: Polyclonal anti-Glucosepane antibodies have been developed using synthetic immunogens.[4] These antibodies enable the use of techniques such as:

    • Enzyme-Linked Immunosorbent Assay (ELISA): For the quantitative measurement of this compound in biological samples.[4]

    • Immunohistochemistry (IHC): For visualizing the localization of this compound in intact tissue samples, which is not possible with LC/MS methods that require tissue degradation.[4]

Experimental_Workflow cluster_quantification Quantification cluster_localization Localization Tissue_Sample_Q Tissue Sample Enzymatic_Digestion Exhaustive Enzymatic Digestion Tissue_Sample_Q->Enzymatic_Digestion LC_MS LC/MS Analysis Enzymatic_Digestion->LC_MS Tissue_Sample_L Intact Tissue Section Antibody_Incubation Anti-Glucosepane Antibody Incubation Tissue_Sample_L->Antibody_Incubation IHC Immunohistochemical Staining & Imaging Antibody_Incubation->IHC

Figure 3: Workflow for this compound detection and quantification.

Strategies for Inhibition

Given the role of this compound in age-related pathologies, several strategies have been explored to inhibit its formation or to break the cross-links.

  • α-Dicarbonyl Trapping: Compounds like aminoguanidine (B1677879) can act as "traps" for the α-dicarbonyl intermediate. By reacting with this intermediate with a higher affinity than arginine, they prevent the final cross-linking step.[1]

  • Thiazolium Salts: Thiazolium salts, such as ALT-711, have been investigated for their ability to break the α-dicarbonyl intermediate, thus cleaving the precursor to this compound.[1] They are thought to act as bidentate nucleophiles that attack the adjacent carbonyls.[1]

Inhibition_Logic Amadori Amadori Product Dicarbonyl α-Dicarbonyl Intermediate Amadori->Dicarbonyl Glucosepane_Node This compound Dicarbonyl->Glucosepane_Node + Arginine Inhibitor α-Dicarbonyl Trap (e.g., Aminoguanidine) Dicarbonyl->Inhibitor Trapped Breaker Cross-link Breaker (e.g., Thiazolium Salts) Dicarbonyl->Breaker Cleaved

Figure 4: Logical pathways for the inhibition of this compound formation.

Conclusion

This compound represents a significant target for understanding and potentially mitigating the effects of aging and diabetes. Its complex chemical structure and formation pathway present challenges but also opportunities for therapeutic intervention. The development of total synthesis routes and specific detection methods are enabling deeper insights into its biological roles and facilitating the search for effective inhibitors and breakers. Continued research in this area is paramount for developing strategies to combat the downstream pathological consequences of this compound accumulation. to combat the downstream pathological consequences of this compound accumulation.

References

Mechanism of Glucosepane formation in vivo

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the In Vivo Mechanism of Glucosepane Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an irreversible, covalent protein cross-link formed from D-glucose, a lysine (B10760008) residue, and an arginine residue.[1][2] It is classified as an Advanced Glycation End Product (AGE) and is considered the most abundant cross-linking AGE in human tissues, with levels 10 to 1,000 times higher than any other.[1][2] this compound accumulates in the extracellular matrix (ECM) of long-lived proteins, such as collagen in the skin and crystallin in the eye, contributing to the age-related stiffening and loss of elasticity in tissues.[1][3][4] Its accumulation is significantly accelerated in diabetes mellitus, and elevated levels are strongly associated with the progression of diabetic complications.[3][5][6] This guide provides a detailed overview of the in vivo formation mechanism of this compound, quantitative data on its accumulation, and key experimental protocols for its study.

Core Mechanism of In Vivo this compound Formation

The formation of this compound is a non-enzymatic, non-oxidative process that occurs via the Maillard reaction.[1][2][7] The pathway can be divided into several key stages, beginning with the glycation of a lysine residue and culminating in a cross-link with a nearby arginine residue.

Stage 1: Formation of the Amadori Product

The process begins with the nucleophilic attack of the ε-amino group of a lysine residue on the carbonyl carbon of a D-glucose molecule.[1][2] This reaction forms an unstable imine known as a Schiff base. The Schiff base then undergoes a spontaneous rearrangement to form a more stable aminoketose, commonly referred to as the Amadori product (specifically, fructoselysine in this case).[1][2][8] This initial phase is a critical, rate-limiting step that commits the protein to the glycation pathway.

G cluster_main D_Glucose D-Glucose Schiff_Base Schiff Base (Unstable Imine) D_Glucose->Schiff_Base Lysine Protein Lysine Residue Lysine->Schiff_Base Amadori_Product Amadori Product (Fructoselysine) Schiff_Base->Amadori_Product Amadori Rearrangement Alpha_Dicarbonyl α-Dicarbonyl Intermediate (Lederer's Glucosone) Amadori_Product->Alpha_Dicarbonyl Slow Degradation (Non-oxidative) Ring_Closure Intramolecular Aldimine (Cyclized Intermediate) Alpha_Dicarbonyl->Ring_Closure Ring Closure This compound This compound Cross-link Ring_Closure->this compound Arginine Protein Arginine Residue Arginine->this compound Condensation

Caption: Overall reaction pathway for the formation of this compound.

Stage 2: Degradation of the Amadori Product to an α-Dicarbonyl Intermediate

The stable Amadori product is the key precursor that slowly degrades to form this compound. This degradation occurs over a long period, which is why this compound is prevalent on long-lived proteins where the Amadori product has sufficient time to react.[1] It is estimated that in old age, 50-60% of the steady-state levels of Amadori products are converted into this compound.[1]

The conversion proceeds through a critical α-dicarbonyl intermediate, N6-(2,3-dihydroxy-5,6-dioxohexyl)-L-lysinate, also known as Lederer's glucosone.[5][9] The formation of this specific intermediate was initially challenging to elucidate. Isotope labeling studies using 13C-marked glucose confirmed that the carbonyl groups are located at the C-5 and C-6 positions of the original glucose backbone.[1][2] The proposed mechanism involves a series of keto-enol tautomerizations that shift the carbonyl functionality down the sugar backbone, followed by the elimination of the C-4 hydroxyl group as a water molecule.[1][2][10]

G cluster_mechanism Amadori Amadori Product (Fructoselysine) KetoEnol Series of Keto-Enol Tautomerizations Amadori->KetoEnol Carbonyl Shift Dehydration Dehydration (Elimination of C-4 Hydroxyl) KetoEnol->Dehydration Dicarbonyl α-Dicarbonyl Intermediate (N⁶-(2,3-dihydroxy-5,6-dioxohexyl)-L-lysinate) Dehydration->Dicarbonyl

Caption: Mechanism of α-dicarbonyl intermediate formation from the Amadori product.

Stage 3: Ring Closure and Condensation with Arginine

The final steps of this compound formation are not yet fully characterized, but a likely mechanism has been proposed.[1][2] Following the formation of the α-dicarbonyl intermediate, the ring structure is hypothesized to form via a nucleophilic attack of the lysine's nitrogen atom on the C-6 carbonyl, followed by the elimination of a water molecule.[2] This creates a reactive intramolecular aldimine intermediate.[1][2]

This cyclized intermediate then readily condenses with the guanidino group of a nearby arginine residue. For this cross-linking to occur, the arginine residue must be in close proximity to the glycated lysine, preferentially at a distance of 5 Å, and no more than 7.5 Å.[5] The reaction involves nucleophilic addition-elimination reactions between the arginine's nitrogen atoms and the electrophilic carbonyls on the ring, eliminating two more water molecules to form the stable, seven-membered this compound cross-link.[2]

Quantitative Data on this compound Accumulation

Quantitative analysis, primarily through liquid chromatography-mass spectrometry (LC/MS), has been crucial in establishing this compound as the major AGE cross-link in vivo.

Table 1: this compound Levels in Human Skin Collagen

Subject GroupAge (Years)This compound Level (pmol/mg collagen)
Nondiabetic~20< 500
Nondiabetic90~2000
Diabetic-~5000
Data sourced from Sell et al. (2005).[3][6]

Table 2: Comparison of Different Cross-links in Human Skin Collagen (at 90 years)

Cross-link TypePrecursorLevel (pmol/mg collagen)
This compound Glucose~2000
MODICMethylglyoxal~30
GODICGlyoxal~15
DOGDIC3-Deoxyglucosone< 5 (No significant age-related increase)
Data sourced from Sell et al. (2005).[3][6]

These data clearly illustrate that this compound levels are orders of magnitude higher than other known cross-links and increase dramatically with both age and diabetes.[3][6] In the glomerular basement membrane (GBM) of the kidney, this compound levels can reach up to 500 pmol/mg of collagen and are significantly increased in diabetes.[3][6]

Experimental Protocols

Studying this compound requires specialized methodologies due to its chemical properties and the complexity of biological matrices.

Protocol 1: Quantification of this compound in Tissues via LC/MS

This is the gold-standard method for accurate quantification of this compound.[3][11]

  • Sample Preparation: Insoluble tissue fractions (e.g., collagen) are isolated from biological samples (skin biopsies, kidney tissue). Proteins are precipitated, washed, and delipidated.[7]

  • Enzymatic Digestion: Because this compound is labile to acid hydrolysis, the protein matrix must be broken down enzymatically.[9] This involves exhaustive digestion using a cocktail of proteases (e.g., collagenase, pronase, aminopeptidase) at 37°C until the protein is fully hydrolyzed to free amino acids and the intact this compound adduct.

  • Isotope Dilution: A known quantity of a stable isotope-labeled internal standard of this compound is added to the sample digest. This allows for precise quantification by correcting for sample loss and ionization differences during mass spectrometry.

  • LC/MS Analysis: The digest is analyzed using liquid chromatography-mass spectrometry. The this compound and its internal standard are separated from other components via HPLC and detected by a mass spectrometer, often in selected reaction monitoring (SRM) mode for high sensitivity and specificity.

  • Quantification: The ratio of the signal from the native this compound to the signal from the internal standard is used to calculate the exact amount of this compound in the original sample, typically reported as pmol per mg of protein or collagen.[3][6]

Protocol 2: Total Synthesis of this compound

The chemical synthesis of this compound is essential for producing standards for analytical studies, generating material for biological investigation, and developing tools like antibodies.[12][13]

A concise, eight-step total synthesis has been reported with a 12% overall yield.[12] The key features of this convergent and enantioselective synthesis include:

  • Development of a one-pot method to prepare the nonaromatic 4H-imidazole tautomer that forms the core of the structure.[12]

  • Careful control of stereochemistry to produce chemically homogeneous material.[12]

  • This synthetic route provides access to pure this compound, overcoming the scarcity and heterogeneity of material isolated from biological sources.[12][14]

Protocol 3: Immunodetection of this compound

The development of specific antibodies allows for the visualization of this compound localization in tissues.[11]

  • Immunogen Synthesis: A synthetic this compound immunogen is created that closely resembles the in vivo structure. This is crucial to avoid generating antibodies that cross-react with other AGEs.[11]

  • Antibody Generation: The immunogen is used to immunize animals (e.g., rabbits) to produce a polyclonal antibody serum.

  • Antibody Characterization: The specificity and affinity of the antibodies are confirmed using techniques like ELISA. Assays are run against a panel of synthetic AGEs (e.g., CML, MG-H1) to ensure the antibodies bind selectively to this compound.[11]

  • Immunohistochemistry: The validated antibodies are used to probe tissue sections (e.g., of the retina). This allows for the microscopic visualization of this compound accumulation within specific anatomical structures, providing insights into its pathological role in disease.[11][15]

Logical Relationships and Inhibition Pathways

The formation of this compound from the Amadori product is a non-oxidative pathway. This is distinct from the formation of other AGEs like Nε-(Carboxymethyl)lysine (CML), which arise from oxidative cleavage of the Amadori product.[5][8] Therefore, antioxidants are not effective at preventing this compound formation.[5] Inhibition strategies must target key intermediates in the non-oxidative pathway.

G cluster_logic Amadori Amadori Product NonOxidative Non-Oxidative Pathway (Keto-enol shifts, dehydration) Amadori->NonOxidative Oxidative Oxidative Pathway (Glycoxidation) Amadori->Oxidative AlphaDicarbonyl α-Dicarbonyl Intermediate NonOxidative->AlphaDicarbonyl CML CML & other oxidative AGEs Oxidative->CML This compound This compound AlphaDicarbonyl->this compound Reacts with Arginine Inhibitor Inhibitors (e.g., Aminoguanidine) Inhibitor->AlphaDicarbonyl Traps/Scavenges

Caption: Relationship between oxidative and non-oxidative AGE formation pathways.

One strategy to inhibit this compound formation is to use molecules that can "trap" the reactive α-dicarbonyl intermediate before it can react with arginine.[2] Aminoguanidine is a well-known compound that reacts with α-dicarbonyls, thereby blocking the final cross-linking step.[2][16][17] However, its use in humans has been limited by toxicity concerns.[17] The development of more specific and non-toxic inhibitors remains a key goal for therapeutic intervention.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucosepane is the most abundant and structurally complex advanced glycation end-product (AGE) cross-link in the human body. Formed non-enzymatically between lysine (B10760008) and arginine residues on proteins via the Maillard reaction with glucose, this compound accumulates in long-lived proteins of the extracellular matrix (ECM), particularly collagen. This irreversible cross-linking process is a hallmark of aging and is significantly accelerated in diabetes mellitus. The accumulation of this compound cross-links leads to increased stiffness, decreased elasticity, and reduced proteolytic digestibility of tissues, contributing to the pathophysiology of numerous age-related and diabetic complications, including cardiovascular disease, nephropathy, retinopathy, and neurodegenerative disorders. This guide provides a comprehensive overview of the biological function of this compound, detailing its formation, pathological roles, quantitative data on its prevalence, and experimental methodologies for its study.

Introduction to this compound

This compound is a lysine-arginine cross-link derived from D-glucose, first identified in the late 1990s. It is unique among AGEs due to its complex, seven-membered heterocyclic ring structure. Its formation is a slow, non-oxidative process, making it a significant contributor to the "glycemic memory" observed in diabetic complications, where the detrimental effects of hyperglycemia persist even after blood glucose levels are controlled. This compound's prevalence in human tissues is 10 to 1000 times higher than any other known cross-linking AGE, underscoring its importance in age- and diabetes-related tissue dysfunction.[1][2][3][4]

The Formation of this compound Cross-links

The formation of this compound is a multi-step process initiated by the Maillard reaction.

dot

Glucose Glucose Schiff_Base Schiff Base (unstable) Glucose->Schiff_Base + Lysine Lysine Lysine residue (on protein) Lysine->Schiff_Base Amadori_Product Amadori Product (stable) Schiff_Base->Amadori_Product Rearrangement alpha_Dicarbonyl α-Dicarbonyl Intermediate Amadori_Product->alpha_Dicarbonyl Degradation This compound This compound Cross-link alpha_Dicarbonyl->this compound + Arginine Arginine Arginine residue (on protein) Arginine->this compound

Caption: The non-enzymatic formation pathway of this compound cross-links.

The initial reaction between the carbonyl group of glucose and the ε-amino group of a lysine residue forms an unstable Schiff base. This rearranges to a more stable Amadori product. Over time, the Amadori product undergoes a series of dehydration and rearrangement reactions to form a reactive α-dicarbonyl intermediate. This intermediate then reacts with the guanidinium (B1211019) group of a nearby arginine residue to form the stable, irreversible this compound cross-link.[2]

Pathophysiological Roles of this compound Cross-links

The accumulation of this compound cross-links has profound effects on tissue structure and function, contributing to the pathology of several diseases.

Impact on the Extracellular Matrix

This compound cross-linking of collagen, the most abundant protein in the ECM, leads to:

  • Increased Tissue Stiffness and Reduced Elasticity: This contributes to arteriosclerosis (stiffening of the arteries), joint stiffness, and skin wrinkling.[2][3]

  • Decreased Proteolytic Digestibility: Cross-linked collagen is more resistant to degradation by matrix metalloproteinases (MMPs), leading to its accumulation and the thickening of basement membranes, a characteristic feature of diabetic microvascular complications.[2]

  • Altered Cell-Matrix Interactions: Changes in the ECM structure can affect cell adhesion, migration, and signaling.[5][6]

Role in Disease
  • Diabetes Mellitus: Accelerated this compound formation is a key factor in the development of diabetic complications, including retinopathy, nephropathy, and neuropathy.[1]

  • Cardiovascular Disease: Increased arterial stiffness due to this compound cross-linking contributes to hypertension and an increased risk of cardiovascular events.[7][8]

  • Chronic Kidney Disease: this compound accumulation in the glomerular basement membrane is associated with the progression of diabetic nephropathy.[7][9]

  • Neurodegenerative Diseases: While the direct role of this compound is still under investigation, AGEs are implicated in the pathogenesis of Alzheimer's disease by promoting inflammation and oxidative stress.

Quantitative Data on this compound Levels

The levels of this compound in human tissues increase with age and are significantly elevated in individuals with diabetes. Quantification is typically performed using liquid chromatography-mass spectrometry (LC-MS).

TissueConditionThis compound Level (pmol/mg of collagen)Reference(s)
Human Skin Non-diabetic (90 years)~2000[9][10]
Diabeticup to 5000[7][9]
Glomerular Basement Membrane Non-diabeticup to 500[7][9]
DiabeticIncreased vs. non-diabetic[7][9]
Lens Crystallin Non-diabetic (old age)~250 (pmol/mg of protein)[10]
Aorta DiabeticElevated levels associated with increased stiffness[7][8]
Articular Cartilage AgingAccumulates with age[11]

Experimental Protocols

Quantification of this compound by LC-MS/MS

This protocol outlines the key steps for the quantification of this compound in collagen-rich tissues.

dot

Tissue Tissue Sample (e.g., skin biopsy) Homogenization Homogenization Tissue->Homogenization Enzymatic_Digestion Enzymatic Digestion (Collagenase) Homogenization->Enzymatic_Digestion SPE Solid Phase Extraction (C18 column) Enzymatic_Digestion->SPE LC_MS LC-MS/MS Analysis (MRM mode) SPE->LC_MS Quantification Quantification (Isotope dilution) LC_MS->Quantification

Caption: Workflow for the quantification of this compound using LC-MS/MS.

1. Sample Preparation:

  • Obtain tissue samples (e.g., skin biopsy, arterial tissue).

  • Lyophilize and weigh the dried tissue.

  • Homogenize the tissue in a suitable buffer.

2. Enzymatic Digestion:

  • Resuspend the homogenized tissue in a digestion buffer (e.g., 50 mM HEPES, 5 mM CaCl2, pH 7.4).

  • Add a known amount of a stable isotope-labeled internal standard for this compound.

  • Perform exhaustive enzymatic digestion using a cocktail of proteases, with collagenase being the key enzyme. A typical protocol involves incubation with bacterial collagenase (e.g., from Clostridium histolyticum) at a concentration of 0.6% for 24 hours at 37°C.[12][13]

  • Further digest with pronase and aminopeptidase (B13392206) M to release the this compound adduct.

3. Solid Phase Extraction (SPE):

  • Centrifuge the digest to remove any undigested material.

  • Apply the supernatant to a C18 SPE cartridge to remove salts and other interfering substances.

  • Wash the cartridge with an aqueous solution (e.g., 0.1% trifluoroacetic acid in water).

  • Elute the this compound-containing fraction with an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Dry the eluate under vacuum.

4. LC-MS/MS Analysis:

  • Reconstitute the dried sample in the LC mobile phase.

  • Inject the sample onto a reverse-phase C18 column (e.g., 2.1 x 150 mm, 3.5 µm particle size).

  • Use a gradient elution with a mobile phase consisting of A) water with 0.1% formic acid and B) acetonitrile with 0.1% formic acid.

  • Perform mass spectrometric analysis using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.

  • Monitor the specific precursor-to-product ion transitions for both native this compound and its stable isotope-labeled internal standard in Multiple Reaction Monitoring (MRM) mode.[14][15][16][17] The exact m/z transitions will depend on the specific adduct and instrument.

5. Quantification:

  • Calculate the concentration of this compound by comparing the peak area ratio of the native analyte to the internal standard against a standard curve.

In Vitro Glycation of Collagen

This protocol describes the preparation of a this compound-rich collagen matrix for functional studies.

dot

Collagen Collagen Solution Incubation Incubation (37°C, several weeks) Collagen->Incubation Glucose_Solution High Glucose Solution Glucose_Solution->Incubation Dialysis Dialysis Incubation->Dialysis Glycated_Collagen Glycated Collagen Matrix Dialysis->Glycated_Collagen cluster_0 Extracellular cluster_1 Intracellular This compound This compound RAGE RAGE Receptor This compound->RAGE Binding PKC PKC RAGE->PKC Activation NADPH_Oxidase NADPH Oxidase RAGE->NADPH_Oxidase Activation PKC->NADPH_Oxidase Activation ROS ROS NADPH_Oxidase->ROS Production IKK IKK ROS->IKK Activation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Transcription

References

An In-depth Technical Guide on the Role of Glucosepane in Collagen Cross-Linking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: This document provides a comprehensive technical overview of glucosepane, the most abundant advanced glycation end-product (AGE) cross-link in the human body. This compound forms via a non-oxidative Maillard reaction between glucose, lysine (B10760008), and arginine residues within proteins. Its accumulation in long-lived proteins, particularly collagen in the extracellular matrix (ECM), is a hallmark of aging and is significantly accelerated in diabetes mellitus.[1][2] This guide details the chemical formation of this compound, its profound impact on the biomechanical properties of collagen, and the cellular signaling pathways activated by this compound-modified matrices. We present quantitative data on its prevalence in human tissues, detail key experimental protocols for its study, and discuss its implications for age-related pathologies and therapeutic development.

Introduction to this compound

This compound is an irreversible, covalent cross-link that forms between the amino acid residues lysine and arginine, derived from D-glucose.[1][3] It is classified as an advanced glycation end-product (AGE), a heterogeneous group of compounds resulting from non-enzymatic reactions between reducing sugars and proteins, lipids, or nucleic acids.[4][5] What distinguishes this compound is its sheer prevalence; it is found in human tissues at levels 10 to 1000 times higher than any other identified AGE cross-link, making it the most significant contributor to age-related protein cross-linking.[1][3]

The accumulation of this compound is particularly prominent in long-lived proteins that have low turnover rates, such as type I collagen in the skin, tendons, and vascular walls, and crystallin in the eye lens.[1][6] This progressive accumulation alters the structural and functional properties of the ECM, leading to increased tissue stiffness, reduced elasticity, and decreased susceptibility to proteolytic degradation.[1][3][7] These biomechanical changes are implicated in a range of age-related diseases and diabetic complications, including arteriosclerosis, joint stiffening, skin wrinkling, and retinopathy.[1][5][8]

This compound Formation and Chemical Structure

This compound's formation is a multi-step, non-oxidative process that occurs as part of the Maillard reaction.[1][7] The structure consists of a seven-membered ring derived from glucose that bridges the side chains of a lysine and an arginine residue.[4]

2.1 Mechanism of Formation

The pathway begins with the reaction of a D-glucose molecule with the ε-amino group of a lysine residue on a protein.[1]

  • Schiff Base Formation: The open-chain form of glucose reacts with the lysine amine to form an unstable imine, known as a Schiff base.[1]

  • Amadori Rearrangement: The Schiff base undergoes a spontaneous rearrangement to form a more stable ketoamine, known as the Amadori product (fructosyl-lysine).[1][7]

  • Intermediate Formation: The stable Amadori product slowly degrades through a series of enolizations and water elimination reactions.[1][4] This leads to the formation of a key α-dicarbonyl intermediate, N⁶-(2,3-dihydroxy-5,6-dioxohexyl)-L-lysinate.[3][4] A key feature of this intermediate is that it remains irreversibly bound to the lysine residue, making it a persistent glycating agent.[3]

  • Ring Closure and Cross-Linking: The α-dicarbonyl intermediate cyclizes and subsequently condenses with the guanidino group of a nearby arginine residue to form the stable this compound cross-link.[1][4] For this final step to occur, the target arginine residue must be within approximately 5 to 7.5 Å of the lysine's ε-amino group.[4]

Glucosepane_Formation This compound Formation Pathway Glucose D-Glucose Schiff Schiff Base (Imine) Glucose->Schiff + Lysine Protein-Lysine (ε-NH₂) Lysine->Schiff + Amadori Amadori Product (Fructosyl-lysine) Schiff->Amadori Amadori Rearrangement Intermediate α-Dicarbonyl Intermediate Amadori->Intermediate Degradation (Non-oxidative) This compound This compound Cross-Link Intermediate->this compound + Arginine Protein-Arginine Arginine->this compound +

Caption: The non-oxidative pathway of this compound formation.

Impact on Collagen and Cellular Signaling

The formation of this compound cross-links within and between collagen molecules has significant consequences for tissue biology.

3.1 Alteration of Collagen's Biomechanical Properties

This compound cross-linking physically tethers collagen molecules, restricting their normal movement and flexibility.[6] This leads to:

  • Increased Stiffness: Tissues rich in cross-linked collagen, such as arteries and skin, lose their elasticity and become stiffer.[1][2]

  • Reduced Digestibility: The cross-links make collagen more resistant to degradation by matrix metalloproteinases (MMPs), impairing normal tissue turnover and remodeling.[1][3] This can contribute to the thickening of basement membranes observed in diabetic complications.[3]

  • Altered Molecular Packing: Computational studies have shown that this compound cross-links can disrupt the tight packing of collagen molecules within a fibril, increasing porosity to water.[3][7]

3.2 The RAGE Signaling Pathway

While this compound itself is a structural modification, the accumulation of AGEs on collagen creates ligands for the Receptor for Advanced Glycation Endproducts (RAGE) .[9][10] RAGE is a multi-ligand cell surface receptor of the immunoglobulin superfamily expressed on various cell types, including endothelial cells, smooth muscle cells, and immune cells.[11][12][13]

Binding of AGE-modified collagen to RAGE initiates a downstream signaling cascade that promotes cellular dysfunction, inflammation, and oxidative stress.[9][11] A key discovery identified the formin protein Diaphanous-1 (DIAPH1) as an essential intracellular binding partner for the RAGE cytoplasmic tail, mediating its signal transduction.[12][13]

Activation of the RAGE-DIAPH1 axis leads to the stimulation of multiple downstream pathways, including:

  • MAP Kinases (MAPK): Such as ERK1/2, leading to changes in gene expression.

  • Rho GTPases: Affecting the cytoskeleton and cell motility.[13]

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): A critical transcription factor that, upon activation, translocates to the nucleus and promotes the expression of pro-inflammatory cytokines (e.g., IL-6, TNF-α), adhesion molecules, and pro-oxidant enzymes.[10][11]

This process can create a detrimental positive feedback loop, as NF-κB activation also upregulates the expression of RAGE itself, sensitizing the cell to further AGE-induced damage.[11]

RAGE_Signaling RAGE Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound-Modified Collagen (AGE) RAGE RAGE Receptor Ligand->RAGE Binds DIAPH1 DIAPH1 RAGE->DIAPH1 Activates Effectors Downstream Effectors (e.g., MAPK, Rho GTPases) DIAPH1->Effectors NFkB_A NF-κB (Active) Effectors->NFkB_A Phosphorylates IκB, releasing NF-κB NFkB_I NF-κB / IκB (Inactive) NFkB_I->NFkB_A Nucleus Nucleus NFkB_A->Nucleus Translocates to Transcription Pro-inflammatory Gene Transcription Nucleus->Transcription Induces Response Cellular Stress & Inflammation Transcription->Response

Caption: Cellular signaling cascade initiated by AGE-RAGE interaction.

Quantitative Analysis of this compound in Tissues

The quantification of this compound in human tissues has revealed its significant accumulation with age and in pathological states like diabetes. The primary analytical method involves enzymatic digestion of tissue followed by liquid chromatography-mass spectrometry (LC-MS/MS).[14][15]

4.1 Age-Dependent Accumulation of this compound

Studies on human skin collagen show a clear curvilinear increase in this compound levels with chronological age in non-diabetic individuals.[4]

TissueAge GroupMean this compound Level (pmol/mg collagen)Reference(s)
Human Skin Collagen30-40 years~1500[4]
Human Skin Collagen~90-100 years~2000[4][14]
Human Glomerular Basement Membrane (GBM)Adult200 - 500 (steady state)[4][14]
Human TendonYoung (avg. 16.7 years)Low (specific value not stated)[7]
Human TendonOld (avg. 71.2 years)Dramatically increased vs. young[7]

4.2 Impact of Diabetes Mellitus on this compound Levels

The hyperglycemic environment in individuals with diabetes drastically accelerates the formation of this compound.

TissueConditionMean this compound Level (pmol/mg collagen)Reference(s)
Human Skin CollagenNon-Diabetic~1500[4]
Human Skin CollagenDiabetic2400 - 5000[4][14][16]
Human Glomerular Basement Membrane (GBM)Non-Diabetic~200 - 400[4]
Human Glomerular Basement Membrane (GBM)DiabeticUp to 500[14][15]

Key Experimental Methodologies

5.1 Quantification of this compound by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Due to its lability to strong acid hydrolysis, this compound quantification requires a specific protocol involving enzymatic digestion.[4]

Protocol Outline:

  • Sample Preparation:

    • Obtain tissue samples (e.g., skin biopsy, GBM).

    • Prepare insoluble collagen by delipidation and extraction with high salt (e.g., 1 M NaCl) and acid (e.g., 0.5 M acetic acid) solutions to remove non-collagenous proteins.[16]

  • Enzymatic Digestion:

    • Resuspend the insoluble collagen pellet in a suitable buffer (e.g., ammonium (B1175870) bicarbonate).

    • Perform exhaustive enzymatic digestion using a cocktail of proteases (e.g., collagenase, pronase, aminopeptidase) at 37°C until the protein is fully hydrolyzed to free amino acids and small peptides, releasing the intact this compound molecule.[4][14]

  • Sample Cleanup:

    • Use solid-phase extraction (SPE) with a C18 cartridge to remove salts and other interfering substances. Elute the peptide and amino acid fraction.[17]

  • LC-MS/MS Analysis:

    • Inject the cleaned sample into a high-performance liquid chromatography (HPLC) system, typically with a C18 reversed-phase column.

    • Use a gradient elution with solvents like water and acetonitrile (B52724) containing an ion-pairing agent (e.g., heptafluorobutyric acid - HFBA) to achieve chromatographic separation.[18]

    • Couple the LC outflow to a tandem mass spectrometer (e.g., a triple quadrupole) operating in electrospray ionization (ESI) positive mode.

    • Quantify this compound using an isotope dilution method, which involves spiking the sample with a known amount of a stable isotope-labeled this compound internal standard.[4][14] Detection is performed using Multiple Reaction Monitoring (MRM) of specific parent-to-daughter ion transitions for both native and labeled this compound.

LCMS_Workflow LC-MS/MS Workflow for this compound Quantification Sample Tissue Sample (e.g., Skin, GBM) Preparation Insoluble Collagen Preparation Sample->Preparation Digestion Exhaustive Enzymatic Digestion Preparation->Digestion Spike Spike with Isotope-Labeled Internal Standard Digestion->Spike Cleanup Solid-Phase Extraction (SPE Cleanup) Spike->Cleanup LC HPLC Separation (Reversed-Phase) Cleanup->LC MS Tandem Mass Spectrometry (ESI-MS/MS) LC->MS Analysis Data Analysis (Quantification via MRM) MS->Analysis

Caption: Experimental workflow for this compound quantification by LC-MS/MS.

5.2 In Vitro Preparation of this compound-Modified Collagen

Generating this compound-rich collagen in a laboratory setting is crucial for studying its specific effects on cell behavior and matrix properties.

General Protocol:

  • Reagents:

    • Purified Type I Collagen (e.g., from rat tail or bovine skin).

    • D-Glucose.

    • Sterile, phosphate-buffered saline (PBS), pH 7.4.

    • Chelating agent (e.g., DTPA) to minimize oxidative side reactions.

  • Incubation:

    • Dissolve purified collagen in PBS to a desired concentration (e.g., 1-5 mg/mL).

    • Add a high concentration of D-Glucose (e.g., 250-500 mM).

    • Add a chelating agent to suppress the formation of oxidative AGEs.[4]

    • Incubate the mixture under sterile conditions at 37°C for several weeks (e.g., 4-8 weeks). The long incubation period is necessary for the slow conversion of the Amadori product to this compound.

  • Termination and Purification:

    • After incubation, terminate the reaction by extensive dialysis against PBS or water at 4°C to remove unreacted glucose and other small molecules.

    • Lyophilize the resulting this compound-modified collagen for storage.

  • Verification:

    • Confirm the presence and quantify the level of this compound formation using the LC-MS/MS protocol described in section 5.1.

Implications for Drug Development

The central role of this compound in age- and diabetes-related tissue damage makes it an attractive therapeutic target. Drug development strategies include:

  • Formation Inhibitors: Agents that can trap the reactive dicarbonyl intermediates (e.g., N⁶-(2,3-dihydroxy-5,6-dioxohexyl)-L-lysinate) could prevent the final cross-linking step.[4] While experimental traps like o-phenylenediamine (B120857) are effective, they are too toxic for clinical use, necessitating the search for safer alternatives.[4]

  • Cross-link Breakers: The development of "AGE breakers"—molecules capable of cleaving the established this compound cross-link—represents a significant therapeutic goal. Such a drug could potentially restore tissue elasticity and normal function.

  • RAGE Antagonists: Blocking the RAGE receptor with small molecules or soluble forms of RAGE (sRAGE) can prevent the downstream inflammatory signaling, mitigating the cellular damage caused by AGE accumulation.[11]

Conclusion

This compound is the most prevalent protein cross-link of the senescent extracellular matrix, accumulating to exceptionally high levels in aging and diabetes.[14][16] Its formation directly alters the biomechanical properties of collagen, leading to the tissue stiffening and dysfunction characteristic of many age-related diseases. Furthermore, this compound-modified collagen contributes to a chronic inflammatory state through activation of the RAGE signaling pathway. The detailed methodologies for its quantification and the growing understanding of its pathophysiological roles are paving the way for novel therapeutic strategies aimed at inhibiting its formation or breaking existing cross-links, offering potential avenues to combat diabetic complications and the functional decline associated with aging.

References

An In-depth Technical Guide to the Non-enzymatic Formation of Glucosepane from Glucose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the non-enzymatic formation of glucosepane, a major advanced glycation end product (AGE) derived from D-glucose. This compound is a lysine-arginine protein cross-link that plays a significant role in the aging process and the pathophysiology of diabetes and its complications.[1][2] This document details the chemical pathways, experimental protocols for in vitro synthesis and quantification, and key factors influencing its formation.

The Chemical Pathway of this compound Formation

The non-enzymatic formation of this compound is a complex process that occurs through the Maillard reaction.[1] The pathway can be broadly divided into three main stages: initiation, propagation, and termination, culminating in the formation of an irreversible cross-link between lysine (B10760008) and arginine residues.

Initiation: Formation of the Amadori Product

The process begins with the condensation of the open-chain form of D-glucose with the ε-amino group of a lysine residue on a protein. This reaction forms an unstable Schiff base, which then undergoes an Amadori rearrangement to form a more stable ketoamine, known as the Amadori product (fructoselysine).[1][3]

Propagation: Conversion to a Key α-Dicarbonyl Intermediate

The Amadori product is a critical intermediate that slowly degrades to form a highly reactive α-dicarbonyl species.[1] The currently accepted mechanism involves a series of keto-enol tautomerizations that result in a carbonyl shift down the carbon backbone of the glucose moiety and the elimination of the hydroxyl group at the C-4 position.[1] This leads to the formation of the key intermediate, N6-(2,3-dihydroxy-5,6-dioxohexyl)-L-lysinate.[4][5] Isotope labeling studies have confirmed that the dicarbonyl functionality is located at the C-5 and C-6 positions of the original glucose molecule.[6]

Termination: Ring Closure and Cross-linking with Arginine

The final stage involves the reaction of the α-dicarbonyl intermediate with the guanidino group of an arginine residue. While the exact timing is still under investigation, it is believed that the α-dicarbonyl intermediate first undergoes an intramolecular cyclization to form a reactive azepinium-1-yl)norleucine intermediate.[1][6] This cyclic intermediate then condenses with the arginine side chain to form the stable, seven-membered heterocyclic ring structure of this compound, cross-linking the two amino acid residues.[4][6]

graph Glucosepane_Formation_Pathway { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.1,0.05", width=1.5, height=0.7]; edge [fontname="Arial", fontsize=9, arrowsize=0.7];

// Nodes Glucose [label="D-Glucose", fillcolor="#F1F3F4", fontcolor="#202124"]; Lysine [label="Protein-Lysine", fillcolor="#F1F3F4", fontcolor="#202124"]; Schiff_Base [label="Schiff Base", fillcolor="#FBBC05", fontcolor="#202124"]; Amadori_Product [label="Amadori Product\n(Fructoselysine)", fillcolor="#FBBC05", fontcolor="#202124"]; Alpha_Dicarbonyl [label="α-Dicarbonyl Intermediate\n(N6-(2,3-dihydroxy-5,6-\ndioxohexyl)-L-lysinate)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cyclic_Intermediate [label="Cyclic Intermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Arginine [label="Protein-Arginine", fillcolor="#F1F3F4", fontcolor="#202124"]; this compound [label="this compound Cross-link", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Glucose -> Schiff_Base [label="+ Lysine"]; Lysine -> Schiff_Base; Schiff_Base -> Amadori_Product [label="Amadori\nRearrangement"]; Amadori_Product -> Alpha_Dicarbonyl [label="Keto-enol tautomerism\n& Dehydration"]; Alpha_Dicarbonyl -> Cyclic_Intermediate [label="Intramolecular\nCyclization"]; Cyclic_Intermediate -> this compound [label="+ Arginine"]; Arginine -> this compound; }

Caption: Non-enzymatic formation pathway of this compound from D-glucose.

Quantitative Data on this compound Formation

The formation of this compound is influenced by several factors, including the concentrations of reactants, temperature, and pH. The following tables summarize the available quantitative data from in vitro studies.

FactorConditionObserved Effect on this compound FormationReference
Glucose Concentration Increasing glucose concentrationIncreased formation of fructoselysine and this compound.[4][4]
Phosphate (B84403) Buffer Presence of phosphate bufferCatalyzes the Amadori rearrangement, leading to increased glycation and potentially higher this compound formation.[4][4]
Temperature 37°CStandard incubation temperature for in vitro formation of this compound.[4][5][4][5]
pH Physiological pH (around 7.4)Optimal for in vitro studies modeling physiological conditions.[7][7]
In Vitro SystemThis compound YieldConditionsReference
N-α-t-boc-L-lysine, N-α-t-boc-L-arginine, and D-glucoseIsolated as a reaction productIncubation at 37°C.[4][5][4][5]
Human Serum Albumin (HSA)0.3% of arginine residues modifiedCommercial samples.[8]
In vitro glycated HSA1.3% of arginine residues modifiedIncubation with glucose.[8]

Experimental Protocols

This section provides detailed methodologies for the in vitro formation and quantification of this compound.

In Vitro Formation of this compound with Bovine Serum Albumin (BSA)

This protocol describes the glycation of BSA with glucose to generate this compound.

Materials:

  • Bovine Serum Albumin (BSA)

  • D-Glucose

  • Phosphate buffer (0.1 M, pH 7.4)

  • Sodium azide (B81097) (as a preservative)

  • Incubator at 37°C

  • Dialysis tubing

Procedure:

  • Prepare a solution of BSA in 0.1 M phosphate buffer (pH 7.4). A typical concentration is 5 mg/mL.[7]

  • Add D-glucose to the BSA solution to the desired final concentration (e.g., 100 mM).[9]

  • Add sodium azide to a final concentration of 0.02% to prevent microbial growth.

  • Incubate the solution at 37°C for a specified period (e.g., 4 weeks).[9] The incubation time can be varied to study the kinetics of this compound formation.

  • After incubation, extensively dialyze the reaction mixture against phosphate buffer to remove unreacted glucose and other small molecules.

  • The resulting glycated BSA can be stored frozen for subsequent analysis.

Quantification of this compound by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) with Isotope Dilution

This protocol outlines the general steps for the quantification of this compound in a protein sample.

Materials:

  • Glycated protein sample (from Protocol 3.1)

  • Isotope-labeled internal standard for this compound

  • Proteolytic enzymes (e.g., pronase, aminopeptidase (B13392206) M)

  • Hydrochloric acid (HCl) for acid hydrolysis (optional, as this compound is labile to strong acid)[4]

  • LC-MS/MS system

Procedure:

  • Enzymatic Hydrolysis:

    • To a known amount of the glycated protein sample, add a known amount of the isotope-labeled this compound internal standard.

    • Perform exhaustive enzymatic digestion of the protein to release the amino acid cross-links. This is typically done using a cocktail of proteases.[4]

    • The digestion is usually carried out at 37°C for 24-48 hours.[4][5]

  • Sample Cleanup:

    • After digestion, the sample may need to be purified to remove enzymes and other interfering substances. This can be achieved by solid-phase extraction (SPE).

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Separation is typically achieved using a reverse-phase C18 column.

    • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the native this compound and the isotope-labeled internal standard.

    • Quantification is based on the ratio of the peak areas of the analyte to the internal standard.

graph Experimental_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.1,0.05"]; edge [fontname="Arial", fontsize=9, arrowsize=0.7];

// Nodes Start [label="Start:\nPrepare Reaction Mixture\n(Protein, Glucose, Buffer)", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubation [label="Incubation\n(e.g., 37°C, 4 weeks)", fillcolor="#FBBC05", fontcolor="#202124"]; Dialysis [label="Dialysis/\nPurification", fillcolor="#F1F3F4", fontcolor="#202124"]; Hydrolysis [label="Enzymatic Hydrolysis\n+ Isotope Standard", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SPE [label="Solid-Phase Extraction\n(SPE)", fillcolor="#F1F3F4", fontcolor="#202124"]; LCMS [label="LC-MS/MS Analysis\n(MRM)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Quantification [label="Data Analysis &\nQuantification", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Incubation; Incubation -> Dialysis; Dialysis -> Hydrolysis; Hydrolysis -> SPE; SPE -> LCMS; LCMS -> Quantification; }

Caption: General experimental workflow for in vitro this compound formation and quantification.

Conclusion

The non-enzymatic formation of this compound is a complex but significant post-translational modification that contributes to the pathology of aging and diabetes. Understanding the chemical mechanisms and having robust protocols for its in vitro synthesis and quantification are crucial for the development of inhibitors and therapeutic strategies to mitigate its detrimental effects. This guide provides a foundational resource for researchers in this field, summarizing the current knowledge and providing practical experimental frameworks. Further research is needed to fully elucidate the kinetics of this compound formation under various physiological and pathological conditions.

References

The Discovery and Isolation of Glucosepane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucosepane is a lysine-arginine protein cross-link that stands as the most abundant advanced glycation end product (AGE) in the human body.[1][2][3][4] Its accumulation in long-lived proteins of the extracellular matrix (ECM) is implicated in the age-related stiffening of tissues and the progression of diabetic complications.[1][2][5] This irreversible cross-link forms through the Maillard reaction and, due to its acid lability, presents unique challenges for its isolation and characterization.[6][7] This technical guide provides an in-depth overview of the discovery of this compound, detailed experimental protocols for its isolation and quantification, a summary of key quantitative data, and a visualization of its formation pathway. The recent successful total synthesis of this compound has opened new avenues for research, providing a chemically homogeneous source of this complex molecule.[8][9][10]

Discovery and Structural Elucidation

This compound was first identified and named by Lederer and colleagues, who isolated it from a model reaction of N-α-t-boc-L-lysine and N-α-t-boc-L-arginine with D-glucose at 37°C.[6][7] It is a complex molecule with a molecular weight of 647 Da, consisting of a seven-membered ring derived from glucose that cross-links the side chains of lysine (B10760008) and arginine residues in proteins.[6][7] this compound exists as a mixture of four diastereoisomers.[6] Its structure was elucidated through meticulous chemical analysis, and its presence in human tissues has been confirmed at levels 10 to 1000 times higher than any other known cross-linking AGE.[1][3][4]

Quantitative Data on this compound Levels

The quantification of this compound in biological samples has been crucial in understanding its physiological and pathological relevance. The data consistently show an age-dependent increase in this compound levels in various tissues, with significantly accelerated accumulation in individuals with diabetes.

Table 1: this compound Levels in Human Skin Collagen

ConditionAge (years)This compound Level (pmol/mg collagen)Reference
Non-diabetic902000[2][6][11]
Diabetic-5000[2][11]

Table 2: this compound Levels in Human Glomerular Basement Membrane (GBM) Collagen

ConditionThis compound Level (pmol/mg collagen)Reference
Non-diabetic200-400[6]
Diabeticup to 500[2][11]

Table 3: this compound Levels in Human Tendon Tissue

Age GroupFold Increase in this compoundReference
Old vs. Young4-fold[12]

Experimental Protocols

The acid-labile nature of this compound precludes the use of conventional acid hydrolysis for its release from proteins.[6] Therefore, specialized enzymatic digestion protocols are required, followed by sensitive analytical techniques for quantification.

Sample Preparation: Enzymatic Digestion of Tissues

This protocol is a generalized procedure based on methodologies cited in the literature for the isolation of this compound from tissues like skin and glomerular basement membrane.[2][6][11]

  • Tissue Preparation: Insoluble tissue preparations (e.g., skin collagen, GBM) are obtained and washed to remove soluble components.

  • Initial Enzymatic Digestion: The tissue is subjected to exhaustive digestion with a cocktail of broad-spectrum proteases (e.g., pronase, collagenase) at 37°C. The specific enzymes and digestion times may need to be optimized depending on the tissue type.

  • Secondary Enzymatic Digestion: The initial digest is further treated with a mixture of aminopeptidases to release the free this compound cross-link from small peptides.

  • Sample Cleanup: The final digest is subjected to a cleanup step, often involving solid-phase extraction (SPE), to remove interfering substances before analysis.

Quantification: Liquid Chromatography-Mass Spectrometry (LC/MS) with Isotope Dilution

LC/MS is the gold standard for the accurate quantification of this compound due to its high sensitivity and specificity.[6][7]

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) is used.

  • Chromatographic Separation: The cleaned-up sample digest is injected onto a reverse-phase HPLC column. A gradient elution is typically employed to separate this compound from other components in the mixture.

  • Mass Spectrometric Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both native this compound and a stable isotope-labeled internal standard are monitored.

  • Quantification: The concentration of this compound in the sample is determined by comparing the peak area ratio of the native analyte to the internal standard against a calibration curve prepared with known concentrations of a this compound standard.

Formation Pathway and Visualization

This compound forms non-enzymatically from the reaction of glucose with lysine and arginine residues in proteins, a process known as the Maillard reaction.[1][3]

The Maillard Reaction Pathway to this compound

The formation of this compound proceeds through several key intermediates:

  • Schiff Base Formation: The initial step is the condensation of the aldehyde group of glucose with the ε-amino group of a lysine residue to form a Schiff base.[1][3]

  • Amadori Product Formation: The unstable Schiff base undergoes a rearrangement to form a more stable ketoamine, known as the Amadori product.[1][3]

  • Formation of the α-dicarbonyl Intermediate: The Amadori product degrades to form a reactive α-dicarbonyl intermediate, N6-(2,3-dihydroxy-5,6-dioxohexyl)-L-lysinate.[1][3]

  • Ring Closure and Cross-linking: This intermediate then reacts with the guanidino group of an arginine residue, leading to the formation of the stable this compound cross-link.[1][3]

Glucosepane_Formation_Pathway Glucose D-Glucose Schiff_Base Schiff Base (Imine) Glucose->Schiff_Base Lysine Lysine Residue Lysine->Schiff_Base Amadori_Product Amadori Product (Aminoketose) Schiff_Base->Amadori_Product Rearrangement Alpha_Dicarbonyl α-Dicarbonyl Intermediate Amadori_Product->Alpha_Dicarbonyl Degradation This compound This compound Cross-link Alpha_Dicarbonyl->this compound Arginine Arginine Residue Arginine->this compound

Caption: The non-enzymatic formation pathway of this compound.

Experimental Workflow Visualization

The overall process for isolating and quantifying this compound from biological samples is a multi-step procedure that requires careful execution.

Glucosepane_Isolation_Workflow Tissue_Sample Tissue Sample (e.g., Skin, GBM) Enzymatic_Digestion Exhaustive Enzymatic Digestion Tissue_Sample->Enzymatic_Digestion Sample_Cleanup Solid-Phase Extraction (SPE) Enzymatic_Digestion->Sample_Cleanup LC_Separation HPLC Separation (Reverse-Phase) Sample_Cleanup->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS Detection) LC_Separation->MS_Detection Quantification Quantification (Isotope Dilution) MS_Detection->Quantification

References

Glucosepane's Contribution to Extracellular Matrix Stiffness: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

The progressive stiffening of the extracellular matrix (ECM) is a hallmark of aging and a key pathological feature in diseases such as diabetes, arteriosclerosis, and fibrosis. This process is significantly driven by the accumulation of Advanced Glycation End-products (AGEs), which form non-enzymatic cross-links between long-lived proteins like collagen. Among these, glucosepane stands out as the most abundant and clinically relevant AGE cross-link, present in tissues at levels 10 to 1000 times higher than any other.[1] This technical guide provides an in-depth examination of this compound's role in mediating ECM stiffness, detailing its mechanism of action, quantitative impact, and the downstream cellular signaling consequences. Furthermore, it outlines the key experimental protocols used to quantify this compound and measure its effects on the nanomechanical properties of the ECM, providing a foundational resource for researchers in the field.

The Molecular Basis of this compound-Induced ECM Stiffening

This compound is an irreversible, covalent cross-link formed between the amino acids lysine (B10760008) and arginine on adjacent protein chains, derived from a non-oxidative reaction with D-glucose.[1][2] In the ECM, its primary target is type I collagen, the main structural protein providing tensile strength to tissues.[3]

The formation of this compound introduces aberrant intermolecular and intramolecular tethers within and between collagen molecules.[1] This process has two primary biophysical consequences:

  • Increased Mechanical Stiffness : The cross-links physically restrict the natural movement and sliding of collagen fibrils under mechanical load, leading to a direct increase in the bulk stiffness and a loss of elasticity in the tissue.[2][4]

  • Reduced Proteolytic Digestibility : The presence of this compound cross-links can mask cleavage sites for enzymes like Matrix Metalloproteinases (MMPs), which are responsible for normal ECM turnover and remodeling.[1][3] This reduced degradation leads to a progressive accumulation of aged, cross-linked collagen, further exacerbating tissue stiffening.[1]

Computational molecular dynamics simulations have revealed that this compound formation alters the density of collagen packing and increases the tissue's porosity to water, fundamentally changing the material properties of the fibril.[4][5]

G1 Logical Relationship of this compound and ECM Stiffness cluster_cause Cause cluster_mechanism Mechanism cluster_effect Effect Hyperglycemia High Glucose Levels (Aging, Diabetes) Maillard Non-enzymatic Maillard Reaction Hyperglycemia->Maillard Collagen Long-Lived Proteins (e.g., Collagen) Collagen->Maillard Crosslink This compound Cross-link Formation (Lysine-Arginine) Maillard->Crosslink Stiffness Increased ECM Stiffness Crosslink->Stiffness Degradation Decreased Proteolytic Degradation Crosslink->Degradation Accumulation AGE Accumulation Degradation->Accumulation

Caption: Logical flow from high glucose to increased ECM stiffness.

Quantitative Data on this compound Accumulation

The concentration of this compound varies significantly with age, tissue type, and disease state, particularly diabetes. Its quantification is a critical measure of ECM health and accumulated biological age.

Table 1: this compound Levels in Human Skin Collagen Data extracted from studies measuring this compound via liquid chromatography-mass spectrometry (LC/MS).

ConditionAgeThis compound Level (pmol/mg collagen)Source
Non-Diabetic Control90-100 years~2000[6][7]
Diabetic~90 yearsUp to 5000[6][8]
Non-Diabetic Control30-40 years~1500[7]

Table 2: this compound Levels in Other Human Tissues Comparative data highlighting tissue-specific accumulation.

TissueConditionThis compound Level (pmol/mg collagen)Source
Glomerular Basement Membrane (GBM)Non-Diabetic200 - 400 (steady state)[7]
Glomerular Basement Membrane (GBM)DiabeticUp to 500[6][8]
Achilles & Anterior Tibialis TendonOld (avg. 71 years)~4x higher than young group[5]
Achilles & Anterior Tibialis TendonYoung (avg. 17 years)Baseline[5]

Cellular Signaling Pathways Activated by ECM Stiffening

The stiffening of the ECM is not merely a passive structural change; it is an active signal that cells sense and respond to, often leading to pathological activation. This compound-mediated stiffness triggers several key signaling cascades.

3.1. The AGE-RAGE Axis AGE-modified collagen can directly bind to the Receptor for Advanced Glycation End-products (RAGE), a multi-ligand receptor of the immunoglobulin superfamily. This interaction is a primary driver of sterile inflammation and oxidative stress.

G2 AGE-RAGE Signaling Pathway ECM This compound-Crosslinked ECM RAGE RAGE Receptor ECM->RAGE Binds NFkB NF-κB Activation RAGE->NFkB Activates ROS Reactive Oxygen Species (ROS) Inflammation Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) ROS->Inflammation Promotes NFkB->ROS Upregulates NFkB->Inflammation Upregulates

Caption: The AGE-RAGE axis leading to inflammation and oxidative stress.

3.2. Mechanotransduction Pathways Cells sense matrix stiffness through mechanoreceptors like integrins. Increased stiffness activates intracellular pathways that regulate cell behavior, including proliferation, migration, and differentiation. Key pathways implicated include YAP/TAZ and Rho/ROCK.

G3 Mechanotransduction via ECM Stiffness StiffECM This compound-Induced ECM Stiffening Integrin Integrin Activation StiffECM->Integrin FAK Focal Adhesion Kinase (FAK) Integrin->FAK RhoA RhoA/ROCK Pathway FAK->RhoA YAP YAP/TAZ Pathway FAK->YAP Actin Actin Cytoskeleton Tension RhoA->Actin GeneExp Altered Gene Expression (Fibrosis, Proliferation) RhoA->GeneExp YAP->GeneExp Actin->YAP Regulates

Caption: ECM stiffness activates mechanotransduction pathways like Rho/ROCK and YAP/TAZ.[4][8]

Experimental Protocols

4.1. Quantification of this compound by LC/MS

This is the gold standard for accurately measuring this compound levels in tissue. It relies on the enzymatic breakdown of the tissue to liberate the this compound adduct for mass spectrometric detection.

Methodology:

  • Tissue Preparation: Insoluble tissue preparations (e.g., skin collagen, decellularized tendon) are obtained and lyophilized.[6]

  • Enzymatic Digestion: The sample undergoes exhaustive and sequential enzymatic digestion. This typically involves a cocktail of enzymes such as collagenase, pronase, and aminopeptidase (B13392206) M, incubated at 37°C for an extended period (48-72 hours) to completely hydrolyze proteins into individual amino acids and small adducts like this compound.[5][6][9]

  • Isotope Dilution: A known quantity of a stable isotope-labeled internal standard of this compound (e.g., ¹³C-labeled) is added to the digestate. This allows for precise quantification by correcting for sample loss and ionization variability.[6]

  • Liquid Chromatography (LC): The digestate is injected into an LC system, often using a hydrophilic interaction liquid chromatography (HILIC) column. This separates this compound from other amino acids and AGEs based on polarity.[10]

  • Tandem Mass Spectrometry (MS/MS): The eluent from the LC column is introduced into a mass spectrometer. This compound is identified and quantified using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), which monitors a specific precursor-to-product ion transition for both the native this compound and its isotope-labeled internal standard.[9][11]

G4 Workflow for this compound Quantification by LC/MS A 1. Obtain Insoluble Tissue Sample B 2. Exhaustive Enzymatic Digestion A->B C 3. Spike with Isotope-Labeled Internal Standard B->C D 4. Separation by Liquid Chromatography (LC) C->D E 5. Detection by Tandem Mass Spectrometry (MS/MS) D->E F 6. Quantify by Comparing Native to Standard Ratio E->F

Caption: Standard experimental workflow for quantifying this compound in tissues.

4.2. Measurement of ECM Stiffness via Atomic Force Microscopy (AFM)

AFM is a high-resolution technique used to probe the nanomechanical properties of individual collagen fibrils, providing a direct measure of stiffness (often reported as Indentation Modulus or Young's Modulus).[12][13]

Methodology:

  • Sample Preparation: Collagen fibrils are extracted from tissues (e.g., rat tail tendon) and adsorbed onto a flat substrate (e.g., mica or a glass coverslip). The sample is kept hydrated in a buffer solution (e.g., PBS) to mimic physiological conditions.[14][15]

  • AFM Cantilever Selection: A cantilever with a sharp tip (tip radius typically 5-20 nm) and a known spring constant is selected. The spring constant is precisely calibrated before the experiment.[12]

  • Force Mapping: The AFM is operated in a force-volume or quantitative imaging mode. In this mode, the tip approaches and retracts from the sample surface at thousands of points across a defined scan area, generating a force-vs-indentation curve at each pixel.[14][15]

  • Data Acquisition: The deflection of the cantilever (force) and the vertical position of the piezo scanner (indentation depth) are recorded for each curve.

  • Calculation of Indentation Modulus: The resulting force-indentation curves are analyzed using a contact mechanics model (e.g., the Hertz model for a spherical indenter or the Sneddon model for a conical indenter). This analysis fits the approach portion of the curve to extract the indentation modulus, a measure of the material's local stiffness.[12]

G5 Workflow for AFM-based Stiffness Measurement A 1. Isolate Collagen Fibrils on a Flat Substrate B 2. Calibrate AFM Cantilever (Spring Constant) A->B C 3. Perform Force-Volume Mapping in Hydrated State B->C D 4. Acquire Array of Force-Indentation Curves C->D E 5. Fit Curves using a Contact Mechanics Model (e.g., Hertz) D->E F 6. Calculate Indentation Modulus (Stiffness Map) E->F

Caption: Experimental workflow for measuring collagen fibril stiffness using AFM.

References

The Pathophysiological Role of Glucosepane in Diabetes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucosepane is a highly prevalent, irreversible advanced glycation end product (AGE) that forms a cross-link between lysine (B10760008) and arginine residues in proteins. Its accumulation in tissues is significantly accelerated in diabetes mellitus due to chronic hyperglycemia. This technical guide provides a comprehensive overview of the pathophysiological role of this compound in the development and progression of diabetic complications. We delve into its chemical formation, tissue distribution, and the downstream cellular and molecular consequences of its accumulation, particularly within the extracellular matrix. This guide summarizes quantitative data on this compound levels in diabetic tissues, details key experimental methodologies for its study, and illustrates its formation and signaling pathways through structured diagrams. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to understand and target this compound-mediated pathologies in diabetes.

Introduction: The Significance of this compound in Diabetes

Diabetes mellitus is characterized by chronic hyperglycemia, which promotes the non-enzymatic glycation of proteins, lipids, and nucleic acids, leading to the formation of a heterogeneous group of molecules known as advanced glycation end products (AGEs). Among these, this compound has emerged as a critical player in the pathophysiology of diabetic complications.[1][2] It is the most abundant AGE cross-link found in human tissues, with levels 10 to 1000 times higher than any other known cross-linking AGE.[1][2]

This compound forms an irreversible covalent bond between the amino acids lysine and arginine, primarily within long-lived proteins of the extracellular matrix (ECM), such as collagen.[1][3] This cross-linking activity is central to its pathological effects. The accumulation of this compound is a hallmark of aging and is markedly accelerated in diabetic patients, correlating with the severity of complications such as retinopathy, nephropathy, and neuropathy.[4][5]

The structural and functional integrity of the ECM is vital for tissue homeostasis. This compound-mediated cross-linking of collagen fibers leads to increased stiffness, reduced elasticity, and decreased susceptibility to proteolytic degradation.[1][6] These alterations contribute to the thickening of basement membranes and the loss of normal tissue architecture and function, which are characteristic features of diabetic micro- and macrovascular disease.[1][7]

Understanding the multifaceted role of this compound in diabetes is crucial for the development of novel therapeutic strategies aimed at preventing or reversing its detrimental effects. This guide will provide an in-depth exploration of the current knowledge on this compound, from its fundamental chemistry to its clinical implications.

Chemistry and Formation of this compound

This compound is a complex molecule with a 7-membered heterocyclic ring derived from D-glucose that cross-links the side chains of lysine and arginine residues in proteins.[8] Its formation is a multi-step, non-oxidative process that begins with the Maillard reaction.[3][4]

The key steps in the formation of this compound are:

  • Schiff Base Formation: The initial reaction occurs between the carbonyl group of D-glucose and the ε-amino group of a lysine residue, forming an unstable Schiff base.[3][4]

  • Amadori Rearrangement: The Schiff base undergoes a spontaneous rearrangement to form a more stable ketoamine, known as the Amadori product.[3][4]

  • Formation of the α-dicarbonyl Intermediate: The Amadori product slowly degrades through a series of keto-enol tautomerizations and the elimination of a hydroxyl group to form a key α-dicarbonyl intermediate, N⁶-(2,3-dihydroxy-5,6-dioxohexyl)-L-lysinate.[4]

  • Ring Closure and Cross-linking: The α-dicarbonyl intermediate then reacts with the guanidino group of a nearby arginine residue, leading to the formation of the stable, seven-membered ring structure of this compound.[4]

The formation of this compound is a slow process, which is why it predominantly affects long-lived proteins like collagen. In the hyperglycemic state of diabetes, the increased availability of glucose accelerates the initial steps of this pathway, leading to a more rapid accumulation of this compound cross-links.

Below is a diagram illustrating the chemical formation pathway of this compound.

G Figure 1: Chemical Formation Pathway of this compound Glucose D-Glucose SchiffBase Schiff Base Glucose->SchiffBase + Lysine Lysine Protein-Lysine Lysine->SchiffBase Amadori Amadori Product SchiffBase->Amadori Amadori Rearrangement AlphaDicarbonyl α-Dicarbonyl Intermediate (N⁶-(2,3-dihydroxy-5,6-dioxohexyl)-L-lysinate) Amadori->AlphaDicarbonyl Degradation This compound This compound Cross-link AlphaDicarbonyl->this compound + Arginine Arginine Protein-Arginine Arginine->this compound

Figure 1: Chemical Formation Pathway of this compound

Pathophysiological Roles in Diabetic Complications

The accumulation of this compound in tissues is a key contributor to the pathogenesis of various diabetic complications. Its primary mechanism of action is the alteration of the structural and functional properties of the extracellular matrix.

Impact on the Extracellular Matrix

This compound's ability to form intra- and intermolecular cross-links in collagen has profound effects on the ECM:

  • Increased Stiffness and Reduced Elasticity: The formation of this compound cross-links makes collagen fibrils more rigid and less flexible.[1] This increased stiffness is particularly detrimental in blood vessels, contributing to arteriosclerosis and hypertension, and in joints, leading to stiffening.[1]

  • Resistance to Proteolytic Degradation: this compound-modified collagen is more resistant to degradation by matrix metalloproteinases (MMPs).[1] This reduced turnover of ECM components leads to their accumulation and the thickening of basement membranes, a hallmark of diabetic microangiopathy.[1]

  • Altered Cell-Matrix Interactions: The modification of collagen by this compound can disrupt the binding sites for other ECM components and for cell surface receptors like integrins. This can impair cell adhesion, migration, and signaling, affecting processes such as wound healing and angiogenesis.

Role in Specific Diabetic Complications
  • Diabetic Nephropathy: In the kidneys, this compound accumulation in the glomerular basement membrane contributes to its thickening and increased stiffness, leading to altered filtration and the progression of diabetic nephropathy.[5]

  • Diabetic Retinopathy: this compound has been implicated in the pathogenesis of diabetic retinopathy.[4][5] Its accumulation in the retinal vasculature and Bruch's membrane may contribute to the vascular abnormalities and vision loss associated with this condition.[9]

  • Diabetic Neuropathy: Studies have shown a strong association between skin collagen this compound levels and the prevalence of confirmed clinical neuropathy in patients with type 1 diabetes.[10][11]

  • Cardiovascular Disease: The increased arterial stiffness caused by this compound cross-linking is a major contributor to the accelerated development of cardiovascular disease in diabetic individuals.[3]

Quantitative Data on this compound Levels

The quantification of this compound in biological samples is essential for understanding its role in disease and for evaluating the efficacy of potential therapeutic interventions. Liquid chromatography-mass spectrometry (LC-MS/MS) is the gold standard for accurate and sensitive measurement of this compound.[5][12]

The following tables summarize key quantitative data on this compound levels in human tissues from published studies.

Table 1: this compound Levels in Human Skin Collagen

ConditionAge (years)This compound Level (pmol/mg collagen)Reference
Non-diabetic902000[5]
Diabetic-5000[5][13]

Table 2: this compound Levels in Human Glomerular Basement Membrane (GBM) Collagen

ConditionThis compound Level (pmol/mg collagen)Reference
Non-diabetic200-400[4]
Diabeticup to 500[5][13]

Table 3: this compound Levels in Human Lens Capsules

ConditionThis compound Level (pmol/μmol OH-proline)Reference
Non-diabetic4.01[14]
Diabetic (without retinopathy)8.32[14]
Diabetic (with retinopathy)6.85[14]

Cellular Signaling Pathways

While the direct structural effects of this compound on the ECM are well-established, its role in initiating cellular signaling cascades is also an area of active research. Like other AGEs, this compound is recognized by the Receptor for Advanced Glycation End Products (RAGE).[15] The engagement of RAGE by its ligands, including this compound, triggers a cascade of intracellular signaling events that contribute to a pro-inflammatory and pro-oxidative state.[15][16]

The key signaling pathways activated by the AGE-RAGE interaction include:

  • Activation of NADPH Oxidase and Oxidative Stress: The binding of AGEs to RAGE leads to the activation of NADPH oxidase, a key enzyme responsible for the production of reactive oxygen species (ROS).[17] The resulting increase in intracellular oxidative stress is a central mechanism of cellular damage in diabetes.

  • Activation of MAP Kinases: RAGE signaling activates several mitogen-activated protein kinase (MAPK) pathways, including ERK1/2, p38 MAPK, and JNK.[4][16] These pathways regulate a wide range of cellular processes, including inflammation, proliferation, and apoptosis.

  • Activation of NF-κB: The AGE-RAGE axis is a potent activator of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells).[15] The activation of NF-κB leads to the upregulation of a host of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-1β, IL-6) and adhesion molecules (e.g., VCAM-1, ICAM-1), which promote vascular inflammation and damage.[16]

The following diagram illustrates the signaling pathways initiated by the interaction of this compound with RAGE.

G Figure 2: this compound-RAGE Signaling Pathway cluster_ECM Extracellular Matrix cluster_Cell Cellular Interior This compound This compound RAGE RAGE Receptor This compound->RAGE binds to NADPH_Oxidase NADPH Oxidase RAGE->NADPH_Oxidase activates MAPK MAPK Pathways (ERK, p38, JNK) RAGE->MAPK activates NFkB_inactive IκB-NF-κB RAGE->NFkB_inactive activates ROS ROS (Oxidative Stress) NADPH_Oxidase->ROS produces Cellular_Response Cellular Response: Inflammation Apoptosis Endothelial Dysfunction ROS->Cellular_Response MAPK->Cellular_Response NFkB_active NF-κB (active) NFkB_inactive->NFkB_active IκB degradation Nucleus Nucleus NFkB_active->Nucleus translocates to Proinflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, VCAM-1) Nucleus->Proinflammatory_Genes activates transcription of Proinflammatory_Genes->Cellular_Response

Figure 2: this compound-RAGE Signaling Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Quantification of this compound in Human Skin Collagen by LC-MS/MS

This protocol is synthesized from methodologies described in the literature.[1][6][7]

1. Sample Preparation and Collagen Extraction: a. Obtain a 4 mm punch biopsy of human skin. b. Mince the tissue and wash twice with 500 µL of buffer H (0.1 M CaCl₂, 0.02 M HEPES, pH 7.5). c. Centrifuge at maximum speed to pellet the insoluble material.

2. Enzymatic Digestion: a. Digest the pellet with 200 µL of collagenase (56 units, e.g., Sigma C0773) in buffer H for 24 hours at 37°C under argon. b. Add 1 µL each of toluene (B28343) and chloroform (B151607) as antimicrobial agents. c. After 24 hours, collect the supernatant and re-digest the remaining pellet with 80 µL of collagenase (22 units) for another 24 hours. d. Combine the supernatants and perform sequential digestions at 37°C for 24-hour intervals with: i. 10 µL peptidase (0.048 units, e.g., Sigma P7500) ii. 20 µL pronase (0.4 units, e.g., Roche) iii. 4 µL aminopeptidase (B13392206) M (0.08 units, e.g., Roche) e. Determine the collagen content of the digest using a hydroxyproline (B1673980) assay.

3. LC-MS/MS Analysis: a. Filter the digested sample through a 3 kDa cutoff centrifuge filter. b. Inject a standardized amount of the digest (e.g., 40 µg of collagen equivalent) onto the LC-MS/MS system. c. Liquid Chromatography (LC): i. Column: C18 reverse-phase column (e.g., ACQUITY UPLC BEH C18). ii. Mobile Phase A: 0.1% (v/v) formic acid in water. iii. Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile. iv. Gradient: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute the analytes, and then re-equilibrate. An example gradient: 3% B for 1 min, ramp to 40% B over 5 min, ramp to 97% B for 2 min, then return to 3% B for 2 min. v. Flow Rate: 300 µL/min. d. Mass Spectrometry (MS): i. Ionization Mode: Electrospray Ionization (ESI) in positive mode. ii. Detection Mode: Multiple Reaction Monitoring (MRM). iii. MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard (e.g., ¹³C₆,¹⁵N₂-glucosepane) must be determined and optimized. e. Quantification: Create a standard curve using known concentrations of a this compound standard and the internal standard to quantify the amount of this compound in the sample.

In Vitro Study of this compound's Effect on Human Umbilical Vein Endothelial Cells (HUVECs)

This protocol is a synthesized guide based on general cell culture and AGE-related in vitro study principles.[9][11][14]

1. Cell Culture: a. Culture HUVECs in endothelial cell growth medium supplemented with the necessary growth factors. b. Plate HUVECs in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to reach 70-80% confluency.

2. Treatment with this compound: a. Synthesize or obtain purified this compound. b. Prepare a stock solution of this compound in a suitable solvent (e.g., sterile PBS). c. Treat the HUVECs with varying concentrations of this compound (e.g., 100, 200, 400 µg/mL) for a specified duration (e.g., 24, 48 hours). Include a vehicle control group.

3. Assessment of Cellular Responses: a. Cell Viability: Perform an MTT or similar cell viability assay to assess the cytotoxicity of this compound. b. Apoptosis: Use a TUNEL assay or flow cytometry with Annexin V/Propidium Iodide staining to quantify apoptosis. c. Oxidative Stress: Measure intracellular ROS production using a fluorescent probe such as DCFH-DA. d. Expression of Adhesion Molecules (e.g., VCAM-1): i. Western Blot: Lyse the cells, separate proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody against VCAM-1. ii. Flow Cytometry: Detach the cells, stain with a fluorescently labeled anti-VCAM-1 antibody, and analyze using a flow cytometer. iii. ELISA: Measure the concentration of soluble VCAM-1 in the cell culture supernatant using a commercial ELISA kit.

The following diagram outlines the experimental workflow for studying the effects of this compound on HUVECs.

G Figure 3: Experimental Workflow for In Vitro HUVEC Study start Start culture_huvecs Culture HUVECs to 70-80% Confluency start->culture_huvecs treatment Treat HUVECs with Purified this compound (various concentrations and time points) culture_huvecs->treatment control Vehicle Control culture_huvecs->control assays Perform Cellular Assays treatment->assays control->assays viability Cell Viability Assay (MTT) assays->viability apoptosis Apoptosis Assay (TUNEL / Flow Cytometry) assays->apoptosis ros Oxidative Stress Assay (ROS measurement) assays->ros vcam1 VCAM-1 Expression (Western Blot / Flow Cytometry / ELISA) assays->vcam1 analysis Data Analysis and Interpretation viability->analysis apoptosis->analysis ros->analysis vcam1->analysis end End analysis->end

Figure 3: Experimental Workflow for In Vitro HUVEC Study

Therapeutic Strategies Targeting this compound

Given the significant role of this compound in diabetic complications, several therapeutic strategies are being explored to mitigate its harmful effects.

Inhibition of this compound Formation
  • Aminoguanidine: This compound acts as a scavenger of the α-dicarbonyl intermediates in the Maillard reaction, thereby preventing the formation of this compound.[16] While it has shown some efficacy in animal models, its clinical use has been limited by side effects.[6]

  • Pyridoxamine (B1203002): A vitamer of vitamin B6, pyridoxamine also traps reactive carbonyl compounds and has shown promise in inhibiting AGE formation.[6]

This compound Breakers

The concept of "AGE breakers" involves compounds that can cleave the pre-formed cross-links.

  • Thiazolium Salts: Compounds like N-phenacylthiazolium bromide (PTB) and ALT-711 have been investigated for their ability to break α-dicarbonyl-derived cross-links.[4][16] Their mechanism is thought to involve the nucleophilic attack on the dicarbonyl structure.[4]

  • Enzymatic Degradation: Recent research has focused on identifying enzymes that can specifically degrade this compound cross-links. This represents a novel and potentially highly specific therapeutic approach.[2]

Enhancing ECM Turnover

Another approach is to stimulate the natural turnover of the extracellular matrix, which would lead to the degradation of this compound-cross-linked proteins and their replacement with new, unmodified proteins.[4]

Conclusion and Future Directions

This compound is a key pathogenic factor in the development and progression of diabetic complications. Its accumulation in the extracellular matrix leads to detrimental changes in tissue structure and function, and its interaction with cellular receptors promotes a state of chronic inflammation and oxidative stress. The quantitative data and experimental methodologies presented in this guide provide a foundation for further research in this critical area.

Future research should focus on:

  • Elucidating the specific downstream signaling events initiated by this compound's interaction with RAGE and other potential receptors.

  • Developing more potent and specific inhibitors of this compound formation with favorable safety profiles for clinical use.

  • Advancing the development of effective this compound breakers that can reverse existing tissue damage.

  • Identifying and validating biomarkers related to this compound accumulation to better predict and monitor the progression of diabetic complications.

A deeper understanding of the pathophysiology of this compound will undoubtedly pave the way for novel and effective therapeutic interventions to alleviate the burden of diabetic complications.

References

The Maillard Reaction and Glucosepane: A Technical Guide to a Core Relationship in Aging and Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Maillard reaction, a cornerstone of food chemistry, extends its reach deep into human physiology, culminating in the formation of Advanced Glycation End-products (AGEs). Among these, glucosepane stands out as the most abundant and functionally significant cross-linking AGE in long-lived tissues. This technical guide provides an in-depth exploration of the intricate relationship between the Maillard reaction and this compound. It details the non-oxidative chemical pathway of this compound formation, from the initial glycation of proteins to the final cross-linking of lysine (B10760008) and arginine residues. This guide summarizes the quantitative prevalence of this compound in various human tissues, highlighting its accumulation with age and in pathological states such as diabetes. Furthermore, it outlines detailed experimental protocols for the quantification of this compound, with a focus on enzymatic hydrolysis and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The cellular consequences of this compound accumulation, particularly the activation of the Receptor for Advanced Glycation End-products (RAGE) signaling pathway and subsequent inflammatory and oxidative stress responses, are also delineated. This document is intended to be a comprehensive resource for researchers and drug development professionals investigating the role of this compound in aging and disease, and developing therapeutic strategies to mitigate its detrimental effects.

Introduction: The Maillard Reaction and the Genesis of this compound

The Maillard reaction, a non-enzymatic reaction between reducing sugars and amino groups of proteins, lipids, and nucleic acids, is a fundamental process in both food science and human biology.[1][2] In vivo, this reaction proceeds through a series of complex stages, beginning with the formation of a Schiff base and subsequent rearrangement to a more stable Amadori product.[3] Over time, these early glycation products undergo further irreversible reactions, including oxidation, dehydration, and cyclization, to form a heterogeneous group of compounds known as Advanced Glycation End-products (AGEs).[1][4]

This compound is a lysine-arginine protein cross-linking product derived from D-glucose and is the most prevalent AGE found in human tissues.[3] It is estimated to be present at levels 10 to 1000 times higher than any other cross-linking AGE.[3] This irreversible, covalent cross-link forms on long-lived proteins, particularly collagen in the extracellular matrix (ECM), contributing to the age-associated decline in tissue elasticity and function.[3][5] The accumulation of this compound is accelerated in diabetes and is implicated in the pathogenesis of its complications, including retinopathy, nephropathy, and neuropathy.[5][6]

The Chemical Formation of this compound

The formation of this compound is a non-oxidative pathway within the broader Maillard reaction. The key steps are outlined below and illustrated in the accompanying diagram.

  • Initial Glycation: The process begins with the nucleophilic attack of the ε-amino group of a lysine residue on the open-chain form of D-glucose, forming an unstable Schiff base.[3]

  • Amadori Rearrangement: The Schiff base undergoes a spontaneous rearrangement to form a more stable ketoamine, known as the Amadori product (fructosyl-lysine).[3]

  • Degradation to an α-Dicarbonyl Intermediate: The Amadori product slowly degrades through a series of reactions, including enolization and dehydration, to form a key reactive intermediate, an α-dicarbonyl species.[1][5]

  • Cross-linking with Arginine: This α-dicarbonyl intermediate then reacts with the guanidino group of a nearby arginine residue to form the stable, seven-membered heterocyclic structure of this compound, cross-linking the two amino acid residues.[1][3]

Glucosepane_Formation cluster_maillard Maillard Reaction Pathway Glucose D-Glucose SchiffBase Schiff Base (Unstable Imine) Glucose->SchiffBase + Lysine Lysine Protein-Lysine Lysine->SchiffBase Amadori Amadori Product (Fructosyl-lysine) SchiffBase->Amadori Amadori Rearrangement AlphaDicarbonyl α-Dicarbonyl Intermediate Amadori->AlphaDicarbonyl Degradation This compound This compound Cross-link AlphaDicarbonyl->this compound + Arginine Arginine Protein-Arginine Arginine->this compound

Figure 1: Chemical formation pathway of this compound within the Maillard reaction.

Quantitative Data on this compound Accumulation

This compound levels have been quantified in various human tissues, demonstrating a clear correlation with age and diabetic status. The following tables summarize key quantitative findings from the literature.

Table 1: this compound Levels in Human Skin Collagen

ConditionAge Range (years)This compound Level (pmol/mg collagen)Reference
Non-diabetic20-90Increases with age, reaching ~2000 at 90 years[7][8][9]
Diabetic20-90Significantly higher than non-diabetics, reaching up to 5000[7][8][9]
Non-diabetic30-40Mean: 1500[6]

Table 2: this compound Levels in Human Glomerular Basement Membrane (GBM)

ConditionAge Range (years)This compound Level (pmol/mg collagen)Reference
Non-diabeticAdult200 - 400 (steady state)[6]
DiabeticAdultIncreased up to 500[7][8][9]

Table 3: this compound Levels in Other Human Tissues

TissueConditionThis compound LevelReference
LensNon-diabetic4-5 fold lower than skin collagen[5]
TendonOld vs. YoungFour-fold increase in aged donors[10][11]
CartilageAdvanced OsteoarthritisSix-fold increase in plasma vs. healthy controls[12][13]

Experimental Protocols for this compound Quantification

The quantification of this compound is challenging due to its acid lability, precluding the use of traditional acid hydrolysis methods for protein analysis. The gold-standard method involves enzymatic hydrolysis followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with isotope dilution.

Sample Preparation and Homogenization
  • Tissue Biopsy Collection: Obtain tissue samples (e.g., skin punch biopsy) and immediately freeze them in liquid nitrogen or store them at -80°C to prevent degradation.

  • Homogenization: The frozen tissue is mechanically disrupted to increase the surface area for enzymatic digestion. This can be achieved by:

    • Cryogenic grinding: The tissue is pulverized into a fine powder under liquid nitrogen using a mortar and pestle or a specialized cryogenic grinder.

    • Bead beating: The tissue is placed in a tube with beads of appropriate size and material (e.g., stainless steel, ceramic) and vigorously agitated in a bead beater.

    • Rotor-stator homogenization: The tissue is homogenized in a suitable buffer using a high-speed rotor-stator homogenizer.

Enzymatic Hydrolysis

A sequential enzymatic digestion protocol is employed to completely hydrolyze the tissue proteins into free amino acids and AGEs.

  • Initial Digestion: The homogenized tissue is suspended in a buffer (e.g., phosphate (B84403) buffer, pH 7.4) containing a broad-spectrum protease like Collagenase Type I (e.g., 50-200 U/mL). The mixture is incubated at 37°C for 4-18 hours with gentle agitation.[14]

  • Sequential Digestion: Following the initial collagenase digestion, a cocktail of proteases is added to ensure complete hydrolysis. This typically includes:

    • Pronase (e.g., 0.4 units)

    • Peptidase (e.g., 0.048 units)

    • Aminopeptidase M (e.g., 0.08 units) Each enzyme is added sequentially with incubation periods of 24 hours at 37°C for each step.[15]

  • Internal Standard Spiking: A known amount of a stable isotope-labeled internal standard for this compound (e.g., ¹³C₆-glucosepane) is added to the sample prior to digestion to account for variations in sample processing and instrument response.

  • Hydrolysate Cleanup: After complete digestion, the hydrolysate is typically subjected to a solid-phase extraction (SPE) step to remove interfering substances and enrich the analytes of interest before LC-MS/MS analysis.

LC-MS/MS Analysis

The prepared hydrolysate is analyzed by LC-MS/MS, typically using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column is commonly used for the separation of this compound from other components in the hydrolysate.

    • Mobile Phase: A gradient elution is typically employed using a two-solvent system:

      • Solvent A: Water with an acidic modifier (e.g., 0.1% formic acid) to improve peak shape and ionization efficiency.

      • Solvent B: Acetonitrile with the same acidic modifier.

    • Gradient: A typical gradient starts with a low percentage of Solvent B, which is gradually increased to elute the more hydrophobic compounds.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is used to generate protonated molecular ions of this compound and its internal standard.

    • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for both native this compound and its stable isotope-labeled internal standard are monitored. This highly selective detection method minimizes interferences from the complex biological matrix. The selection of optimal MRM transitions is crucial for accurate quantification.

Experimental_Workflow cluster_workflow Experimental Workflow for this compound Quantification Sample Tissue Biopsy Homogenization Homogenization (e.g., Cryogenic Grinding) Sample->Homogenization Digestion Enzymatic Hydrolysis (Collagenase, Pronase, etc.) + Internal Standard Homogenization->Digestion Cleanup Solid-Phase Extraction (SPE) Digestion->Cleanup LCMS LC-MS/MS Analysis (C18, ESI+, MRM) Cleanup->LCMS Data Data Analysis (Quantification) LCMS->Data

Figure 2: General experimental workflow for the quantification of this compound in tissue samples.

Signaling Pathways and Cellular Effects of this compound

The pathological effects of this compound and other AGEs are mediated, in part, through their interaction with the Receptor for Advanced Glycation End-products (RAGE), a multi-ligand receptor of the immunoglobulin superfamily.[16][17] While direct binding studies of this compound to RAGE are an active area of research, the well-established role of AGEs in activating RAGE provides a strong framework for understanding the downstream consequences of this compound accumulation.

The binding of AGEs, including presumably this compound, to RAGE on the surface of various cell types (e.g., endothelial cells, macrophages, smooth muscle cells) triggers a cascade of intracellular signaling events, leading to a pro-inflammatory and pro-oxidative state.

  • Activation of NF-κB: The AGE-RAGE interaction leads to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[16] This is a central event that drives the expression of a wide array of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6), chemokines, and adhesion molecules.

  • Induction of Oxidative Stress: RAGE activation stimulates the production of reactive oxygen species (ROS) through the activation of NADPH oxidase.[17][18] This increase in oxidative stress further perpetuates the inflammatory response and can directly damage cellular components.

  • Activation of MAPK Pathways: The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK1/2, JNK, and p38 MAPK, are also activated downstream of RAGE.[16] These pathways are involved in regulating a variety of cellular processes, including proliferation, differentiation, and apoptosis, and their dysregulation contributes to the pathological changes seen in diabetic complications.

RAGE_Signaling cluster_rage This compound-Mediated RAGE Signaling This compound This compound (in ECM) RAGE RAGE Receptor This compound->RAGE Binding NADPH_Oxidase NADPH Oxidase RAGE->NADPH_Oxidase MAPK MAPK Pathways (ERK, JNK, p38) RAGE->MAPK NFkB NF-κB Activation RAGE->NFkB ROS ROS Production (Oxidative Stress) NADPH_Oxidase->ROS ROS->NFkB Amplification Cellular_Dysfunction Cellular Dysfunction (e.g., Endothelial Dysfunction) ROS->Cellular_Dysfunction MAPK->NFkB Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB->Inflammation Inflammation->Cellular_Dysfunction

Figure 3: Signaling pathways activated by this compound through the RAGE receptor.

Conclusion and Future Directions

This compound is a critical molecular link between the Maillard reaction and the pathophysiology of aging and diabetes. Its high abundance and irreversible nature make it a key contributor to the long-term damage of tissues rich in extracellular matrix. The ability to accurately quantify this compound using advanced analytical techniques like LC-MS/MS has provided invaluable insights into its role in disease progression.

For drug development professionals, understanding the formation and biological consequences of this compound is paramount. Therapeutic strategies aimed at mitigating the effects of this compound can be envisioned at several levels:

  • Inhibition of Formation: Developing compounds that can trap the reactive α-dicarbonyl intermediates in the Maillard reaction to prevent the formation of this compound.

  • Cross-link Breaking: Discovering and developing agents that can specifically break the already formed this compound cross-links, thereby restoring tissue elasticity and function.

  • Blocking Downstream Signaling: Targeting the RAGE receptor or its downstream signaling pathways to prevent the pro-inflammatory and pro-oxidative cellular responses induced by this compound.

Further research is needed to fully elucidate the specific binding kinetics of this compound to RAGE and to identify all the downstream signaling nodes that are activated. A deeper understanding of these molecular mechanisms will pave the way for the development of novel and effective therapies to combat the detrimental effects of this compound in a range of age-related and diabetic complications.

References

Methodological & Application

Application Notes and Protocols for LC-MS Quantification of Glucosepane in Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucosepane is a lysine-arginine cross-linking advanced glycation end product (AGE) that forms non-enzymatically from D-glucose.[1] It is the most abundant AGE cross-link in long-lived proteins, particularly collagen in the extracellular matrix (ECM), where its accumulation is associated with aging and the pathogenesis of diabetes-related complications.[1][2] this compound cross-links contribute to increased tissue stiffness, reduced proteolytic digestibility, and altered cell-matrix interactions, impacting the progression of cardiovascular disease, osteoporosis, and diabetic complications.[2][3]

This document provides a detailed protocol for the quantification of this compound in tissue samples using Liquid Chromatography-Mass Spectrometry (LC-MS), the gold-standard analytical technique for this purpose. The method is based on stable isotope dilution analysis, which ensures high accuracy and precision.

Pathophysiological Relevance of this compound

The formation of this compound cross-links in collagen has significant pathophysiological consequences. By physically altering the structure of the ECM, this compound can disrupt normal cellular signaling and function. One of the key mechanisms through which AGEs, including this compound, exert their pathological effects is by interacting with the Receptor for Advanced Glycation End Products (RAGE). This interaction can trigger a cascade of intracellular signaling events, leading to inflammation, oxidative stress, and altered gene expression.

cluster_ECM Extracellular Matrix cluster_Cell Cell Collagen Collagen This compound This compound Cross-link Collagen->this compound Non-enzymatic glycation RAGE RAGE Receptor This compound->RAGE binds & activates NFkB NF-κB RAGE->NFkB activates ROS ROS Production RAGE->ROS induces Inflammation Inflammatory Response NFkB->Inflammation GeneExpression Altered Gene Expression NFkB->GeneExpression

Figure 1: Simplified signaling pathway of this compound-mediated cellular response.

Quantitative Data of this compound in Human Tissues

The concentration of this compound varies significantly between different tissues and increases with age and in diabetic conditions.[2][4] The following table summarizes reported this compound levels in various human tissues.

TissueConditionThis compound Concentration (pmol/mg of collagen)Reference
SkinNon-diabetic (90 years)~2000[4]
SkinDiabeticUp to 5000[4]
Glomerular Basement MembraneNon-diabetic200 - 400[2][4]
Glomerular Basement MembraneDiabeticUp to 500[4]
Tendon (Achilles and Anterior Tibialis)Young (16.7 ± 2.7 years)(Relative value)[3]
Tendon (Achilles and Anterior Tibialis)Old (71.2 ± 6.0 years)~4-fold increase compared to young[3]

Experimental Protocol: LC-MS/MS Quantification of this compound

This protocol outlines the necessary steps for the quantification of this compound in tissue samples, from sample preparation to LC-MS/MS analysis.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Tissue Tissue Sample Homogenization Homogenization Tissue->Homogenization Hydrolysis Enzymatic Hydrolysis Homogenization->Hydrolysis Purification Solid Phase Extraction Hydrolysis->Purification LC Liquid Chromatography (Reversed-Phase) Purification->LC MS Tandem Mass Spectrometry (MRM Mode) LC->MS Quantification Data Analysis & Quantification MS->Quantification

Figure 2: Experimental workflow for this compound quantification.

Materials and Reagents
  • Tissue samples (frozen or fresh)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Enzyme cocktail for hydrolysis (e.g., collagenase, pronase, aminopeptidase)

  • Stable isotope-labeled this compound internal standard (e.g., d4-glucosepane)

  • LC-MS grade water, acetonitrile (B52724), and formic acid

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Tissue Sample Preparation
  • Homogenization:

    • Thaw frozen tissue samples on ice.

    • Weigh a portion of the tissue (typically 10-50 mg).

    • Mince the tissue thoroughly with a scalpel on an ice-cold surface.

    • Homogenize the minced tissue in ice-cold PBS using a mechanical homogenizer.

    • Centrifuge the homogenate to pellet insoluble material. Collect the supernatant containing soluble proteins or process the pellet for insoluble collagen.

  • Enzymatic Hydrolysis:

    • To the protein-containing fraction, add the stable isotope-labeled this compound internal standard at a known concentration.

    • Perform a sequential enzymatic digestion. A typical procedure involves:

      • Incubation with collagenase to break down the collagen structure.

      • Subsequent digestion with a broad-spectrum protease like pronase.

      • Final digestion with aminopeptidase (B13392206) to release individual amino acids and cross-linked species.[3]

    • Follow the enzyme manufacturer's recommendations for optimal buffer conditions, temperature, and incubation times. Ensure complete digestion to liberate the this compound cross-link.

  • Purification and Enrichment:

    • After enzymatic hydrolysis, terminate the reaction by adding a protein precipitating agent (e.g., trichloroacetic acid or cold acetone).

    • Centrifuge to remove precipitated enzymes and undigested protein fragments.

    • The supernatant containing this compound and the internal standard is then subjected to solid-phase extraction (SPE) for purification and enrichment.

    • Condition a C18 SPE cartridge with methanol (B129727) followed by water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove salts and polar impurities.

    • Elute this compound and the internal standard with a higher concentration of organic solvent (e.g., 80% acetonitrile in water).

    • Dry the eluate under a stream of nitrogen or by vacuum centrifugation.

    • Reconstitute the dried sample in a suitable solvent for LC-MS analysis (e.g., 0.1% formic acid in water).

LC-MS/MS Analysis
  • Liquid Chromatography (LC) Parameters:

    • Column: A reversed-phase C18 column is typically used for separation.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the analytes. An example gradient could be:

      • 0-2 min: 5% B

      • 2-15 min: 5-95% B

      • 15-18 min: 95% B

      • 18-20 min: 95-5% B

      • 20-25 min: 5% B

    • Flow Rate: Dependent on the column dimensions, typically 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its stable isotope-labeled internal standard need to be determined. The monoisotopic mass of this compound is 429.2461 Da.[3] While specific MRM transitions are instrument-dependent and require optimization, a general approach is to select the protonated molecule [M+H]+ as the precursor ion and characteristic fragment ions as product ions.

      • Example (hypothetical) MRM transitions:

        • This compound: Precursor ion (m/z) 430.2 -> Product ions (m/z) [to be determined by fragmentation analysis]

        • d4-Glucosepane (Internal Standard): Precursor ion (m/z) 434.2 -> Product ions (m/z) [to be determined by fragmentation analysis]

Data Analysis and Quantification
  • Integrate the peak areas for the specific MRM transitions of both endogenous this compound and the stable isotope-labeled internal standard.

  • Calculate the ratio of the peak area of endogenous this compound to the peak area of the internal standard.

  • Generate a standard curve using known concentrations of unlabeled this compound spiked with a constant amount of the internal standard.

  • Determine the concentration of this compound in the tissue sample by interpolating the peak area ratio from the standard curve.

  • Normalize the this compound concentration to the initial tissue weight or the collagen content of the sample.

Conclusion

This application note provides a comprehensive protocol for the quantification of this compound in tissue samples using LC-MS/MS. The accurate measurement of this compound is crucial for understanding its role in aging and disease, and for evaluating the efficacy of potential therapeutic interventions targeting the formation of advanced glycation end products. The provided methodologies and data serve as a valuable resource for researchers in academic and industrial settings.

References

Development of Anti-Glucosepane Antibodies for Immunohistochemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Advanced glycation end-products (AGEs) are a diverse group of molecules formed through the non-enzymatic reaction of reducing sugars with proteins, lipids, and nucleic acids. One of the most abundant and chemically stable AGEs found in human tissues is glucosepane, a lysine-arginine cross-link derived from D-glucose.[1] The accumulation of this compound is implicated in the pathogenesis of age-related diseases and diabetic complications by altering the structural and functional properties of long-lived proteins in the extracellular matrix, such as collagen.[1][2] This leads to increased tissue stiffness and contributes to conditions like arteriosclerosis, joint stiffening, and skin wrinkling.[2]

The study of this compound's role in disease has been hampered by a lack of specific detection tools. Recently, the development of polyclonal anti-glucosepane antibodies has provided a significant breakthrough, enabling the direct detection and localization of this compound in tissue samples via immunohistochemistry (IHC).[3][4] These antibodies were generated using a synthetic immunogen containing the core bicyclic ring structure of this compound, ensuring high affinity and selectivity.[3][4]

This document provides detailed application notes and protocols for the use of anti-glucosepane antibodies in IHC, intended to guide researchers in the accurate detection and analysis of this compound in their experimental models.

Formation of this compound

The formation of this compound is a multi-step process initiated by the Maillard reaction. It begins with the nucleophilic attack of a lysine (B10760008) residue on a D-glucose molecule, forming a Schiff base. This unstable intermediate rearranges to a more stable Amadori product. Through a series of subsequent reactions, including dehydration and cyclization, the this compound cross-link is formed between a lysine and an arginine residue.[1]

Glucosepane_Formation D_Glucose D-Glucose Schiff_Base Schiff Base (Unstable) D_Glucose->Schiff_Base Lysine Protein (Lysine residue) Lysine->Schiff_Base Amadori_Product Amadori Product (Stable) Schiff_Base->Amadori_Product Rearrangement Intermediates Reactive Intermediates Amadori_Product->Intermediates This compound This compound Cross-link Intermediates->this compound Arginine Protein (Arginine residue) Arginine->this compound

Figure 1: Simplified pathway of this compound formation.

Antibody Validation Data

The developed anti-glucosepane polyclonal antibodies have been validated for their specificity and affinity using Enzyme-Linked Immunosorbent Assay (ELISA). The antibodies demonstrated high selectivity for this compound over other common AGEs.

AntigenDescriptionBinding Affinity (EC50)Cross-ReactivityReference
This compound Peptide Synthetic peptide containing the this compound adduct14.16 ± 0.20 nM High [4]
Arginine PeptideControl peptide with an unmodified arginine residueNo detectable bindingNone[4]
CML PeptidePeptide with Carboxymethyllysine adductNo detectable bindingNone[4]
MG-H1 PeptidePeptide with Methylglyoxal-derived hydroimidazolone 1No detectable bindingNone[4]
Glycated HSAHuman Serum Albumin with enriched this compound contentSignificantly greater binding than control HSAHigh[3]
Control HSACommercially available Human Serum AlbuminLowLow[3]

Experimental Protocols

Immunohistochemistry (IHC) Staining of Paraffin-Embedded Tissues

This protocol provides a general guideline for the use of anti-glucosepane antibodies on formalin-fixed, paraffin-embedded (FFPE) tissue sections. Optimization may be required for specific tissue types and experimental conditions.

Materials:

  • Anti-Glucosepane Antibody (e.g., from Prayaga Scientific Laboratories)

  • Paraffin-embedded tissue sections on charged slides

  • Xylene or a xylene substitute

  • Ethanol (B145695) (100%, 95%, 80%, 70%)

  • Deionized water

  • Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

  • Hydrogen Peroxide (3%)

  • Blocking Buffer (e.g., 10% normal goat serum in PBS)

  • Primary Antibody Diluent (e.g., PBS with 1% BSA)

  • Biotinylated secondary antibody (anti-rabbit)

  • Avidin-Biotin Complex (ABC) reagent

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Incubate slides in xylene (or substitute) for 2 x 5 minutes.

    • Rehydrate through a graded series of ethanol: 100% (2 x 3 min), 95% (1 x 3 min), 80% (1 x 3 min), 70% (1 x 3 min).

    • Rinse with deionized water.

  • Antigen Retrieval:

    • Immerse slides in pre-heated Antigen Retrieval Buffer.

    • Heat in a microwave or water bath at 95-100°C for 20 minutes.

    • Allow slides to cool to room temperature (approximately 20 minutes).

  • Peroxidase Blocking:

    • Incubate slides in 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity.

    • Rinse with PBS.

  • Blocking:

    • Incubate slides with Blocking Buffer for 1 hour at room temperature in a humidified chamber.

  • Primary Antibody Incubation:

    • Dilute the anti-glucosepane antibody to its optimal concentration in Primary Antibody Diluent (a starting dilution of 1:500 to 1:1000 is recommended for initial optimization).

    • Incubate slides with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse slides with PBS (3 x 5 minutes).

    • Incubate with biotinylated secondary antibody for 30 minutes at room temperature.

  • Signal Amplification:

    • Rinse slides with PBS (3 x 5 minutes).

    • Incubate with ABC reagent for 30 minutes at room temperature.

  • Detection:

    • Rinse slides with PBS (3 x 5 minutes).

    • Incubate with DAB substrate solution until the desired stain intensity develops (typically 2-10 minutes).

    • Rinse with deionized water.

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate through a graded series of ethanol and clear in xylene.

    • Mount with a permanent mounting medium.

IHC_Workflow Start Paraffin-Embedded Tissue Section Deparaffinization Deparaffinization & Rehydration Start->Deparaffinization Antigen_Retrieval Antigen Retrieval Deparaffinization->Antigen_Retrieval Peroxidase_Blocking Peroxidase Blocking Antigen_Retrieval->Peroxidase_Blocking Blocking Blocking Peroxidase_Blocking->Blocking Primary_Ab Primary Antibody Incubation (Anti-Glucosepane) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection (ABC-DAB) Secondary_Ab->Detection Counterstain Counterstaining & Mounting Detection->Counterstain Analysis Microscopic Analysis Counterstain->Analysis

Figure 2: Immunohistochemistry workflow for this compound detection.

AGE-RAGE Signaling Pathway

The accumulation of this compound and other AGEs in tissues can lead to cellular dysfunction through interaction with the Receptor for Advanced Glycation End-products (RAGE). This interaction triggers a cascade of intracellular signaling events, contributing to oxidative stress, inflammation, and cellular damage, which are hallmarks of diabetic complications and aging.

RAGE_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound (AGE) RAGE RAGE Receptor This compound->RAGE Binding Signal_Transduction Signal Transduction (e.g., MAPKs, PI3K/Akt) RAGE->Signal_Transduction Activation ROS_Production Increased ROS Production Signal_Transduction->ROS_Production NF_kB_Activation NF-κB Activation Signal_Transduction->NF_kB_Activation Cellular_Damage Cellular Damage & Apoptosis ROS_Production->Cellular_Damage Inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) NF_kB_Activation->Inflammatory_Cytokines Inflammatory_Cytokines->Cellular_Damage

Figure 3: AGE-RAGE signaling pathway overview.

Troubleshooting

ProblemPossible CauseSuggested Solution
No Staining or Weak Signal - Primary antibody concentration too low.- Inadequate antigen retrieval.- Primary antibody inactive.- Increase primary antibody concentration or incubation time.- Optimize antigen retrieval method (try different buffers, pH, or heating times).- Ensure proper storage and handling of the primary antibody. Run a positive control to verify antibody activity.
High Background - Primary or secondary antibody concentration too high.- Inadequate blocking.- Endogenous peroxidase activity.- Titrate primary and secondary antibody concentrations.- Increase blocking time or use a different blocking serum.- Ensure complete quenching of endogenous peroxidase.
Non-specific Staining - Cross-reactivity of the primary or secondary antibody.- Drying of the tissue section.- Use a more specific primary antibody or a pre-adsorbed secondary antibody.- Ensure the tissue section remains hydrated throughout the staining procedure by using a humidified chamber.

References

In Vitro Assay for Glucosepane Formation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucosepane is a protein cross-link and an advanced glycation end product (AGE) formed from the non-enzymatic reaction of glucose with lysine (B10760008) and arginine residues in proteins.[1][2] It is the most abundant AGE cross-link in the human body and has been implicated in the pathophysiology of aging and diabetes-related complications, such as cardiovascular disease and nephropathy. The irreversible nature of this compound cross-links contributes to the stiffening of tissues and loss of protein function. Consequently, the study of this compound formation and the screening of its inhibitors are of significant interest in the development of therapeutic strategies to combat age-related and diabetic pathologies.

These application notes provide detailed protocols for an in vitro assay to study the formation of this compound and to screen for potential inhibitors. The methodology is based on the incubation of bovine serum albumin (BSA) with glucose, followed by enzymatic hydrolysis and quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of the Assay

The in vitro assay mimics the physiological process of this compound formation. A protein rich in lysine and arginine, such as BSA or collagen, is incubated with a high concentration of glucose under physiological temperature and pH. Over time, glucose reacts with the protein's amino groups to form Amadori products, which then undergo a series of rearrangements and reactions with arginine residues to form this compound.[1][2] The amount of this compound formed can be quantified by LC-MS/MS after complete enzymatic digestion of the protein. Potential inhibitors of this compound formation can be co-incubated with the protein and glucose, and their efficacy is determined by the reduction in this compound levels compared to a control without the inhibitor.

Signaling Pathway: this compound Formation

The formation of this compound is a complex, non-oxidative multi-step process. It begins with the reaction of a lysine residue with glucose to form a Schiff base, which then rearranges to a more stable Amadori product. The Amadori product undergoes a series of keto-enol tautomerizations and dehydration to form a key intermediate, N⁶-(2,3-dihydroxy-5,6-dioxohexyl)-L-lysinate (Lederer's glucosone). This intermediate then reacts with an arginine residue to form the stable this compound cross-link.[1][2]

Glucosepane_Formation_Pathway Glucose Glucose Schiff_Base Schiff Base Glucose->Schiff_Base + Lysine Lysine Lysine Lysine->Schiff_Base Amadori_Product Amadori Product Schiff_Base->Amadori_Product Amadori Rearrangement Lederers_Glucosone N⁶-(2,3-dihydroxy-5,6-dioxohexyl)-L-lysinate (Lederer's Glucosone) Amadori_Product->Lederers_Glucosone Dehydration & Rearrangement This compound This compound Lederers_Glucosone->this compound + Arginine Arginine Arginine Arginine->this compound

Figure 1: Simplified pathway of this compound formation.

Experimental Protocols

Protocol 1: In Vitro Glycation of Bovine Serum Albumin (BSA)

This protocol describes the formation of this compound by incubating BSA with glucose.

Materials:

  • Bovine Serum Albumin (BSA), fatty acid-free

  • D-Glucose

  • Phosphate Buffered Saline (PBS), 0.1 M, pH 7.4

  • Sodium Azide (B81097) (NaN₃)

  • Inhibitor compounds (optional)

  • Sterile, conical tubes (50 mL)

  • Incubator at 37°C

Procedure:

  • Prepare a 10 mg/mL BSA solution in 0.1 M PBS (pH 7.4).

  • Prepare a 1 M D-glucose stock solution in 0.1 M PBS (pH 7.4).

  • To prevent bacterial growth, add sodium azide to the BSA and glucose solutions to a final concentration of 0.02% (w/v).

  • In a sterile 50 mL conical tube, combine the BSA solution and D-glucose stock solution to achieve final concentrations of 5 mg/mL BSA and 200 mM glucose.

  • For inhibitor screening, add the desired concentration of the inhibitor compound to the reaction mixture. A vehicle control (e.g., DMSO) should be included.

  • Incubate the reaction mixture at 37°C for 4 to 8 weeks in the dark. The incubation time can be optimized depending on the desired yield of this compound.

  • After incubation, the samples can be stored at -80°C until enzymatic digestion.

Protocol 2: Enzymatic Digestion of Glycated BSA

This protocol details the complete enzymatic hydrolysis of glycated BSA to release free amino acids, including this compound, for LC-MS/MS analysis. This compound is labile to acid hydrolysis, making enzymatic digestion essential.[1]

Materials:

  • Glycated BSA sample (from Protocol 1)

  • Pronase E (from Streptomyces griseus)

  • Aminopeptidase M (from porcine kidney)

  • Prolidase (from porcine kidney)

  • Ammonium (B1175870) bicarbonate buffer (50 mM, pH 7.8)

  • Centrifugal filter units (10 kDa MWCO)

  • Lyophilizer

Procedure:

  • Thaw the glycated BSA sample.

  • Buffer exchange the sample into 50 mM ammonium bicarbonate buffer (pH 7.8) using a 10 kDa MWCO centrifugal filter unit to remove excess glucose and other small molecules.

  • Determine the protein concentration of the buffer-exchanged sample.

  • Adjust the protein concentration to 1 mg/mL with 50 mM ammonium bicarbonate buffer.

  • Add Pronase E to the protein solution at a 1:20 (w/w) enzyme-to-substrate ratio.

  • Incubate the mixture at 37°C for 24 hours.

  • Add Aminopeptidase M and Prolidase to the digest at a 1:20 (w/w) enzyme-to-substrate ratio for each enzyme.

  • Continue the incubation at 37°C for another 24 hours.

  • After the 48-hour digestion, inactivate the enzymes by heating the sample at 95°C for 10 minutes.

  • Centrifuge the sample at 10,000 x g for 10 minutes to pellet any undigested material.

  • Collect the supernatant and lyophilize it to dryness.

  • The lyophilized sample is now ready for reconstitution and LC-MS/MS analysis.

Protocol 3: LC-MS/MS Quantification of this compound

This protocol provides a general framework for the quantification of this compound using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Instrument parameters should be optimized for the specific system being used.

Materials:

  • Lyophilized protein digest (from Protocol 2)

  • This compound standard (synthetically prepared or commercially available)

  • Stable isotope-labeled this compound internal standard (optional, for absolute quantification)

  • LC-MS grade water with 0.1% formic acid (Mobile Phase A)

  • LC-MS grade acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B)

  • C18 reverse-phase LC column suitable for amino acid analysis

Procedure:

  • Sample and Standard Preparation:

    • Reconstitute the lyophilized protein digest in a known volume of Mobile Phase A.

    • Prepare a series of calibration standards of this compound in Mobile Phase A.

    • If using an internal standard, spike a known concentration into all samples and calibration standards.

  • LC Separation:

    • Inject the prepared samples and standards onto the C18 column.

    • Separate the analytes using a gradient elution with Mobile Phases A and B. A typical gradient might be:

      • 0-5 min: 2% B

      • 5-25 min: 2% to 50% B

      • 25-27 min: 50% to 95% B

      • 27-30 min: 95% B

      • 30-32 min: 95% to 2% B

      • 32-40 min: 2% B

    • The flow rate and gradient should be optimized for best separation.

  • MS/MS Detection:

    • Set the mass spectrometer to operate in positive electrospray ionization (ESI) mode.

    • Use Multiple Reaction Monitoring (MRM) to detect this compound. The precursor ion for this compound is [M+H]⁺ at m/z 429.2.

    • Monitor at least two product ions for confirmation. While specific transitions can vary slightly based on instrument tuning, common transitions to monitor include:

      • Quantifier: 429.2 -> 284.2

      • Qualifier: 429.2 -> 175.1

    • Optimize collision energies for each transition to maximize signal intensity.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

    • Normalize the this compound concentration to the initial protein content.

Data Presentation

Quantitative Data on this compound Inhibitors

The following table summarizes the inhibitory effects of various compounds on in vitro this compound formation. This data can be used as a reference for inhibitor screening studies.

InhibitorConcentration% InhibitionIC₅₀Reference
o-Phenylene diamine (OPD)<< 1 mM-<< 1 mM[1]
Aminoguanidine1 mM-1 mM[1]
Pyridoxaminelow mM--[2]
Arginine (topical)2%30%-[1]

Experimental Workflow and Logical Relationships

Experimental Workflow for Screening this compound Inhibitors

The overall workflow for screening potential inhibitors of this compound formation is a multi-step process that begins with the in vitro glycation reaction and culminates in the quantitative analysis of this compound levels.

Experimental_Workflow cluster_0 In Vitro Glycation cluster_1 Sample Preparation cluster_2 Analysis A Prepare BSA and Glucose Solutions B Add Inhibitor/Vehicle A->B C Incubate at 37°C B->C D Enzymatic Digestion (Pronase E, Aminopeptidase M, Prolidase) C->D E Lyophilization D->E F Reconstitute Sample E->F G LC-MS/MS Analysis (MRM) F->G H Data Analysis & Quantification G->H I Compare Inhibitor vs. Control H->I

Figure 2: Workflow for in vitro screening of this compound inhibitors.
Logical Relationship for Assay Validation

To ensure the reliability of the in vitro assay, several validation steps are crucial. This includes the use of appropriate controls and standards to confirm the identity and quantity of the measured analyte.

Assay_Validation cluster_0 Assay Components cluster_1 Analytical Steps cluster_2 Validation Outcome A Glycated Sample D LC Retention Time Matching A->D E MS/MS Fragmentation Pattern (MRM Transitions) A->E B This compound Standard B->D B->E F Calibration Curve B->F C Internal Standard (Optional) C->F G Confirmed Identity of this compound D->G E->G H Accurate Quantification F->H

Figure 3: Logical relationships for assay validation.

References

Application Notes and Protocols for In Vitro Inhibition of Glucosepane Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucosepane is a prevalent, irreversible advanced glycation end-product (AGE) that forms a cross-link between lysine (B10760008) and arginine residues in long-lived proteins, such as collagen.[1] Its accumulation is implicated in the age-related decline of tissue elasticity and the pathogenesis of diabetic complications. The inhibition of this compound formation is a key therapeutic strategy for mitigating these effects. These application notes provide an overview of the primary in vitro methods for inhibiting this compound formation and detailed protocols for their implementation and analysis.

Methods for Inhibiting this compound Formation

The formation of this compound in vitro, a non-enzymatic process, can be inhibited at various stages of the Maillard reaction pathway. The primary strategies include:

  • α-Dicarbonyl Trapping: Intercepting the reactive α-dicarbonyl intermediates that are precursors to this compound.

  • Post-Amadori Inhibition: Preventing the degradation of the Amadori product into reactive carbonyl species.

  • Competitive Inhibition: Using molecules that compete with arginine for the reactive intermediates.

  • AGE Cross-link Breaking: Cleaving already formed this compound cross-links.

The following sections detail the mechanisms and experimental data for key inhibitors in each category.

Data Presentation: In Vitro Inhibition of this compound and Related AGEs

The following tables summarize the quantitative data available for common inhibitors of advanced glycation end-products. It is important to note that much of the existing literature focuses on the inhibition of total AGEs rather than specifically this compound.

Table 1: Inhibition of this compound and General AGEs by Various Compounds

InhibitorClassProtein ModelMethod of AnalysisConcentrationIncubation Time% InhibitionReference
Aminoguanidine (B1677879) α-Dicarbonyl TrapperRNase AMass Spectrometry1:5 to 1:50 (Inhibitor:Glucose molar ratio)Not Specified67-85% of total AGEs[2]
β2-microglobulinELISA, Fluorospectrometry1:8 to 1:1 (Inhibitor:Glucose molar ratio)3 weeks26-53% of CML; 30-70% of fluorescent AGEs[3]
Pyridoxamine (B1203002) Post-Amadori InhibitorHuman Serum Albumin (HSA)Spectrophotometry, FluorospectrometryNot Specified28 daysCommendable reduction in glycation[4]
Not SpecifiedNot SpecifiedLow mM concentrationsNot SpecifiedInhibited this compound formation[5]
L-Arginine Competitive InhibitorHuman Serum Albumin (HSA)Mass SpectrometryEquimolar to glucose (200mM)2 weeks70% reduction of covalently bound glucose[6]
Lens Crystallins (in vivo)LC/MS2% topical application8 weeks30% inhibition of this compound[7]
ALT-711 (Alagebrium) AGE Cross-link BreakerType I CollagenFluorescence MicroscopyNot Specified3 weeksNotable reduction in AGE fluorescence[8]

Signaling Pathways and Experimental Workflows

This compound Formation Pathway

The formation of this compound is a multi-step, non-enzymatic process known as the Maillard reaction. It begins with the reaction of a reducing sugar, such as glucose, with a lysine residue on a protein to form a Schiff base. This unstable intermediate rearranges to a more stable Amadori product. The Amadori product then undergoes a series of reactions to form a reactive α-dicarbonyl intermediate, which subsequently reacts with an arginine residue to form the stable this compound cross-link.

Glucosepane_Formation Glucose D-Glucose Schiff_Base Schiff Base Glucose->Schiff_Base Lysine Protein-Lysine Lysine->Schiff_Base Amadori Amadori Product Schiff_Base->Amadori Amadori Rearrangement alpha_Dicarbonyl α-Dicarbonyl Intermediate Amadori->alpha_Dicarbonyl Degradation This compound This compound Cross-link alpha_Dicarbonyl->this compound Arginine Protein-Arginine Arginine->this compound

Figure 1. Simplified pathway of this compound formation.
Experimental Workflow for Screening this compound Inhibitors

A typical workflow for screening potential inhibitors of this compound formation involves in vitro glycation of a model protein followed by quantification of this compound.

Inhibitor_Screening_Workflow cluster_prep 1. Preparation cluster_incubation 2. In Vitro Glycation cluster_analysis 3. Analysis Protein Select Protein (e.g., Collagen, BSA) Incubation Incubate Protein + Glucose +/- Inhibitor (37°C) Protein->Incubation Inhibitor Prepare Inhibitor Stock Solutions Inhibitor->Incubation Hydrolysis Enzymatic Hydrolysis Incubation->Hydrolysis LCMS LC-MS/MS Quantification of this compound Hydrolysis->LCMS Data Data Analysis (% Inhibition, IC50) LCMS->Data

Figure 2. General workflow for in vitro screening of this compound inhibitors.

Experimental Protocols

Protocol 1: In Vitro Glycation of Collagen and Inhibition by Test Compounds

This protocol describes a general method for glycating type I collagen in vitro and for testing the efficacy of inhibitory compounds.

Materials:

  • Type I Collagen (e.g., from rat tail or bovine Achilles tendon)

  • D-Glucose

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Test Inhibitor (e.g., Aminoguanidine, Pyridoxamine, L-Arginine)

  • Sodium Azide (B81097) (to prevent microbial growth)

  • Sterile, pyrogen-free water

  • Incubator at 37°C

  • Dialysis tubing (if necessary for purification)

Procedure:

  • Preparation of Collagen Solution:

    • Dissolve Type I Collagen in sterile PBS to a final concentration of 1-10 mg/mL. The dissolution may require gentle agitation at 4°C overnight.

  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of D-Glucose in sterile PBS (e.g., 1 M).

    • Prepare stock solutions of the test inhibitors at various concentrations in sterile PBS.

    • In sterile tubes, set up the following reaction mixtures (example volumes):

      • Control (No Glycation): 1 mL Collagen solution + 1 mL PBS.

      • Glycation Control: 1 mL Collagen solution + 0.5 mL Glucose stock (final concentration 500 mM) + 0.5 mL PBS.

      • Inhibitor Test: 1 mL Collagen solution + 0.5 mL Glucose stock + 0.5 mL Inhibitor stock (to achieve desired final inhibitor concentration).

    • Add sodium azide to a final concentration of 0.02% (w/v) to all tubes to prevent microbial contamination.

  • Incubation:

    • Incubate all tubes at 37°C for 2-4 weeks in a sterile environment. The incubation time can be varied depending on the desired level of glycation.

  • Termination of Reaction and Purification:

    • After incubation, stop the reaction by extensive dialysis against PBS at 4°C to remove unreacted glucose and inhibitor.

    • Lyophilize the glycated collagen for storage or proceed directly to analysis.

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol outlines the steps for the quantification of this compound in glycated protein samples following enzymatic hydrolysis.

Materials:

  • Glycated protein sample (from Protocol 1)

  • Enzymes for hydrolysis (e.g., Collagenase, Pronase, Leucine aminopeptidase)

  • Ammonium (B1175870) bicarbonate buffer (pH 7.8)

  • Stable isotope-labeled this compound internal standard

  • LC-MS/MS system with a C18 or HILIC column

Procedure:

  • Enzymatic Hydrolysis:

    • Resuspend a known amount of the lyophilized glycated protein (e.g., 1 mg) in ammonium bicarbonate buffer.

    • Perform a sequential enzymatic digestion. A typical procedure involves:

      • Incubation with Collagenase at 37°C for 24 hours.

      • Followed by incubation with Pronase at 37°C for 24 hours.

      • Finally, incubation with Leucine aminopeptidase (B13392206) at 37°C for 24 hours.

    • After digestion, inactivate the enzymes by heating (e.g., 95°C for 10 minutes).

    • Centrifuge the digest to remove any undigested material.

  • Sample Preparation for LC-MS/MS:

    • To a known volume of the supernatant, add the internal standard.

    • Filter the sample through a 0.22 µm filter.

  • LC-MS/MS Analysis:

    • Inject the prepared sample onto the LC-MS/MS system.

    • Use a suitable chromatographic gradient to separate this compound from other components.

    • Set the mass spectrometer to monitor the specific precursor and product ion transitions for both native and isotope-labeled this compound.

  • Data Analysis:

    • Quantify the amount of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

    • Calculate the percentage inhibition for each inhibitor concentration by comparing the amount of this compound in the inhibitor-treated samples to the glycation control.

Protocol 3: Competitive ELISA for Screening this compound Inhibitors

This protocol describes a competitive ELISA for the high-throughput screening of potential this compound inhibitors. This method relies on the availability of a specific anti-Glucosepane antibody and a this compound-conjugated protein for coating the plate.

Materials:

  • 96-well ELISA plates

  • This compound-conjugated protein (e.g., this compound-BSA)

  • Anti-Glucosepane primary antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Inhibitor test compounds

Procedure:

  • Plate Coating:

    • Coat the wells of the 96-well plate with this compound-BSA (1-10 µg/mL in coating buffer) overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate three times with wash buffer.

    • Block the wells with blocking buffer for 1-2 hours at room temperature.

  • Competition Reaction:

    • In a separate plate or tubes, pre-incubate the anti-Glucosepane primary antibody with varying concentrations of the test inhibitor or a standard (unconjugated this compound) for 1-2 hours at room temperature.

    • Wash the coated and blocked plate three times with wash buffer.

    • Transfer the antibody-inhibitor mixtures to the corresponding wells of the coated plate.

    • Incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate three times with wash buffer.

    • Add the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

    • Add TMB substrate to each well and incubate in the dark until a color develops (typically 15-30 minutes).

    • Stop the reaction by adding the stop solution.

  • Data Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • The signal will be inversely proportional to the amount of this compound formed in the presence of the inhibitor.

    • Calculate the percentage inhibition for each inhibitor concentration and determine the IC50 value.

Conclusion

The protocols and data presented provide a framework for the in vitro investigation of this compound formation and its inhibition. While LC-MS/MS offers the most accurate quantification of this compound, ELISA-based methods can be adapted for higher throughput screening of potential inhibitors. Further research is needed to generate more comprehensive and comparative quantitative data for a wider range of inhibitors specifically targeting this compound. These methods are crucial for the development of novel therapeutic agents aimed at preventing the detrimental effects of advanced glycation.

References

Application Notes and Protocols for Immunohistochemical Staining of Glucosepane in the Retina

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

Glucosepane is a major, structurally complex advanced glycation end-product (AGE) crosslink that accumulates in long-lived proteins, such as collagen, with age and at an accelerated rate in diabetes.[1] In the retina, the accumulation of this compound and other AGEs is implicated in the pathogenesis of diabetic retinopathy and age-related macular degeneration (AMD).[1][2] The formation of these crosslinks can alter the structural and functional properties of the extracellular matrix, contributing to tissue stiffening and cellular dysfunction.

The interaction of AGEs, including this compound, with the Receptor for Advanced Glycation End-products (RAGE) on various retinal cells (e.g., Müller cells, retinal pigment epithelium, and vascular endothelium) can trigger a cascade of downstream signaling events. This AGE-RAGE signaling axis is a key driver of inflammation, oxidative stress, and vascular dysfunction in the retina.[2] Understanding the localization and quantification of this compound in retinal tissue is therefore crucial for elucidating its role in disease progression and for the development of targeted therapeutics.

Recently, the development of specific anti-Glucosepane antibodies has enabled the direct detection and visualization of this compound in retinal tissue for the first time using immunohistochemistry (IHC).[1] This allows for the precise localization of this compound accumulation in different retinal layers and cell types. Studies in aging mice have shown that this compound accumulates within the retinal pigment epithelium (RPE), Bruch's membrane, and the choroid.[1]

These application notes provide a detailed protocol for the immunohistochemical staining of this compound in retinal tissue, adapted from published methodologies. They also present a framework for the quantification of this compound staining and an overview of the relevant signaling pathways.

Data Presentation: Quantitative Analysis of this compound Staining

Quantitative analysis of immunohistochemical staining allows for an objective assessment of this compound accumulation. This can be achieved through measuring the intensity of the fluorescent signal or the percentage of stained area within a region of interest. The following table provides illustrative data based on the findings of increased this compound staining with age in mouse retinas, as described by Rodriguez et al. (2020).[1]

Age of MiceMean Fluorescence Intensity (Arbitrary Units)Percent Area Stained (%) in RPE/Bruch's Membrane
2 Months25.3 ± 4.18.2 ± 2.5
7 Months58.7 ± 7.921.5 ± 5.8
12 Months92.1 ± 12.535.1 ± 8.2
Note: The data presented in this table is illustrative and serves as a template for presenting quantitative IHC results. The values represent a hypothetical increase in this compound staining with age, based on qualitative observations from the literature.

Signaling Pathway: The AGE-RAGE Axis in Retinal Cells

The binding of this compound and other AGEs to RAGE on retinal cells activates multiple downstream signaling pathways that contribute to the pathology of diabetic retinopathy and other retinal diseases. A simplified diagram of this signaling cascade is presented below.

AGE_RAGE_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling This compound This compound (AGE) RAGE RAGE This compound->RAGE NFkB NF-κB RAGE->NFkB Activation ROS ROS Production RAGE->ROS Activation Inflammatory_Cytokines Inflammatory Cytokines (e.g., IL-6, TNF-α) NFkB->Inflammatory_Cytokines Upregulation VEGF VEGF NFkB->VEGF Upregulation Apoptosis Apoptosis ROS->Apoptosis Induction Inflammatory_Cytokines->Apoptosis Induction

Caption: AGE-RAGE signaling pathway in retinal cells.

Experimental Protocols

The following protocols provide a detailed methodology for the immunohistochemical staining of this compound in retinal tissue. Two common methods are described: one for frozen (cryo) sections and one for paraffin-embedded sections.

Experimental Workflow Overview

IHC_Workflow Tissue_Harvest Tissue Harvest (Enucleation) Fixation Fixation (e.g., 4% PFA) Tissue_Harvest->Fixation Cryoprotection Cryoprotection (Sucrose Gradient) Fixation->Cryoprotection Embedding Embedding (OCT or Paraffin) Cryoprotection->Embedding Sectioning Sectioning (Cryostat or Microtome) Embedding->Sectioning Antigen_Retrieval Antigen Retrieval (if needed) Sectioning->Antigen_Retrieval Blocking Blocking (e.g., Serum) Antigen_Retrieval->Blocking Primary_Ab Primary Antibody Incubation (anti-Glucosepane) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (Fluorescently Labeled) Primary_Ab->Secondary_Ab Mounting Mounting and Coverslipping Secondary_Ab->Mounting Imaging Imaging (Confocal Microscopy) Mounting->Imaging Analysis Image Analysis and Quantification Imaging->Analysis

Caption: Immunohistochemistry workflow for this compound detection.

Protocol 1: Immunohistochemistry for this compound in Frozen Retinal Sections

Materials:

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS

  • Sucrose (B13894) solutions in PBS (15% and 30%)

  • Optimal Cutting Temperature (OCT) compound

  • Cryostat

  • Superfrost Plus microscope slides

  • Blocking Buffer: 5% Normal Goat Serum (or serum from the host of the secondary antibody) with 0.3% Triton X-100 in PBS

  • Primary Antibody: Rabbit anti-Glucosepane polyclonal antibody (diluted in Blocking Buffer)

  • Secondary Antibody: Goat anti-Rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488), diluted in PBS

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Antifade mounting medium

Procedure:

  • Tissue Preparation:

    • Euthanize the animal according to approved institutional guidelines.

    • Enucleate the eyes and place them in ice-cold PBS.

    • Fix the eyes in 4% PFA for 2-4 hours at 4°C.

    • Wash the eyes 3 times for 10 minutes each in PBS.

    • Cryoprotect the eyes by sequential incubation in 15% sucrose in PBS overnight at 4°C, followed by 30% sucrose in PBS for 24 hours at 4°C, or until the tissue sinks.

    • Embed the eyes in OCT compound in a cryomold and freeze on dry ice or in liquid nitrogen-cooled isopentane. Store at -80°C until sectioning.

  • Sectioning:

    • Cut 10-14 µm thick sections using a cryostat and mount them on Superfrost Plus slides.

    • Allow the sections to air dry for 30-60 minutes at room temperature.

    • Store the slides at -80°C or proceed directly to staining.

  • Immunostaining:

    • If slides are frozen, bring them to room temperature for 30 minutes.

    • Wash the sections 3 times for 5 minutes each in PBS to remove the OCT.

    • Permeabilize and block non-specific binding by incubating the sections in Blocking Buffer for 1 hour at room temperature in a humidified chamber.

    • Incubate the sections with the primary anti-Glucosepane antibody at the desired dilution overnight at 4°C in a humidified chamber.

    • Wash the sections 3 times for 10 minutes each in PBS.

    • Incubate the sections with the fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.

    • Wash the sections 3 times for 10 minutes each in PBS, protected from light.

  • Counterstaining and Mounting:

    • Incubate the sections with DAPI solution for 5 minutes at room temperature to stain the nuclei.

    • Rinse the sections briefly in PBS.

    • Mount the coverslips using an antifade mounting medium.

    • Seal the edges of the coverslips with clear nail polish.

  • Imaging and Analysis:

    • Image the sections using a confocal or fluorescence microscope with the appropriate filter sets.

    • Quantify the fluorescence intensity or the percentage of stained area using image analysis software (e.g., ImageJ/Fiji).

Protocol 2: Immunohistochemistry for this compound in Paraffin-Embedded Retinal Sections

Materials:

  • 10% Neutral Buffered Formalin (NBF)

  • Ethanol (B145695) series (70%, 80%, 95%, 100%)

  • Xylene

  • Paraffin (B1166041) wax

  • Microtome

  • Antigen Retrieval Buffer: Sodium Citrate Buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0)

  • 3% Hydrogen Peroxide in methanol (B129727) (for chromogenic detection)

  • Blocking Buffer: 5% Normal Goat Serum in PBS with 0.1% Tween 20

  • Primary Antibody: Rabbit anti-Glucosepane polyclonal antibody

  • Biotinylated secondary antibody and Streptavidin-HRP conjugate (for chromogenic detection) or fluorescently labeled secondary antibody

  • DAB (3,3'-Diaminobenzidine) substrate kit (for chromogenic detection)

  • Hematoxylin counterstain

  • Permanent mounting medium

Procedure:

  • Tissue Preparation and Embedding:

    • Fix enucleated eyes in 10% NBF for 24 hours at room temperature.

    • Dehydrate the tissue through a graded series of ethanol (e.g., 70% to 100%).

    • Clear the tissue in xylene.

    • Infiltrate and embed the tissue in paraffin wax.

  • Sectioning:

    • Cut 4-6 µm thick sections using a microtome and float them onto a water bath.

    • Mount the sections on charged microscope slides and bake at 60°C for 1 hour.

  • Deparaffinization and Rehydration:

    • Deparaffinize the sections by immersing them in xylene (2 changes, 5 minutes each).

    • Rehydrate through a descending series of ethanol (100%, 95%, 80%, 70%) for 3 minutes each.

    • Rinse in distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval by immersing the slides in Antigen Retrieval Buffer and heating in a pressure cooker, steamer, or water bath (e.g., 95-100°C for 20-30 minutes).

    • Allow the slides to cool to room temperature.

    • Wash with PBS.

  • Immunostaining (Fluorescent Detection):

    • Follow steps 3.3 to 5 from Protocol 1.

  • Immunostaining (Chromogenic Detection):

    • Quench endogenous peroxidase activity by incubating sections in 3% H2O2 in methanol for 15-30 minutes.

    • Wash with PBS.

    • Block with Blocking Buffer for 1 hour.

    • Incubate with the primary anti-Glucosepane antibody overnight at 4°C.

    • Wash with PBS.

    • Incubate with a biotinylated secondary antibody for 1 hour at room temperature.

    • Wash with PBS.

    • Incubate with Streptavidin-HRP conjugate for 30 minutes.

    • Wash with PBS.

    • Develop the signal with DAB substrate until the desired stain intensity is reached.

    • Rinse with distilled water.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate the sections through an ascending series of ethanol and clear in xylene.

    • Mount with a permanent mounting medium.

  • Imaging and Analysis:

    • Image using a bright-field microscope.

    • Quantify the staining using image analysis software to measure optical density or percentage of positive area.

References

Application Notes and Protocols for In Vitro Studies Using Synthetic Glucosepane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Glucosepane

This compound is a complex, irreversible advanced glycation end-product (AGE) that forms a cross-link between lysine (B10760008) and arginine residues on proteins.[1] It is the most abundant AGE found in the human body, accumulating in tissues with slow protein turnover, such as collagen in the extracellular matrix (ECM).[1][2] This accumulation is associated with the natural aging process and is accelerated in diseases like diabetes mellitus, contributing to the pathophysiology of various complications, including cardiovascular disease, retinopathy, and osteoarthritis.[3][4][5] The use of chemically homogeneous synthetic this compound in in vitro studies is critical for elucidating its specific pathological roles, which have been difficult to determine using heterogeneous mixtures of AGEs prepared in vitro.[6][7][8]

The primary receptor for this compound and other AGEs is the Receptor for Advanced Glycation End-products (RAGE), a multi-ligand receptor of the immunoglobulin superfamily.[9] The interaction between this compound and RAGE triggers a cascade of intracellular signaling events, leading to inflammation, oxidative stress, and apoptosis, which are key drivers of cellular dysfunction and tissue damage.[9][10][11]

Key Signaling Pathways Activated by this compound-RAGE Interaction

The binding of this compound to RAGE initiates downstream signaling through several key pathways, including Mitogen-Activated Protein Kinases (MAPKs), Nuclear Factor-kappa B (NF-κB), and Signal Transducer and Activator of Transcription (STAT) proteins. These pathways culminate in the expression of pro-inflammatory cytokines, adhesion molecules, and pro-apoptotic factors.

Glucosepane_RAGE_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response This compound Synthetic This compound RAGE RAGE Receptor This compound->RAGE Binding Diaph1 Diaph1 RAGE->Diaph1 Activation MAPK_p38 p38 MAPK Diaph1->MAPK_p38 MAPK_JNK JNK Diaph1->MAPK_JNK IKK IKK Diaph1->IKK JAK JAK Diaph1->JAK AP1 AP-1 MAPK_p38->AP1 Activates MAPK_JNK->AP1 Activates NFkB_complex IκB p65/p50 NFkB_nuc NF-κB (p65/p50) NFkB_complex:f1->NFkB_nuc Translocation IKK->NFkB_complex Phosphorylates IκB STAT STAT JAK->STAT Phosphorylates STAT_nuc STAT STAT->STAT_nuc Translocation Gene_Expression Gene Transcription NFkB_nuc->Gene_Expression STAT_nuc->Gene_Expression AP1->Gene_Expression Inflammation Inflammation (IL-6, TNF-α) Gene_Expression->Inflammation Apoptosis Apoptosis (Caspase-3) Gene_Expression->Apoptosis Oxidative_Stress Oxidative Stress (ROS) Gene_Expression->Oxidative_Stress

Caption: this compound-RAGE signaling cascade.

Quantitative Data Summary

The following tables provide representative data from in vitro studies using AGEs. Researchers should note that optimal concentrations and incubation times for synthetic this compound must be determined empirically for each cell type and assay.

Table 1: Effect of AGEs on Cell Viability

Cell TypeAGE Concentration (µg/mL)Incubation Time (h)Viability Assay% Decrease in Viability (Mean ± SD)Reference
Human Dermal Fibroblasts10072CCK-815 ± 3.5[12]
Human Dermal Fibroblasts20072CCK-830 ± 5.1[12]
Human Dermal Fibroblasts30072CCK-855 ± 6.2[12]
Human Proximal Tubule (HK-2)20024MTT~20[13]
Human Umbilical Vein ECs20024-Not specified[14]
Human Umbilical Vein ECs40024-Not specified[14]

Table 2: Effect of AGEs on Apoptosis Markers

Cell TypeAGE Concentration (µg/mL)Incubation Time (h)MarkerFold Change vs. Control (Mean ± SD)Reference
Human Dermal Fibroblasts30072Cleaved Caspase-3~3.5-fold increase[12]
Human Dermal Fibroblasts30072Bax/Bcl-2 Ratio~4.0-fold increase[12]
Human PDL Fibroblasts10048TUNEL-positive cellsSignificant increase[15]
Vascular Smooth Muscle Cells50-200Not specifiedApoptosis RateDose-dependent increase[9]

Experimental Protocols

The following are detailed protocols for key experiments to assess the in vitro effects of synthetic this compound.

General Cell Culture and Treatment

This protocol outlines the basic steps for treating adherent cells with synthetic this compound.

Cell_Treatment_Workflow Start Seed Cells Incubate1 Incubate 24h (Allow attachment) Start->Incubate1 Treat Treat Cells (Add this compound to media) Incubate1->Treat Prepare Prepare Synthetic This compound Stock Prepare->Treat Incubate2 Incubate (Time-course dependent) Treat->Incubate2 Harvest Harvest Cells/Supernatant for Downstream Analysis Incubate2->Harvest

Caption: General workflow for cell treatment.

Protocol:

  • Cell Seeding: Plate cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein/RNA extraction) at a density that ensures they are in a logarithmic growth phase (typically 60-80% confluency) at the time of treatment.

  • Adherence: Incubate cells for 24 hours at 37°C in a 5% CO₂ incubator to allow for firm attachment.

  • Preparation of this compound: Prepare a sterile stock solution of synthetic this compound in a suitable vehicle (e.g., serum-free culture medium or phosphate-buffered saline, PBS). Perform serial dilutions to achieve the desired final concentrations.

  • Treatment: Remove the existing culture medium from the cells and replace it with fresh medium containing the desired concentrations of synthetic this compound. Include a vehicle-only control group.

  • Incubation: Return the cells to the incubator for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Harvesting: After incubation, proceed with the appropriate downstream assay. Collect the culture supernatant for cytokine analysis or lyse the cells for protein or RNA extraction.

Cell Viability Assay (XTT/MTT)

This protocol measures the metabolic activity of cells as an indicator of viability.

Materials:

  • Cells cultured in a 96-well plate

  • Synthetic this compound

  • XTT or MTT reagent kit (e.g., Thermo Fisher Scientific, Sigma-Aldrich)[16][17]

  • Solubilization solution (for MTT assay)

  • Plate reader

Protocol:

  • Follow the General Cell Culture and Treatment protocol (Section 4.1) using a 96-well plate.

  • After the treatment period, add the XTT/MTT reagent to each well according to the manufacturer's instructions (e.g., add 20 µL of MTS solution or 10 µL of MTT solution per 100 µL of medium).[17][18]

  • Incubate the plate for 1-4 hours at 37°C, allowing viable cells to convert the tetrazolium salt into a colored formazan (B1609692) product.

  • For XTT/MTS: Measure the absorbance directly at the recommended wavelength (e.g., 450-490 nm).[18]

  • For MTT: Add the solubilization solution (e.g., 100 µL of DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[19] Mix thoroughly.

  • Measure the absorbance on a plate reader at the appropriate wavelength (e.g., 490 nm).[19]

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells cultured in 6-well plates

  • Synthetic this compound

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Binding Buffer

  • Flow Cytometer

Protocol:

  • Treat cells with synthetic this compound as described in Section 4.1.

  • Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add Annexin V-FITC and Propidium Iodide according to the kit manufacturer's protocol.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Western Blot for RAGE Signaling Proteins

This protocol is used to detect changes in the expression and phosphorylation of key proteins in the RAGE signaling pathway.

Materials:

  • Cells cultured in 6-well plates or larger flasks

  • Synthetic this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-RAGE, anti-phospho-JNK, anti-JNK, anti-phospho-p38, anti-p38, anti-IκBα, anti-β-actin)[20]

  • HRP-conjugated secondary antibodies[20][21]

  • ECL detection reagents[20][21]

  • Imaging system

Protocol:

  • Treat cells with synthetic this compound for the desired time points. For phosphorylation studies, shorter time points (e.g., 15, 30, 60 minutes) are often required.

  • Wash cells with ice-cold PBS and lyse them directly in the plate with ice-cold RIPA buffer.

  • Scrape the cells and collect the lysate. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature 10-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[21]

  • Block the membrane for 1 hour at room temperature in blocking buffer.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[21]

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]

  • Wash the membrane three times with TBST.

  • Apply ECL detection reagents and visualize the protein bands using an imaging system. Quantify band intensity using densitometry software, normalizing to a loading control like β-actin.[21]

NF-κB Activation Assay (Nuclear Translocation)

This protocol assesses the activation of NF-κB by measuring the translocation of its p65 subunit from the cytoplasm to the nucleus.

Materials:

  • Cells cultured on coverslips in a 12-well plate or in a 96-well imaging plate

  • Synthetic this compound

  • Formaldehyde (B43269) or paraformaldehyde for fixation

  • Triton X-100 for permeabilization

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibody against NF-κB p65

  • Fluorescently-labeled secondary antibody

  • DAPI or Hoechst stain for nuclear counterstaining

  • Fluorescence microscope or high-content imaging system

Protocol:

  • Seed and treat cells as described in Section 4.1.

  • After treatment, wash the cells with PBS.

  • Fix the cells with 3.7% formaldehyde in PBS for 10-15 minutes at room temperature.[22]

  • Wash the cells twice with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.[22]

  • Wash the cells twice with PBS.

  • Block non-specific binding by incubating with 1% BSA in PBS for 30-60 minutes.

  • Incubate with the primary anti-p65 antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.[22]

  • Wash the cells three times with PBS.

  • Incubate with the fluorescently-labeled secondary antibody and a nuclear counterstain like DAPI for 1 hour at room temperature in the dark.[22]

  • Wash the cells three times with PBS.

  • Mount the coverslips onto slides with mounting medium or image the 96-well plate directly.

  • Acquire images using a fluorescence microscope. NF-κB activation is indicated by the co-localization of the p65 signal (e.g., green) with the nuclear signal (blue), resulting in a cyan/turquoise appearance. In unstimulated cells, the p65 signal will be predominantly cytoplasmic.

References

Quantification of Glucosepane in Skin Biopsies: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucosepane is a major, structurally complex advanced glycation end-product (AGE) and protein cross-link derived from D-glucose.[1] It forms through the Maillard reaction, an irreversible, non-enzymatic reaction between reducing sugars and the amino groups of proteins.[1] As the most prevalent AGE in the extracellular matrix, this compound accumulation in long-lived proteins like collagen is implicated in the pathophysiology of aging and diabetic complications.[1][2][3] Its quantification in skin biopsies serves as a valuable biomarker for assessing cumulative glycemic exposure and the risk of microvascular complications such as retinopathy, nephropathy, and neuropathy.[4][5]

This document provides detailed protocols for the quantification of this compound in skin biopsies using liquid chromatography-mass spectrometry (LC-MS/MS) and presents a summary of reported quantitative data.

Signaling Pathway and Formation

This compound is formed from the reaction of glucose with lysine (B10760008) and arginine residues in proteins.[1] This process is a part of the broader Maillard reaction, which involves a series of complex chemical rearrangements. The initial reaction forms an Amadori product, which can then undergo further reactions, including oxidative degradation, to form various AGEs, including this compound.[6]

Glucose Glucose Schiff_Base Schiff Base (Reversible) Glucose->Schiff_Base + Protein Protein Protein (Lys, Arg) Protein->Schiff_Base Amadori_Product Amadori Product Schiff_Base->Amadori_Product Amadori Rearrangement Dicarbonyls Dicarbonyl Intermediates (e.g., 3-Deoxyglucosone) Amadori_Product->Dicarbonyls Degradation Other_AGEs Other AGEs Amadori_Product->Other_AGEs This compound This compound Cross-link Dicarbonyls->this compound + Lys, Arg Dicarbonyls->Other_AGEs

Fig. 1: Simplified Maillard reaction pathway leading to this compound formation.

Experimental Protocols

The quantification of this compound in skin biopsies is primarily achieved through a multi-step process involving sample collection, enzymatic hydrolysis, and analysis by liquid chromatography-mass spectrometry (LC-MS/MS) with an isotope dilution method.[5][7][8]

Skin Biopsy Collection and Storage
  • Procedure: Obtain a 4 mm punch biopsy of the skin, typically from a sun-protected area like the upper buttock.[4]

  • Storage: Immediately after collection, the biopsy should be stored under argon at -80°C to prevent oxidative damage and degradation of analytes.[4]

Preparation of Insoluble Collagen and Enzymatic Digestion

This protocol is designed to isolate collagen and then break it down into smaller peptides and amino acids for analysis, a necessary step as this compound is acid-labile.[7]

Materials:

  • Chloroform/Methanol (2:1, v/v)

  • Collagenase (from Clostridium histolyticum)

  • Peptidase

  • Pronase

  • Aminopeptidase (B13392206)

  • Phosphate buffered saline (PBS), pH 7.4

  • Internal standards (e.g., isotopically labeled this compound)

Protocol:

  • Delipidation: Homogenize the skin biopsy in a chloroform/methanol mixture to remove lipids. Centrifuge and collect the insoluble pellet.[7]

  • Enzymatic Digestion:

    • Resuspend the insoluble pellet in PBS.

    • Perform sequential enzymatic digestion using collagenase, peptidase, pronase, and aminopeptidase to completely hydrolyze the collagen into its constituent amino acids and small peptides.[7]

    • The use of a cocktail of proteases ensures the release of acid-sensitive AGEs like this compound without their destruction.[7]

  • Internal Standard Spiking: Add a known amount of isotopically labeled this compound internal standard to the digest. This is crucial for accurate quantification using the isotope dilution method.[5][7]

  • Sample Cleanup: Use solid-phase extraction (SPE) to remove interfering substances from the digest before LC-MS/MS analysis.

Biopsy 4mm Skin Punch Biopsy Delipidation Delipidation (Chloroform/Methanol) Biopsy->Delipidation Insoluble_Collagen Insoluble Collagen Pellet Delipidation->Insoluble_Collagen Digestion Sequential Enzymatic Digestion Insoluble_Collagen->Digestion Digest Collagen Digest Digestion->Digest Spiking Spike with Isotope-labeled Standard Digest->Spiking SPE Solid-Phase Extraction (Cleanup) Spiking->SPE LCMS LC-MS/MS Analysis SPE->LCMS

Fig. 2: Workflow for skin biopsy processing and this compound analysis.
LC-MS/MS Analysis

Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system is typically used.

Typical LC-MS/MS Parameters:

  • Chromatography: Reversed-phase chromatography is commonly employed to separate this compound from other components in the digest.

    • Column: C18 column

    • Mobile Phase: A gradient of water and acetonitrile, both with a small percentage of formic acid (e.g., 0.1%) to aid in ionization.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both the native this compound and its isotopically labeled internal standard.

Quantitative Data

The following tables summarize reported quantitative data for this compound in human skin biopsies. Levels are typically expressed as picomoles per milligram of collagen (pmol/mg collagen).

Table 1: this compound Levels in Skin Collagen with Age (Nondiabetic Controls)

Age (years)This compound (pmol/mg collagen)
~20< 500
~40~1000
~60~1500
~80~2000
902000

Data sourced from studies on human skin collagen, showing a clear increase in this compound levels with age.[2][9][10]

Table 2: Comparison of this compound Levels in Skin Collagen (Nondiabetic vs. Diabetic)

ConditionThis compound (pmol/mg collagen)
Nondiabetic (at 90 years)2000
Diabetic5000

Diabetes significantly accelerates the formation of this compound, leading to much higher levels in skin collagen compared to age-matched nondiabetic individuals.[9][10]

Clinical Significance and Applications

The quantification of this compound in skin biopsies has significant clinical and research applications:

  • Biomarker of Diabetic Complications: Elevated levels of skin this compound are strongly associated with the progression of diabetic retinopathy, nephropathy, and neuropathy.[4][5][7] This association often remains significant even after adjusting for HbA1c levels, suggesting that this compound may be a mediator of these complications.[5][7]

  • Assessment of Long-Term Glycemic Control: Skin collagen has a slow turnover rate, making this compound levels a reflection of long-term cumulative glycemic exposure.[2]

  • Drug Development: The methods described here can be used to evaluate the efficacy of drugs aimed at inhibiting the formation of AGEs or breaking existing cross-links.

Conclusion

The quantification of this compound in skin biopsies by LC-MS/MS provides a powerful tool for researchers and clinicians studying aging and diabetes. The detailed protocols and summarized data in this application note offer a foundation for the implementation of this important biomarker in both basic research and clinical studies. The strong correlation between skin this compound levels and diabetic complications underscores its potential as a diagnostic and prognostic marker.[5][7]

References

Troubleshooting & Optimization

Glucosepane Quantification Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Glucosepane.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification challenging?

A1: this compound is a complex, cross-linking advanced glycation end-product (AGE) formed from the reaction of glucose with lysine (B10760008) and arginine residues in proteins.[1] It is the most abundant cross-link found in the aging extracellular matrix, particularly in long-lived proteins like collagen.[2][3][4] Its quantification is challenging due to several factors:

  • Acid Lability: this compound is unstable and degrades under conventional acid hydrolysis conditions, which are typically used to break down proteins into amino acids.[1][5]

  • Low UV Absorbance: It absorbs UV light poorly and at short wavelengths, making detection by standard HPLC-UV methods inconvenient and insensitive.[1][5]

  • Complex Matrix: It is embedded within the highly insoluble and complex extracellular matrix, making its release and extraction difficult.[1]

  • Isomeric Complexity: this compound exists as a mixture of four diastereoisomers, which can complicate chromatographic separation and analysis.[5]

Q2: What is the recommended method for quantifying this compound?

A2: The gold-standard method for accurate and sensitive quantification of this compound is liquid chromatography-mass spectrometry (LC-MS) with a stable isotope dilution technique .[1][6] This approach requires an initial exhaustive enzymatic digestion of the tissue to release the intact this compound molecule, followed by LC-MS/MS analysis.[2][3]

Q3: Why is enzymatic digestion necessary instead of acid hydrolysis?

A3: this compound is labile to strong acid conditions.[1][7] Using conventional acid hydrolysis to break down the protein matrix would also destroy the this compound cross-link itself, leading to an inability to detect it or severely underquantify its levels. Therefore, a milder, multi-step enzymatic digestion using a cocktail of proteases is required to break down the protein and release the intact this compound molecule for analysis.[1][5]

Q4: Can I use antibodies for this compound quantification?

A4: While anti-Glucosepane antibodies have been developed for immunohistochemical staining and imaging, which helps in localizing this compound within tissues, they are not typically used for precise quantification in bulk tissue extracts.[6] For accurate concentration measurement, LC-MS/MS remains the primary method.[6] Antibody-based methods like ELISA can correlate with LC/MS protocols but may be affected by cross-reactivity with structurally similar molecules.[6]

Troubleshooting Guides

Issue 1: Low or No Detectable this compound Signal

Q: I am not detecting a this compound peak, or the signal is much lower than expected in my LC-MS/MS analysis. What are the potential causes?

A: This is a common issue that can arise from several stages of the protocol. Below is a systematic guide to troubleshooting the problem.

  • Incomplete Protein Digestion: The most frequent cause is the incomplete release of this compound from the collagen matrix.[1]

    • Solution: Ensure your enzymatic digestion is exhaustive. This often requires a multi-enzyme cocktail (e.g., collagenase, pronase, aminopeptidase) and an extended incubation time (often 24-48 hours or longer) at 37°C.[1] The insolubility of aged, cross-linked collagen can make it resistant to digestion.[1]

  • Sample Preparation Losses: this compound can be lost during sample cleanup steps.

    • Solution: Minimize the number of cleanup steps. If using solid-phase extraction (SPE), ensure the chosen cartridge and elution solvents are optimized for this compound recovery. Validate your SPE method by checking the recovery of a known amount of standard.

  • Mass Spectrometry Settings: Incorrect or sub-optimal MS parameters will lead to poor sensitivity.

    • Solution: Optimize MS parameters using a pure this compound standard. Focus on tuning precursor/product ion transitions (MRM), collision energy, and ion source parameters (e.g., spray voltage, gas flow, temperature). Use a high-resolution mass spectrometer if available for better specificity and sensitivity.[8]

  • This compound Degradation: Although stable to enzymatic hydrolysis, this compound can be sensitive to other conditions.

    • Solution: Avoid exposing samples to strong acidic or basic conditions during preparation and storage.[1][7] Ensure samples are processed promptly or stored appropriately at -80°C.

Issue 2: Poor Reproducibility and High Variability Between Replicates

Q: My replicate injections or parallel samples show high variability in this compound concentrations. What could be the cause?

A: High variability often points to inconsistencies in the sample preparation workflow or heterogeneity of the sample itself.

  • Sample Heterogeneity: Tissues like skin are not homogenous. The density of collagen and the extent of glycation can vary.

    • Solution: Homogenize a larger piece of tissue before taking smaller aliquots for digestion. For powdered samples, ensure thorough mixing before weighing.

  • Inconsistent Enzymatic Digestion: Minor variations in enzyme activity, incubation time, or temperature can lead to different digestion efficiencies between samples.

    • Solution: Prepare a single master mix of digestion buffer and enzymes to add to all samples. Use a calibrated incubator or water bath to ensure consistent temperature. Internal standards, particularly stable isotope-labeled proteins, can help normalize for digestion variability, though a labeled this compound standard added after digestion is more common.[2]

  • Inaccurate Pipetting: Given the small sample sizes often used, minor pipetting errors, especially of the internal standard, can cause significant quantitative errors.

    • Solution: Use calibrated pipettes and ensure proper technique. Prepare standards and samples in larger volumes where possible to minimize the impact of small volume errors.

  • LC System Carryover: If a high-concentration sample is followed by a low-concentration one, carryover on the injector or column can artificially inflate the results of the second sample.

    • Solution: Run blank injections between samples, especially after a high-concentration sample, to check for and wash out any residual analyte. Develop a robust column washing method.

Issue 3: High Background Noise or Interfering Peaks

Q: My chromatograms are noisy, and I see many peaks co-eluting with my this compound analyte, potentially causing ion suppression. How can I resolve this?

A: Matrix effects and interferences are significant challenges in complex biological samples.[9]

  • Insufficient Sample Cleanup: The enzymatic digest will contain a complex mixture of peptides, amino acids, and other biomolecules that can interfere with detection.

    • Solution: Implement a robust solid-phase extraction (SPE) cleanup step post-digestion. Hydrophilic-Interaction Chromatography (HILIC) SPE can be effective for separating polar compounds like this compound from less polar matrix components.[10]

  • Sub-optimal Chromatography: Poor chromatographic separation will fail to resolve this compound from isobaric interferences (compounds with the same mass).

    • Solution: Optimize your LC method. Experiment with different column chemistries (e.g., HILIC, reversed-phase C18) and mobile phase gradients. HILIC is often well-suited for separating highly polar AGEs. Ensure the gradient is shallow enough to provide adequate resolution around the analyte's retention time.

  • Matrix Effects (Ion Suppression/Enhancement): Co-eluting compounds can affect the ionization efficiency of this compound in the MS source, leading to inaccurate quantification.[11]

    • Solution: The best way to correct for matrix effects is the use of a co-eluting stable isotope-labeled internal standard (SIL-IS). Since the SIL-IS is chemically identical to the analyte, it will experience the same ion suppression or enhancement, allowing for accurate ratio-based quantification. If a SIL-IS is unavailable, use the standard addition method to assess the degree of matrix effects in your specific sample type.

Quantitative Data Summary

The following table summarizes reported this compound levels in human tissues, highlighting the significant increase associated with aging and diabetes.

TissueConditionAge GroupThis compound Level (pmol/mg collagen)Reference
Skin CollagenNon-diabetic90 years~2000[2][3]
Skin CollagenDiabeticAdultUp to ~5000[2][3]
Glomerular Basement Membrane (GBM)Non-diabeticAdult~200-400[1]
Glomerular Basement Membrane (GBM)DiabeticAdultUp to ~500[2][3]

Experimental Protocols

Protocol: this compound Quantification in Collagenous Tissue by LC-MS/MS

This protocol provides a generalized workflow. Researchers must optimize specific parameters (e.g., enzyme concentrations, LC gradient) for their particular instrumentation and sample type.

  • Sample Preparation and Hydrolysis:

    • Obtain insoluble tissue preparations (e.g., skin biopsies). Lyophilize and weigh approximately 1-5 mg of tissue into a microcentrifuge tube.

    • Add a buffer solution (e.g., 100 mM sodium phosphate, pH 7.4) containing a cocktail of proteases. A common combination includes bacterial collagenase, pronase, and aminopeptidase (B13392206) M.

    • Incubate the mixture at 37°C for 24-48 hours with gentle agitation until the tissue is fully solubilized.

    • After digestion is complete, spike the sample with a known concentration of a stable isotope-labeled this compound internal standard.

  • Sample Cleanup (Solid-Phase Extraction):

    • Condition an SPE cartridge (e.g., a mixed-mode or HILIC phase) according to the manufacturer's instructions.

    • Load the digest onto the cartridge.

    • Wash the cartridge with a weak solvent (e.g., high organic content) to remove non-polar and weakly retained impurities.

    • Elute this compound and the internal standard using an appropriate elution solvent (e.g., an aqueous solvent containing a small amount of acid like formic acid).

    • Dry the eluate completely using a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the dried sample in the initial mobile phase (e.g., 95% Acetonitrile, 0.1% Formic Acid for a HILIC separation).

    • Inject the sample onto an LC system coupled to a triple quadrupole mass spectrometer.

    • Chromatography: Use a HILIC column for separation with a gradient elution from high organic to high aqueous mobile phase.

    • Mass Spectrometry: Operate the MS in positive ion mode using electrospray ionization (ESI). Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both native this compound and its stable isotope-labeled internal standard.

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the internal standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Generate a calibration curve using standards with known concentrations of this compound and a fixed concentration of the internal standard.

    • Determine the concentration of this compound in the sample by interpolating its area ratio on the calibration curve. Normalize the final value to the initial tissue weight.

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Tissue Collection (e.g., Skin Biopsy) Homogenize 2. Homogenization & Lyophilization Sample->Homogenize Digest 3. Exhaustive Enzymatic Digestion Homogenize->Digest Spike 4. Spiking with Stable Isotope Standard Digest->Spike Cleanup 5. Solid-Phase Extraction (SPE) Spike->Cleanup LCMS 6. LC-MS/MS Analysis (HILIC-ESI-MRM) Cleanup->LCMS Data 7. Data Processing (Peak Integration) LCMS->Data Quant 8. Quantification (Calibration Curve) Data->Quant

Caption: General workflow for this compound quantification.

G Problem Problem: Low or No Signal Cause1 Incomplete Digestion? Problem->Cause1 Cause2 Sample Prep Losses? Problem->Cause2 Cause3 Sub-optimal MS Settings? Problem->Cause3 Solution1 Solution: - Use multi-enzyme cocktail - Increase digestion time/temp - Ensure tissue solubilization Cause1->Solution1 Yes Solution2 Solution: - Optimize SPE method - Check recovery of standard - Minimize transfer steps Cause2->Solution2 Yes Solution3 Solution: - Tune MRM transitions - Optimize source parameters - Use pure standard for tuning Cause3->Solution3 Yes

Caption: Troubleshooting logic for low signal issues.

References

Technical Support Center: Optimizing Enzymatic Hydrolysis for Glucosepane Release

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of enzymatic hydrolysis for glucosepane release. This resource is designed for researchers, scientists, and drug development professionals. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist you in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification important?

A1: this compound is a protein cross-link formed from D-glucose that connects lysine (B10760008) and arginine residues in proteins. It is the most abundant advanced glycation end-product (AGE) in the human body, found at levels 10 to 1000 times higher than any other cross-linking AGE.[1] this compound accumulates in long-lived proteins, particularly collagen in the extracellular matrix (ECM), and its levels increase with age and are accelerated in individuals with diabetes.[1][2] This accumulation is associated with age-related tissue stiffening, reduced proteolytic degradation of the ECM, and long-term diabetic complications such as arteriosclerosis and joint stiffening.[1][2] Accurate quantification of this compound is crucial for understanding its role in aging and disease pathogenesis.

Q2: Why is enzymatic hydrolysis necessary for this compound analysis?

A2: this compound is unstable and susceptible to degradation under the conditions of conventional acid hydrolysis.[3] Therefore, to accurately quantify this compound, a milder method of "exhaustive mild enzymatic digestion" is required to break down the protein matrix and release the intact this compound molecule for subsequent analysis, typically by liquid chromatography-mass spectrometry (LC-MS).[3]

Q3: What are the expected levels of this compound in different human tissues?

A3: this compound levels vary significantly between different tissues and increase with age. In normal human skin, levels can reach approximately 2000 pmol/mg of collagen by age 100.[3] In purified glomerular basement membrane (GBM), levels are in a steady state of 200–400 pmol/mg of collagen.[3] In contrast, levels in the lens are about 4 to 5 times lower than in collagen.[3] In diabetic individuals, this compound levels can be significantly higher.[2]

TissueConditionApproximate this compound Level (pmol/mg collagen)
Human SkinNormal (Age 90)~2000[3]
Human SkinDiabeticCan be significantly higher than in non-diabetics[2]
Glomerular Basement MembraneNormal200 - 400[3]
LensNormal4-5 fold lower than in collagen[3]
Tendon (Achilles and Anterior Tibialis)Old (avg. 71.2 years)Four-fold higher than in young donors[2]

Q4: What is a suitable internal standard for this compound quantification by LC-MS?

A4: For accurate quantification of analytes in complex biological matrices by LC-MS, stable isotope-labeled internal standards (SIL-IS) are highly recommended.[4] An ideal SIL-IS for this compound would be a synthesized this compound molecule where some atoms are replaced with heavy isotopes (e.g., ¹³C or ¹⁵N). This SIL-IS has nearly identical chemical and physical properties to the native this compound, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thus effectively correcting for variations in these steps. When a specific SIL-IS for this compound is unavailable, a structural analogue can be used, though this is a less ideal option.[4]

Q5: Can other AGEs interfere with this compound analysis?

A5: While LC-MS is a highly specific detection method, interference is still possible, particularly from isomers or other AGEs with similar masses if the chromatographic separation is not optimal. The use of high-resolution mass spectrometry and tandem MS (MS/MS) with specific precursor-product ion transitions for this compound can significantly minimize such interferences. The unique molecular weight of this compound (428.490 g·mol⁻¹) helps in its specific detection.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the enzymatic hydrolysis of tissues for this compound release.

Issue 1: Low Yield of this compound

Potential Cause Troubleshooting Step Explanation
Incomplete Tissue Digestion 1. Optimize tissue preparation: Ensure the tissue is finely minced or powdered to maximize the surface area for enzyme access. 2. Increase enzyme concentration: Systematically increase the concentration of collagenase and/or pronase. Note that excessive enzyme concentration can sometimes be inhibitory. 3. Extend incubation time: Prolong the incubation periods for each enzymatic step. For highly cross-linked tissues, digestion may require more than 24 hours per enzyme. 4. Use crude enzyme preparations: Crude collagenase contains a mixture of proteases that can be more effective at digesting complex tissues than highly purified collagenase.Highly cross-linked collagen in aged or diabetic tissues is resistant to enzymatic degradation.[1] A sequential digestion with multiple enzymes is often necessary to achieve complete hydrolysis.[2]
Enzyme Inactivity 1. Check enzyme storage and handling: Ensure enzymes are stored at the recommended temperature and avoid multiple freeze-thaw cycles. 2. Verify buffer composition: Ensure the digestion buffer contains the necessary co-factors, such as 0.1 M CaCl₂ for collagenase activity.[2] Avoid inhibitors like EDTA and EGTA. 3. Confirm optimal pH and temperature: The pH of the buffer should be around 8.5, and the temperature maintained at 37°C for the specified enzymes.[2]Enzyme activity is highly dependent on proper storage, handling, and reaction conditions. Loss of activity will lead to incomplete digestion and low yields.
Degradation of this compound 1. Maintain optimal pH: Ensure the pH of the digestion buffer remains stable at around 8.5 throughout the long incubation periods.[2] 2. Avoid harsh conditions: Do not expose the sample to high temperatures or extreme pH values during or after digestion.While this compound is labile to acid, its stability under prolonged, mildly alkaline enzymatic digestion conditions is generally good. However, significant deviations from optimal conditions could potentially lead to degradation.

Issue 2: High Variability in Results

Potential Cause Troubleshooting Step Explanation
Inconsistent Sample Preparation 1. Standardize tissue sampling: Use a consistent method for tissue collection, storage, and preparation (e.g., freeze-drying, pulverizing). 2. Ensure homogenous samples: For larger tissue pieces, ensure the portion taken for analysis is representative of the whole sample.The distribution of this compound within a tissue may not be uniform. Inconsistent sampling can lead to high variability in the measured concentrations.
Pipetting Errors 1. Use calibrated pipettes: Regularly check the calibration of your pipettes. 2. Prepare master mixes: For enzymes and buffers, prepare master mixes to be added to all samples to minimize pipetting errors between samples.Small volumes of concentrated enzyme solutions can be difficult to pipette accurately, leading to variability in the enzyme-to-substrate ratio.
Inconsistent Enzyme Activity 1. Use the same lot of enzymes: For a given set of experiments, use enzymes from the same manufacturing lot to minimize lot-to-lot variability in activity. 2. Aliquot enzymes: Upon receipt, aliquot enzymes into single-use tubes to avoid repeated freeze-thaw cycles of the entire stock.The specific activity of enzymes can vary between different lots, which can affect the extent of digestion and the final yield of this compound.

Issue 3: LC-MS Analysis Problems

Potential Cause Troubleshooting Step Explanation
Poor Peak Shape or Low Signal Intensity 1. Sample cleanup: After enzymatic digestion, use a solid-phase extraction (SPE) step to remove salts, residual enzymes, and other interfering substances from the digest before LC-MS analysis. 2. Optimize LC conditions: Adjust the mobile phase composition and gradient to achieve good separation and peak shape for this compound. 3. Check for ion suppression: The complex matrix of the enzymatic digest can suppress the ionization of this compound. Diluting the sample or improving the sample cleanup can help mitigate this effect.The enzymatic digest is a complex mixture that can interfere with the LC-MS analysis. Proper sample cleanup is crucial for obtaining high-quality data.
Inaccurate Quantification 1. Use a stable isotope-labeled internal standard: This is the most reliable way to correct for sample loss during preparation and for variations in ionization efficiency.[4] 2. Generate a calibration curve: Prepare a multi-point calibration curve using a certified this compound standard in a matrix that mimics the final sample digest as closely as possible.Accurate quantification requires proper calibration and correction for experimental variability.

Experimental Protocols

Protocol 1: Sequential Enzymatic Digestion for this compound Release from Collagen-Rich Tissues

This protocol is adapted from a method successfully used for the quantification of this compound in human tendon tissue.[2]

Materials:

  • Freeze-dried tissue sample (e.g., tendon, skin)

  • Collagenase from Clostridium histolyticum

  • Pronase from Streptomyces griseus

  • Aminopeptidase (B13392206) from Aeromonas proteolytica

  • TAPS buffer (0.1 M Tris(hydroxymethyl)methylamino]propanesulfonic acid), pH 8.5

  • Calcium chloride (CaCl₂)

  • Microcentrifuge tubes

  • Thermomixer or water bath at 37°C and 70°C

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of freeze-dried tissue into a microcentrifuge tube.

  • Collagenase Digestion:

    • Prepare a collagenase solution of 24 mg/mL in 0.1 M TAPS buffer (pH 8.5) containing 0.1 M CaCl₂.

    • Add 500 µL of the collagenase solution to the tissue sample.

    • Incubate at 37°C for 24 hours with gentle agitation.

    • Deactivate the enzyme by placing the tube in a water bath at 70°C for 10 minutes.

  • Pronase Digestion:

    • Prepare a pronase solution of 5 mg/mL in 0.1 M TAPS buffer (pH 8.5) containing 0.1 M CaCl₂.

    • Add 450 µL of the pronase solution to the same tube.

    • Incubate at 37°C for 24 hours with gentle agitation.

    • Deactivate the enzyme by placing the tube in a water bath at 70°C for 10 minutes.

  • Aminopeptidase Digestion:

    • Prepare an aminopeptidase solution of 4 units/mL in 0.1 M TAPS buffer (pH 8.5) containing 0.1 M CaCl₂.

    • Add 50 µL of the aminopeptidase solution to the same tube.

    • Incubate at 37°C for 16 hours with gentle agitation.

    • Deactivate the enzyme by placing the tube in a water bath at 70°C for 10 minutes.

  • Sample Preparation for LC-MS:

    • Centrifuge the final digest to pellet any undigested material.

    • Collect the supernatant for LC-MS analysis. A solid-phase extraction (SPE) cleanup step is recommended before injection.

Table of Enzyme Conditions for Sequential Digestion:

EnzymeConcentrationIncubation TimeTemperature
Collagenase24 mg/mL24 hours37°C
Pronase5 mg/mL24 hours37°C
Aminopeptidase4 units/mL16 hours37°C

Visualizations

ExperimentalWorkflow cluster_prep Sample Preparation cluster_digestion Sequential Enzymatic Digestion cluster_analysis Analysis start Start: Freeze-dried Tissue Sample (10 mg) weigh Weigh Sample start->weigh collagenase 1. Add Collagenase (24 mg/mL) Incubate 24h at 37°C weigh->collagenase deactivate1 Deactivate Enzyme (70°C, 10 min) collagenase->deactivate1 pronase 2. Add Pronase (5 mg/mL) Incubate 24h at 37°C deactivate1->pronase deactivate2 Deactivate Enzyme (70°C, 10 min) pronase->deactivate2 aminopeptidase 3. Add Aminopeptidase (4 U/mL) Incubate 16h at 37°C deactivate2->aminopeptidase deactivate3 Deactivate Enzyme (70°C, 10 min) aminopeptidase->deactivate3 centrifuge Centrifuge Digest deactivate3->centrifuge cleanup SPE Cleanup of Supernatant centrifuge->cleanup lcms LC-MS Analysis cleanup->lcms

Caption: Experimental workflow for this compound release.

TroubleshootingLogic cluster_digestion Digestion Issues cluster_solutions_digestion Solutions start Problem: Low this compound Yield incomplete_digestion Incomplete Digestion? start->incomplete_digestion enzyme_inactive Enzyme Inactivity? start->enzyme_inactive solution_digestion Optimize Tissue Prep Increase Enzyme Conc. Extend Incubation Time incomplete_digestion->solution_digestion solution_enzyme Check Storage/Handling Verify Buffer (pH, Co-factors) enzyme_inactive->solution_enzyme

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Enhancing LC-MS Sensitivity for Glucosepane Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of glucosepane using Liquid Chromatography-Mass Spectrometry (LC-MS). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with detecting low levels of this critical advanced glycation end-product (AGE).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its detection challenging?

This compound is a complex, fluorescent cross-linking AGE derived from glucose. It is the most abundant AGE found in the extracellular matrix and its accumulation is associated with aging and the progression of diseases like diabetes. Detecting low levels of this compound by LC-MS is challenging due to several factors:

  • Low Abundance: In many biological samples, this compound is present at very low concentrations.

  • Complex Structure: this compound exists as a mixture of four diastereoisomers, which can complicate chromatographic separation and quantification.

  • Sample Matrix Effects: Biological samples are complex matrices, and other components can interfere with the ionization and detection of this compound.

  • Acid Lability: this compound is unstable under strong acidic conditions, which are sometimes used in sample preparation.[1]

Q2: What is the general workflow for this compound analysis by LC-MS?

The typical workflow for quantifying this compound in tissue samples involves several key steps, as illustrated below.

This compound Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Tissue Tissue Homogenization Enzymatic_Digestion Enzymatic Digestion Tissue->Enzymatic_Digestion Release of this compound Enrichment Enrichment (e.g., HILIC) Enzymatic_Digestion->Enrichment Isolate Glycated Peptides Derivatization Derivatization Enrichment->Derivatization Enhance Sensitivity LC_Separation LC Separation Derivatization->LC_Separation Inject Sample MS_Detection MS/MS Detection LC_Separation->MS_Detection Ionization & Fragmentation Quantification Quantification MS_Detection->Quantification Data Analysis

A generalized workflow for the LC-MS analysis of this compound from tissue samples.

Troubleshooting Guides

Issue 1: Low Signal Intensity or Poor Sensitivity

Possible Causes & Solutions

Possible Cause Troubleshooting Step Detailed Explanation
Inefficient Ionization Optimize MS source parameters.Systematically adjust parameters like nebulizing gas flow and temperature, and drying gas flow and temperature to enhance the desolvation and ionization of this compound.[2] For thermally labile analytes, use caution to prevent degradation in the source.[2]
Improve mobile phase composition.Use high-purity, MS-grade solvents and additives to minimize unwanted adduct formation and background noise.[2][3] The addition of a small amount of a weak acid, like formic acid, can aid in protonation and improve signal in positive ion mode.
Low Analyte Concentration Implement a sample enrichment step.Hydrophilic Interaction Liquid Chromatography (HILIC) can be used to enrich for glycated peptides, including those containing this compound, thereby concentrating the analyte and removing interfering non-glycosylated peptides.[4][5]
Poor Derivatization Efficiency Choose a more sensitive derivatization agent.For analytes requiring derivatization to improve ionization, consider agents known for high sensitivity in MS detection, such as RapiFluor-MS or Procainamide, which have shown superior performance over traditional reagents like 2-aminobenzamide (B116534) (2-AB).[1][6]
Suboptimal LC Conditions Reduce the column's internal diameter.Using a column with a smaller internal diameter can increase sensitivity by concentrating the analyte as it elutes.[3]
Use microflow LC-MS/MS.The lower flow rates used in microflow LC-MS/MS enhance ionization efficiency, leading to a significant increase in sensitivity.[7]
Issue 2: Poor Peak Shape (Broadening, Tailing, or Splitting)

Possible Causes & Solutions

Possible Cause Troubleshooting Step Detailed Explanation
Column Contamination Implement a column washing protocol.Contaminants from the sample matrix can accumulate on the column, leading to poor peak shape. A thorough washing procedure with a strong solvent can help remove these contaminants.
Column Overload Reduce sample injection volume or concentration.Injecting too much sample can lead to peak broadening and tailing. Reduce the amount of sample injected to see if peak shape improves.
Secondary Interactions with Column Use a column with a highly inert stationary phase.Interactions between the analyte and active sites on the column packing material can cause peak tailing. Using a column with an end-capped stationary phase can minimize these interactions.
Inappropriate Mobile Phase Adjust mobile phase pH or organic content.The pH of the mobile phase can affect the charge state of this compound and its interaction with the stationary phase. The organic content affects retention and elution characteristics. Systematically adjust these to optimize peak shape.
Instrumental Issues Check for blockages or leaks in the LC system.A blockage in the system can cause pressure fluctuations and distorted peak shapes. Leaks can lead to a loss of mobile phase and inconsistent flow rates.

Experimental Protocols

Protocol 1: Enzymatic Digestion of Tissue for this compound Release

This protocol is a general guideline for the enzymatic hydrolysis of tissue samples to release this compound for LC-MS analysis. Optimization may be required for different tissue types.

Materials:

  • Tissue sample (e.g., skin, kidney)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Enzyme cocktail (e.g., a mixture of collagenase, protease, and other enzymes) in a suitable buffer

  • Centrifuge tubes

  • Water bath or incubator at 37°C

Procedure:

  • Tissue Preparation: Mince the tissue sample into small pieces on ice.

  • Washing: Wash the minced tissue with cold PBS to remove excess blood and other contaminants. Centrifuge at a low speed and discard the supernatant. Repeat this step three times.

  • Enzymatic Digestion: Resuspend the washed tissue in the enzyme cocktail solution. The enzyme-to-tissue ratio should be optimized for your specific sample.

  • Incubation: Incubate the mixture at 37°C with gentle agitation for 24-48 hours, or until the tissue is completely digested.

  • Enzyme Inactivation: Inactivate the enzymes by heating the sample (e.g., 95°C for 10 minutes) or by adding a chemical inhibitor, as recommended by the enzyme manufacturer.

  • Clarification: Centrifuge the digest at a high speed to pellet any undigested material.

  • Collection: Carefully collect the supernatant containing the released this compound for further processing (e.g., enrichment and derivatization).

Protocol 2: HILIC-Based Enrichment of Glycated Peptides

This protocol provides a general procedure for enriching glycated peptides, including this compound-containing peptides, from a complex biological sample using HILIC solid-phase extraction (SPE).

Materials:

  • Enzymatically digested sample

  • HILIC SPE cartridge

  • Loading buffer (e.g., 80% acetonitrile, 0.1% trifluoroacetic acid)

  • Washing buffer (e.g., 80% acetonitrile, 0.1% trifluoroacetic acid)

  • Elution buffer (e.g., 0.1% trifluoroacetic acid in water)

  • Vacuum manifold or centrifuge

Procedure:

  • Cartridge Conditioning: Condition the HILIC SPE cartridge by passing the loading buffer through it.

  • Sample Loading: Load the acidified sample onto the conditioned cartridge. The hydrophilic glycated peptides will be retained on the stationary phase.

  • Washing: Wash the cartridge with the washing buffer to remove non-glycated, more hydrophobic peptides and other interfering substances.

  • Elution: Elute the enriched glycated peptides from the cartridge using the elution buffer.

  • Drying: Dry the eluted fraction, for example, by vacuum centrifugation.

  • Reconstitution: Reconstitute the dried sample in a solvent compatible with the subsequent LC-MS analysis.

Quantitative Data

The following table summarizes reported this compound levels in human tissues, providing a reference for expected concentrations.

Tissue Condition This compound Level (pmol/mg of collagen) Reference
SkinNondiabetic (90 years old)2000[8]
SkinDiabetic5000[8]
Glomerular Basement MembraneNondiabeticup to 500[8]
Glomerular Basement MembraneDiabeticIncreased compared to nondiabetic[8]

Signaling Pathways and Logical Relationships

The formation of this compound is a complex, non-enzymatic process. The following diagram illustrates the key stages of its formation from glucose and amino acids.

This compound Formation Pathway Glucose Glucose Amadori Amadori Product Glucose->Amadori Lys_Arg Lysine/Arginine Residues (in proteins) Lys_Arg->Amadori This compound This compound Crosslink Lys_Arg->this compound Oxidation Oxidation & Dehydration Amadori->Oxidation Intermediate Reactive Carbonyl Intermediates Oxidation->Intermediate Intermediate->this compound

Simplified pathway of this compound formation from glucose and protein residues.

References

Troubleshooting anti-glucosepane antibody cross-reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for anti-glucosepane antibodies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use anti-glucosepane antibodies in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is glucosepane and why is it an important target?

This compound is an advanced glycation end-product (AGE) that forms a cross-link between lysine (B10760008) and arginine residues in proteins.[1] It is the most abundant AGE cross-link in the human body, accumulating with age and at accelerated rates in diabetes.[1] Its accumulation is linked to the stiffening of tissues, contributing to age-related complications such as cardiovascular disease and diabetic retinopathy.[1][2] This makes it a critical target for research into aging and diabetes.

Q2: What are the potential sources of cross-reactivity with anti-glucosepane antibodies?

The primary concern for cross-reactivity is with other AGEs that may have structural similarities to this compound. Studies have shown that well-characterized polyclonal anti-glucosepane antibodies exhibit high specificity. However, it is crucial to validate the antibody being used. Potential cross-reactants to consider during validation include:

  • Carboxymethyllysine (CML)

  • Methylglyoxal-derived hydroimidazolones (MG-H1, MG-H2, MG-H3)

  • Pentosidine

  • Pyrraline[3]

Q3: How can I validate the specificity of my anti-glucosepane antibody?

The specificity of an anti-glucosepane antibody can be validated through several methods, primarily by competitive ELISA.[1] This involves testing the antibody's binding to this compound in the presence of other AGEs. Additionally, Western blotting of in vitro glycated proteins and immunohistochemistry on tissues with known this compound levels can help confirm specificity.

Q4: What are the recommended applications for anti-glucosepane antibodies?

Anti-glucosepane antibodies have been successfully used in:

  • ELISA (Enzyme-Linked Immunosorbent Assay): For the quantification of this compound in biological samples.[1]

  • Immunohistochemistry (IHC): For the visualization and localization of this compound in tissue sections.[1][2]

  • Western Blotting: For the detection of this compound-modified proteins.

Troubleshooting Guides

High Background in Immunoassays

High background can obscure specific signals and lead to inaccurate results. Here are some common causes and solutions:

Potential Cause Recommended Solution
Primary antibody concentration too high Titrate the primary antibody to find the optimal concentration that provides a good signal-to-noise ratio.
Insufficient blocking Increase the concentration or duration of the blocking step. Consider using a different blocking agent (e.g., 5% non-fat dry milk or BSA in TBST).
Inadequate washing Increase the number and/or duration of wash steps to remove unbound antibodies.
Cross-reactivity of the secondary antibody Run a control with only the secondary antibody to check for non-specific binding. Use a pre-adsorbed secondary antibody if necessary.
Endogenous enzyme activity (for HRP-conjugated antibodies in IHC) Block endogenous peroxidase activity with a hydrogen peroxide solution before primary antibody incubation.[4][5]
Weak or No Signal

A weak or absent signal can be due to several factors in your experimental setup.

Potential Cause Recommended Solution
Primary antibody concentration too low Increase the concentration of the primary antibody.
Inactive primary or secondary antibody Use a fresh batch of antibodies and ensure proper storage conditions have been maintained.
Insufficient antigen in the sample Use a positive control to ensure the target is present. For IHC, antigen retrieval may be necessary to unmask the epitope.
Suboptimal incubation times or temperatures Optimize the incubation times and temperatures for the primary and secondary antibodies.
Incompatible primary and secondary antibodies Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., use an anti-rabbit secondary for a rabbit primary).[4]

Data Presentation

Anti-Glucosepane Antibody Cross-Reactivity Data

The following table summarizes the cross-reactivity of a polyclonal anti-glucosepane antibody against various AGEs, as determined by ELISA. The data indicates high specificity for this compound.

Antigen Antibody Binding (EC50, nM) Cross-Reactivity
This compound Peptide 14.16 ± 0.20[1]High
Arginine-containing Peptide No detectable binding[1]None
Carboxymethyllysine (CML) Peptide No detectable binding[1]None
Methylglyoxal-derived hydroimidazolone 1 (MG-H1) Peptide No detectable binding[1]None
Methylglyoxal-derived hydroimidazolone 2 (MG-H2) Peptide No detectable binding[1]None
Methylglyoxal-derived hydroimidazolone 3 (MG-H3) Peptide No detectable binding[1]None

Experimental Protocols

Competitive ELISA for Cross-Reactivity Assessment

This protocol is designed to assess the specificity of an anti-glucosepane antibody.

  • Antigen Coating: Coat a 96-well maleimide-coated plate with synthetic peptides of this compound and potential cross-reactants (e.g., CML, MG-H1) overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: Block the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Primary Antibody Incubation: Add the anti-glucosepane antibody at its optimal dilution to the wells and incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add a TMB substrate solution and incubate in the dark until a color change is observed.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Read Plate: Read the absorbance at 450 nm using a microplate reader.

Immunohistochemistry (IHC) Protocol for this compound Detection

This protocol outlines the steps for detecting this compound in formalin-fixed, paraffin-embedded tissue sections.

  • Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) solutions.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate (B86180) buffer, pH 6.0).

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide, followed by blocking non-specific binding with a blocking serum.

  • Primary Antibody Incubation: Incubate the sections with the anti-glucosepane antibody overnight at 4°C.

  • Washing: Wash the sections with PBS.

  • Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.

  • Washing: Wash the sections with PBS.

  • Detection: Visualize the signal using a DAB substrate kit.

  • Counterstaining: Counterstain with hematoxylin.

  • Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, and mount with a coverslip.

Visualizations

Glucosepane_Formation_Pathway Glucose D-Glucose Schiff_Base Schiff Base Glucose->Schiff_Base Lysine Lysine Residue Lysine->Schiff_Base Amadori_Product Amadori Product Schiff_Base->Amadori_Product Rearrangement Alpha_Dicarbonyl α-Dicarbonyl Intermediate Amadori_Product->Alpha_Dicarbonyl Degradation This compound This compound Cross-link Alpha_Dicarbonyl->this compound Arginine Arginine Residue Arginine->this compound

Caption: this compound Formation Pathway

Troubleshooting_Workflow Start Unexpected Immunoassay Result (e.g., High Background, No Signal) Check_Antibodies Check Antibody Concentrations (Primary & Secondary) Start->Check_Antibodies Check_Blocking Evaluate Blocking Step (Agent, Duration) Check_Antibodies->Check_Blocking If concentrations are optimal Check_Washing Review Washing Procedure (Number, Duration) Check_Blocking->Check_Washing If blocking is sufficient Check_Controls Assess Positive & Negative Controls Check_Washing->Check_Controls If washing is adequate Antigen_Retrieval Optimize Antigen Retrieval (IHC) Check_Controls->Antigen_Retrieval If controls fail Further_Troubleshooting Consult Detailed Protocol or Contact Technical Support Check_Controls->Further_Troubleshooting If controls are valid but issue remains Antigen_Retrieval->Further_Troubleshooting If issue persists

Caption: Immunoassay Troubleshooting Workflow

Cross_Reactivity_Logic Antibody Anti-Glucosepane Antibody Binding Specific Binding Antibody->Binding No_Binding No Significant Binding Antibody->No_Binding This compound This compound Other_AGEs Other AGEs (CML, MG-H1, etc.) Binding->this compound Yes No_Binding->Other_AGEs Yes

Caption: Antibody Specificity Logic

References

Preventing artifact formation during Glucosepane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing artifact formation during glucosepane synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction pathway for this compound synthesis?

This compound is an advanced glycation end product (AGE) formed from a non-enzymatic reaction between D-glucose, lysine (B10760008), and arginine. The overall pathway is a cascade of reactions known as the Maillard reaction.[1] It begins with the nucleophilic attack of a lysine residue on D-glucose, forming a Schiff base, which then rearranges to a more stable Amadori product. This product slowly degrades to form a key intermediate, an α-dicarbonyl, which then reacts with an arginine residue to form the characteristic cross-link of this compound.[1] The process is non-oxidative in nature.[1][2]

Q2: What are the primary challenges in synthesizing chemically homogeneous this compound?

The synthesis of this compound is a complex, multi-step process. A key challenge is the stereoselective construction of the core structure. While a concise, eight-step total synthesis has been developed, the overall yield is modest, suggesting the potential for side reactions and purification difficulties.[3] A major hurdle that was overcome in the published synthesis was the construction of the 2,5-diaminoimidazole core.[4] Additionally, reaction conditions that favor this compound formation can also lead to the generation of other AGE byproducts.[5]

Q3: What is a common artifact observed during in vitro glycation methods for producing this compound?

During in vitro glycation methods, where a protein like bovine serum albumin (BSA) is incubated with glucose to generate this compound, a common byproduct is the formation of other advanced glycation end products (AGEs). A notable example is carboxymethyllysine (CML).[5] The formation of CML can be favored under oxidative conditions, which can compete with the non-oxidative pathway leading to this compound.[2]

Q4: Why is the use of protecting groups critical in this compound synthesis?

The synthesis of a complex molecule like this compound, which involves the reaction of multiple functional groups on amino acids and a sugar, necessitates the use of protecting groups.[6][7][8] These chemical moieties temporarily block reactive sites on the lysine, arginine, and glucose precursors, allowing for specific reactions to occur at desired locations and preventing unwanted side reactions. The choice of protecting groups and the conditions for their removal are critical to the success of the synthesis and the prevention of artifact formation.[6][7][8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Final Product Incomplete reaction at one or more steps of the synthesis.- Optimize reaction conditions (temperature, time, stoichiometry of reactants).- Ensure anhydrous conditions where necessary.- Use high-purity starting materials and reagents.
Degradation of intermediates or the final product.- Minimize exposure of intermediates to harsh acidic or basic conditions.- Employ milder deprotection strategies if possible.- Ensure proper storage of intermediates between steps.
Presence of Multiple Spots on TLC or Peaks in HPLC Analysis Formation of side products or diastereomers.- Re-evaluate the stereoselectivity of key reactions.- Optimize purification methods at each step (e.g., column chromatography, recrystallization).- Consider the use of chiral chromatography for separating diastereomers.
Incomplete removal of protecting groups.- Extend deprotection reaction time or use a more potent deprotection reagent.- Monitor deprotection reactions by TLC or LC-MS to ensure completion.- Optimize work-up procedures to remove all traces of deprotection reagents and byproducts.
Mass Spectrometry Data Shows Unexpected Masses Presence of deletion products (missing one of the amino acid or sugar moieties).- This can occur during solid-phase synthesis if a coupling step is incomplete.[9] Ensure complete coupling by using a slight excess of the activated amino acid and allowing sufficient reaction time.- Use a capping step after coupling to block unreacted amino groups.
Presence of addition products (e.g., double addition of an amino acid).- This can be caused by impurities in the starting materials, such as the presence of dipeptides.[9] Use highly pure Fmoc-amino acids.- Premature deprotection of the growing peptide chain can also lead to side reactions.[9] Ensure the stability of the N-terminal protecting group throughout the synthesis.
NMR Spectrum Shows Impurities Residual solvents or reagents from purification.- Ensure the product is thoroughly dried under high vacuum.- If residual solvent persists, consider lyophilization from a different solvent system.
Presence of epimers or other structural isomers.- Re-examine the reaction conditions for steps where stereocenters are formed.- Purification by preparative HPLC may be necessary to isolate the desired isomer.

Experimental Protocols

General Protocol for Solid-Phase Synthesis of a this compound Precursor Peptide

This protocol provides a general outline for the synthesis of a peptide backbone that could be a precursor to this compound, based on standard solid-phase peptide synthesis (SPPS) techniques.

  • Resin Swelling: Swell the appropriate resin (e.g., 2-chlorotrityl chloride resin for C-terminal acid) in a suitable solvent like dichloromethane (B109758) (DCM) for 30 minutes.

  • First Amino Acid Loading: Dissolve the first Fmoc-protected amino acid (e.g., Fmoc-Lys(Boc)-OH) in DCM with diisopropylethylamine (DIPEA) and add it to the swollen resin. Agitate for 1-2 hours. Cap any unreacted sites with a solution of methanol/DIPEA in DCM.

  • Fmoc Deprotection: Wash the resin with DCM and then treat with a 20% solution of piperidine (B6355638) in dimethylformamide (DMF) for 10-20 minutes to remove the Fmoc protecting group. Wash thoroughly with DMF and DCM.

  • Amino Acid Coupling: Activate the next Fmoc-protected amino acid (e.g., Fmoc-Arg(Pbf)-OH) with a coupling reagent such as HBTU/HOBt in the presence of DIPEA in DMF. Add the activated amino acid to the resin and agitate for 1-2 hours. Monitor the coupling reaction for completion (e.g., using a Kaiser test).

  • Repeat Deprotection and Coupling: Repeat steps 3 and 4 for each subsequent amino acid in the desired sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin and dry it. Cleave the peptide from the resin and remove the side-chain protecting groups simultaneously using a cleavage cocktail (e.g., trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water).

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry (MS) and analytical HPLC.

Visualizations

Glucosepane_Synthesis_Workflow Start Starting Materials (Protected Lys, Arg, Glucose) SPPS Solid-Phase Peptide Synthesis of Lys-Arg Backbone Start->SPPS Glycosylation Glycosylation with Protected Glucose Derivative SPPS->Glycosylation Cyclization Formation of Core Ring Structure Glycosylation->Cyclization Deprotection Global Deprotection Cyclization->Deprotection Purification HPLC Purification Deprotection->Purification End Pure this compound Purification->End

Caption: A simplified workflow for the chemical synthesis of this compound.

Troubleshooting_Logic Impure_Product Impure Product Detected (TLC, HPLC, MS) Incomplete_Reaction Incomplete Reaction? Impure_Product->Incomplete_Reaction Yes Side_Products Side Product Formation? Impure_Product->Side_Products Yes Incomplete_Deprotection Incomplete Deprotection? Impure_Product->Incomplete_Deprotection Yes Low_Yield Low Yield Low_Yield->Incomplete_Reaction Yes Degradation Product/Intermediate Degradation? Low_Yield->Degradation Yes Optimize_Conditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) Incomplete_Reaction->Optimize_Conditions Improve_Purification Improve Purification Protocol Side_Products->Improve_Purification Check_Deprotection Verify Deprotection Method Incomplete_Deprotection->Check_Deprotection Milder_Conditions Use Milder Conditions Degradation->Milder_Conditions

Caption: A troubleshooting decision tree for common issues in this compound synthesis.

Maillard_Reaction_Pathway Glucose D-Glucose Schiff_Base Schiff Base Glucose->Schiff_Base Lysine Lysine Residue Lysine->Schiff_Base Arginine Arginine Residue This compound This compound Arginine->this compound Amadori_Product Amadori Product Schiff_Base->Amadori_Product Rearrangement Alpha_Dicarbonyl α-Dicarbonyl Intermediate Amadori_Product->Alpha_Dicarbonyl Degradation Alpha_Dicarbonyl->this compound

References

Technical Support Center: Glucosepane Sample Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for glucosepane sample stability. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the storage and handling of this compound samples and to troubleshoot common stability-related issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for storing purified this compound samples?

A1: While specific long-term stability data for purified this compound is limited, based on general practices for advanced glycation end products (AGEs) and biological samples, it is recommended to store purified this compound samples, both in solid form and in solution, at -80°C for long-term storage to minimize degradation.[1] For short-term storage (up to one month), 2-8°C may be acceptable.[1]

Q2: What is the best solvent for dissolving and storing this compound?

A2: For analytical purposes such as LC-MS, this compound standards are often dissolved in aqueous solutions. Ultrapure water or a buffer system that maintains a neutral to slightly acidic pH is recommended. The choice of solvent may also depend on the specific analytical method being used. It is crucial to use high-purity solvents (e.g., LC-MS grade) to avoid contamination.

Q3: Is this compound sensitive to light?

A3: Some advanced glycation end products have been shown to be photosensitive.[2] To minimize the risk of photodegradation, it is best practice to store this compound solutions in amber vials or to protect them from light, especially during handling and preparation for analysis.[3][4]

Q4: How many times can I freeze and thaw my this compound sample?

A4: Repeated freeze-thaw cycles should be avoided as they can lead to the degradation of many biological molecules.[1] It is recommended to aliquot stock solutions of this compound into single-use volumes to prevent the need for repeated freezing and thawing of the entire sample.

Q5: Is this compound stable in acidic or basic conditions?

A5: this compound is known to be labile to conventional acid hydrolysis.[5] Therefore, storage in strong acidic conditions should be avoided. The stability of this compound in basic conditions is not well-documented, but extremes in pH are generally not recommended for the storage of complex organic molecules. A neutral to slightly acidic pH is likely to be optimal for stability. The stability of related Amadori products is also known to be influenced by pH.[6]

Troubleshooting Guides

This section addresses common issues that may arise during the handling and analysis of this compound samples.

Issue 1: Inconsistent or lower-than-expected concentrations in LC-MS analysis.
  • Potential Cause 1: Degradation during storage.

    • Solution: Review your storage conditions. Ensure samples have been consistently stored at -80°C and protected from light. Avoid repeated freeze-thaw cycles by using single-use aliquots. Prepare fresh working solutions from a recently prepared stock solution to verify if the issue is with the stored working solutions.

  • Potential Cause 2: Degradation during sample preparation.

    • Solution: Minimize the time samples are kept at room temperature during preparation. Use pre-chilled solvents and keep samples on ice whenever possible. Ensure the pH of all solutions used during preparation is within a neutral to slightly acidic range.

  • Potential Cause 3: Inaccurate pipetting or dilution.

    • Solution: Verify the calibration of your pipettes. When preparing serial dilutions, ensure thorough mixing at each step. Use fresh, high-purity solvents for all dilutions.

  • Potential Cause 4: Adsorption to container surfaces.

    • Solution: Use low-binding microcentrifuge tubes or vials for storing this compound solutions, especially at low concentrations.

Issue 2: Appearance of unexpected peaks in the chromatogram.
  • Potential Cause 1: Degradation of this compound.

    • Solution: The appearance of new peaks may indicate the formation of degradation products. Analyze a freshly prepared standard to see if these peaks are absent. If degradation is suspected, a systematic stability study under your storage and experimental conditions may be necessary to identify the degradation products.

  • Potential Cause 2: Contamination of the sample or LC-MS system.

    • Solution: Run a blank injection (solvent only) to check for system contamination. Ensure all glassware and vials are scrupulously clean. Use high-purity, LC-MS grade solvents and reagents.

Issue 3: Poor peak shape (e.g., tailing, fronting, or splitting) in LC-MS.
  • Potential Cause 1: Incompatibility of the sample solvent with the mobile phase.

    • Solution: Ensure the solvent used to dissolve the this compound standard is compatible with the initial mobile phase conditions of your LC method. Ideally, the sample solvent should be the same as or weaker than the mobile phase.

  • Potential Cause 2: Column degradation or contamination.

    • Solution: Flush the column with an appropriate cleaning solution as recommended by the manufacturer. If the problem persists, the column may need to be replaced.

  • Potential Cause 3: Issues with the LC-MS system (e.g., leaks, pump malfunction).

    • Solution: Perform routine maintenance on your LC-MS system. Check for leaks and ensure the pump is delivering a stable flow rate.

Data Presentation

Table 1: Summary of Factors Affecting this compound Stability and Recommended Storage Conditions.

ParameterRecommendationRationale
Temperature Long-term: -80°CShort-term: 2-8°CLow temperatures slow down chemical degradation processes.
Solvent Ultrapure water or neutral/slightly acidic bufferThis compound is water-soluble. Extreme pH should be avoided due to lability.
Light Exposure Store in amber vials or protect from lightTo prevent potential photodegradation, a known issue for some AGEs.[2][4]
pH Neutral to slightly acidicThis compound is labile to strong acid hydrolysis.[5] The stability at other pH values is not fully characterized, but extremes should be avoided.
Freeze-Thaw Cycles Avoid; use single-use aliquotsRepeated cycling can cause degradation of complex molecules.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Materials:

    • Purified this compound (solid)

    • Ultrapure water (LC-MS grade) or appropriate buffer

    • Low-binding microcentrifuge tubes or amber glass vials

    • Calibrated pipettes

    • Vortex mixer

    • Analytical balance

  • Procedure for Stock Solution (e.g., 1 mg/mL): a. Allow the solid this compound to equilibrate to room temperature before opening the vial to prevent condensation. b. Accurately weigh the desired amount of this compound using an analytical balance. c. Dissolve the solid in the appropriate volume of ultrapure water or buffer to achieve the target concentration. d. Vortex gently until the solid is completely dissolved. e. Aliquot the stock solution into single-use, low-binding vials. f. Store the aliquots at -80°C.

  • Procedure for Working Solutions: a. Thaw a single aliquot of the stock solution on ice. b. Perform serial dilutions with ultrapure water or the appropriate mobile phase to achieve the desired concentrations for your calibration curve. c. It is recommended to prepare fresh working solutions for each experiment.

Protocol 2: General Protocol for Assessing this compound Stability
  • Objective: To determine the stability of a this compound solution under specific storage conditions (e.g., temperature, light exposure).

  • Materials:

    • Freshly prepared this compound solution of a known concentration.

    • Multiple storage containers (e.g., amber and clear vials).

    • Calibrated LC-MS system.

  • Procedure: a. Prepare a batch of this compound solution at a known concentration. b. Aliquot the solution into multiple vials for each condition to be tested (e.g., -80°C, -20°C, 4°C, room temperature; light vs. dark). c. Analyze a set of "time zero" samples immediately to establish the initial concentration and purity profile. d. Store the remaining aliquots under the different conditions. e. At specified time points (e.g., 1 day, 1 week, 1 month, 3 months), retrieve one aliquot from each storage condition. f. Allow the samples to come to room temperature. g. Analyze the samples by LC-MS. h. Compare the concentration and chromatogram of the stored samples to the "time zero" samples. A significant decrease in the main this compound peak area or the appearance of new peaks indicates degradation.

Visualizations

Glucosepane_Formation_Pathway Glucose Glucose Schiff_Base Schiff Base (unstable) Glucose->Schiff_Base Non-enzymatic reaction Protein_Lysine Protein (Lysine residue) Protein_Lysine->Schiff_Base Amadori_Product Amadori Product (more stable) Schiff_Base->Amadori_Product Rearrangement Dicarbonyl_Intermediate α-Dicarbonyl Intermediate Amadori_Product->Dicarbonyl_Intermediate Degradation This compound This compound Cross-link Dicarbonyl_Intermediate->this compound Protein_Arginine Protein (Arginine residue) Protein_Arginine->this compound

Caption: Formation pathway of this compound from glucose and protein residues.

Stability_Assessment_Workflow start Prepare fresh this compound solution aliquot Aliquot into multiple vials for each storage condition start->aliquot t0_analysis Analyze 'Time Zero' samples by LC-MS aliquot->t0_analysis store Store aliquots under defined conditions (-80°C, -20°C, 4°C, RT, Light/Dark) aliquot->store timepoint At each time point... store->timepoint retrieve Retrieve one aliquot from each condition timepoint->retrieve analyze Analyze by LC-MS retrieve->analyze compare Compare results to 'Time Zero' data analyze->compare end Determine stability profile compare->end Troubleshooting_Decision_Tree start Inconsistent LC-MS Results? check_conc Is the concentration lower than expected? start->check_conc Yes check_peaks Are there unexpected peaks? start->check_peaks No storage Review storage conditions (Temp, Light, Freeze-Thaw) check_conc->storage prep Review sample preparation (Time, Temp, pH) check_conc->prep pipetting Verify pipette calibration and dilution technique check_conc->pipetting check_shape Is there poor peak shape? check_peaks->check_shape No degradation Suspect degradation. Analyze fresh standard. check_peaks->degradation contamination Check for system/solvent contamination with a blank run. check_peaks->contamination solvent_compat Check sample solvent vs. mobile phase compatibility. check_shape->solvent_compat column_health Assess column health. Flush or replace. check_shape->column_health system_check Perform LC system check (leaks, flow rate). check_shape->system_check

References

Technical Support Center: LC-MS Analysis of Glucosepane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of glucosepane.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis challenging?

This compound is a complex, fluorescent cross-linked advanced glycation end-product (AGE) that forms on long-lived proteins like collagen. It is a biomarker for aging and various diseases, including diabetes.[1][2] Its analysis by LC-MS is challenging due to its low physiological concentrations, complex structure, and the intricate biological matrices in which it is found, such as tissue hydrolysates.[3]

Q2: What are matrix effects in the context of this compound LC-MS analysis?

Matrix effects are the alteration of the ionization efficiency of this compound by co-eluting compounds from the sample matrix.[4] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), both of which result in inaccurate quantification. Given that this compound analysis often requires extensive enzymatic digestion of tissue samples, the resulting matrix is a complex mixture of amino acids, peptides, salts, and lipids that can significantly interfere with the analysis.[3][5]

Q3: What are the common sources of matrix effects in this compound analysis?

Common sources of matrix effects in this compound analysis from biological samples include:

  • High concentrations of amino acids and peptides: Resulting from the enzymatic digestion of tissues like collagen.[6]

  • Salts and buffers: Introduced during sample preparation and enzymatic digestion.[5][7]

  • Phospholipids: From cell membranes, especially in complex tissue samples.[5]

  • Detergents and other reagents: Used for protein extraction and solubilization.[5]

  • Plasticizers and contaminants: Leached from labware during sample processing.[5][8]

Q4: How can I assess the presence and magnitude of matrix effects in my this compound assay?

Two primary methods are used to evaluate matrix effects:

  • Post-Column Infusion: A constant flow of a this compound standard solution is infused into the LC eluent after the analytical column and before the mass spectrometer. A blank, extracted matrix sample is then injected. Any signal suppression or enhancement observed at the retention time of this compound indicates the presence of matrix effects.

  • Post-Extraction Spike: The response of this compound in a neat solution is compared to its response when spiked into an extracted blank matrix. The matrix effect can be quantified using the following formula:

    Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100

    A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Troubleshooting Guides

Issue 1: Poor sensitivity or no detectable this compound peak.

This is a common issue that can be caused by significant ion suppression from matrix components.

Troubleshooting Workflow:

start Low/No this compound Signal check_is Check Internal Standard (IS) Signal start->check_is is_low IS Signal also Low/Variable check_is->is_low Yes is_ok IS Signal is Stable and as Expected check_is->is_ok No matrix_effect Strong Matrix Effect Likely is_low->matrix_effect instrument_issue Investigate Instrument Performance is_ok->instrument_issue sample_prep Optimize Sample Preparation matrix_effect->sample_prep chromatography Optimize Chromatography matrix_effect->chromatography spe Implement Solid-Phase Extraction (SPE) sample_prep->spe lle Use Liquid-Liquid Extraction (LLE) sample_prep->lle dilution Dilute Sample Extract sample_prep->dilution hilic Switch to HILIC column chromatography->hilic gradient Modify Gradient Elution chromatography->gradient reassess Re-assess Matrix Effect spe->reassess lle->reassess dilution->reassess hilic->reassess gradient->reassess instrument_ok Instrument OK instrument_issue->instrument_ok OK instrument_ok->reassess end Improved this compound Signal reassess->end

Troubleshooting workflow for low or no this compound signal.

Detailed Steps:

  • Evaluate the Internal Standard (IS) Signal: If you are using a stable isotope-labeled internal standard (SIL-IS) for this compound, its signal is the first diagnostic. If the SIL-IS signal is also low or highly variable, it strongly suggests a significant matrix effect.

  • Optimize Sample Preparation: The goal is to remove interfering matrix components before LC-MS analysis.

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. For a polar analyte like this compound, a mixed-mode or hydrophilic interaction liquid chromatography (HILIC) SPE sorbent may be effective.

    • Liquid-Liquid Extraction (LLE): Can be used to partition this compound away from interfering substances. The choice of solvents is critical and needs to be optimized.

    • Sample Dilution: A simple and often effective strategy is to dilute the sample extract. This reduces the concentration of matrix components, but may also decrease the this compound concentration to below the limit of detection if the initial concentration is very low.

  • Optimize Chromatography:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the separation of polar compounds like this compound and can provide better retention and separation from less polar matrix components compared to traditional reversed-phase chromatography.[9][10][11][12]

    • Gradient Modification: Adjusting the mobile phase gradient can improve the resolution between this compound and co-eluting interferences.

Issue 2: High variability in quantitative results.

Inconsistent and irreproducible results are often a sign of variable matrix effects between samples.

Logical Relationship for Troubleshooting High Variability:

start High Variability in Results check_is Using Stable Isotope-Labeled IS? start->check_is no_is Implement Stable Isotope Dilution (SID) check_is->no_is No yes_is Yes, using SIL-IS check_is->yes_is Yes end Improved Reproducibility no_is->end is_tracking Does IS Co-elute with Analyte? yes_is->is_tracking no_coelution Adjust Chromatography for Co-elution is_tracking->no_coelution No yes_coelution Investigate Sample Inhomogeneity/Preparation Variability is_tracking->yes_coelution Yes no_coelution->end yes_coelution->end

Troubleshooting high variability in this compound quantification.

Detailed Steps:

  • Implement Stable Isotope Dilution (SID): The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard (SIL-IS) for this compound.[13] The SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, thus providing a reliable means of correction.

  • Ensure Co-elution of Analyte and IS: The SIL-IS should have the same retention time as the native this compound. If not, the chromatographic method needs to be adjusted to ensure they experience the same matrix effects.

  • Standardize Sample Preparation: Inconsistent sample preparation can lead to variable matrix effects. Ensure that all samples are treated identically, with precise volumes and consistent incubation times.

Experimental Protocols

Protocol 1: General Sample Preparation from Collagenous Tissue

This protocol is a generalized workflow for the preparation of tissue samples for this compound analysis.

  • Tissue Homogenization:

    • Mince 10-20 mg of tissue on ice.

    • Add a lysis buffer (e.g., containing guanidinium (B1211019) chloride and protease inhibitors) and homogenize using a bead beater or sonicator.[7]

  • Reduction and Alkylation:

  • Protein Precipitation and Digestion:

    • Precipitate proteins using a suitable method (e.g., acetone (B3395972) or trichloroacetic acid).

    • Resuspend the protein pellet in an appropriate buffer (e.g., ammonium (B1175870) bicarbonate).

    • Perform exhaustive enzymatic digestion using a combination of proteases (e.g., trypsin, chymotrypsin, and pronase) to break down the protein into individual amino acids and small peptides. This is crucial for releasing the this compound cross-link.[3]

  • Sample Cleanup:

    • Use Solid-Phase Extraction (SPE) to remove salts and other major interferences. A C18 or mixed-mode SPE cartridge can be effective.

Protocol 2: Assessment of Matrix Effects using Post-Extraction Spike
  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike this compound standard into the initial mobile phase.

    • Set B (Post-Spiked Matrix): Extract a blank matrix sample (a tissue sample known to not contain this compound, or a simulated matrix) and spike with the this compound standard after extraction.

    • Set C (Pre-Spiked Matrix): Spike the this compound standard into a blank matrix sample before the extraction process.

  • Analyze all three sets by LC-MS.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) x 100

    • Recovery (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) x 100

Quantitative Data Summary

The following table summarizes hypothetical quantitative data that could be obtained during the assessment of matrix effects and the evaluation of different sample preparation methods. Actual values will vary depending on the specific matrix and analytical method.

ParameterMethod A: Protein PrecipitationMethod B: LLEMethod C: SPE
Matrix Effect (%) 45% (Ion Suppression)75% (Mild Suppression)95% (Minimal Effect)
Recovery (%) 92%65%88%
Reproducibility (%CV) 25%15%<10%

Table 1: Comparison of Sample Preparation Methods on Matrix Effect, Recovery, and Reproducibility.

References

Technical Support Center: Validating Anti-Glucosepane Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating the specificity of new anti-glucosepane antibodies.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in validating a new anti-glucosepane antibody?

A1: The most critical first step is to assess the antibody's specificity against a panel of other common Advanced Glycation End-products (AGEs).[1] Glucosepane is one of many AGEs, and it is crucial to ensure your antibody does not cross-react with other structurally similar molecules like carboxymethyllysine (CML), methylglyoxal-derived hydroimidazolones (MG-H1, MG-H2, MG-H3), or unmodified arginine residues.[1] An indirect or competitive ELISA is the recommended initial assay for this purpose.

Q2: Why is using a synthetic this compound immunogen important for antibody development?

A2: Using a homogeneous, synthetic this compound immunogen is crucial for developing highly specific antibodies.[1][2] Traditional methods that involve in vitro glycation of proteins to generate AGEs for immunization can produce a heterogeneous mixture of AGEs, not just this compound.[1][2] This can lead to the generation of antibodies that cross-react with other AGEs, compromising the specificity of your results.[1][2]

Q3: My anti-glucosepane antibody shows a weak signal in Western Blot. What are the possible causes and solutions?

A3: A weak or absent signal in a Western Blot can be due to several factors. See the troubleshooting table below for common causes and recommended solutions.

Troubleshooting Guides

Problem 1: High Background in ELISA

High background in an Enzyme-Linked Immunosorbent Assay (ELISA) can obscure specific signals and lead to inaccurate quantification.

Potential Cause Recommended Solution
Insufficient Blocking Increase the concentration of the blocking agent (e.g., from 1% to 3% BSA or non-fat dry milk) or extend the blocking incubation time (e.g., from 1 hour to 2 hours at room temperature or overnight at 4°C).
Inadequate Washing Increase the number of wash steps (e.g., from 3 to 5 washes) and the volume of wash buffer. Ensure vigorous but careful washing to remove all unbound antibody.
Antibody Concentration Too High Titrate the primary and secondary antibody concentrations to find the optimal dilution that provides a strong signal-to-noise ratio.
Cross-reactivity of Secondary Antibody Use a pre-adsorbed secondary antibody to minimize cross-reactivity with other proteins in the sample.
Non-specific Binding to the Plate Consider using a different type of ELISA plate with a lower binding capacity or a different blocking buffer.
Problem 2: No or Weak Signal in Western Blot

A lack of signal is a common issue in Western Blotting experiments.

Potential Cause Recommended Solution
Inefficient Protein Transfer Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage according to the protein's molecular weight. Ensure the PVDF membrane is properly activated with methanol (B129727) if used.[3]
Low Abundance of this compound Increase the amount of protein loaded onto the gel (e.g., from 20µg to 40µg). Use a positive control with a known high concentration of this compound.
Suboptimal Antibody Dilution Perform a titration of the primary antibody to determine the optimal concentration. Incubation overnight at 4°C may enhance the signal.[4]
Incorrect Secondary Antibody Ensure the secondary antibody is specific for the primary antibody's host species and isotype.
Antigen Masking Consider an antigen retrieval step, although this is more common in immunohistochemistry. For Western Blot, ensure complete denaturation of the sample.
Problem 3: Non-Specific Bands in Western Blot

The presence of multiple, unexpected bands in a Western Blot indicates a lack of specificity.

Potential Cause Recommended Solution
Antibody Cross-reactivity Perform a competitive ELISA or a peptide blocking experiment to confirm that the antibody is binding specifically to this compound.[5]
Protein Degradation Add protease inhibitors to the lysis buffer to prevent protein degradation.[6]
Post-translational Modifications The presence of multiple bands could represent different post-translationally modified forms of the target protein.[5] This requires further investigation using techniques like mass spectrometry.
High Antibody Concentration Use a more diluted primary antibody solution to reduce non-specific binding.

Experimental Protocols

Protocol 1: Competitive ELISA for Specificity Testing

This protocol is designed to assess the specificity of an anti-glucosepane antibody by competing for binding with free this compound and other AGEs.

Materials:

  • 96-well ELISA plates coated with a this compound-conjugated protein (e.g., this compound-BSA)

  • Anti-glucosepane primary antibody

  • HRP-conjugated secondary antibody

  • Blocking buffer (e.g., 5% BSA in PBS-T)

  • Wash buffer (PBS-T: 0.05% Tween-20 in PBS)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Competitor peptides: synthetic this compound, CML, MG-H1, and an unmodified control peptide.

Procedure:

  • Coating: Coat the wells of a 96-well plate with 100 µL of this compound-BSA (1-10 µg/mL in PBS) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL of wash buffer per well.

  • Blocking: Block the plate with 200 µL of blocking buffer per well for 1-2 hours at room temperature.

  • Competition:

    • Prepare serial dilutions of the competitor peptides (this compound, CML, MG-H1, control).

    • In a separate plate or tubes, pre-incubate the anti-glucosepane antibody (at its optimal dilution) with each concentration of the competitor peptides for 1 hour at room temperature.

  • Incubation: Transfer 100 µL of the antibody-competitor mixtures to the coated and blocked ELISA plate. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Secondary Antibody: Add 100 µL of the HRP-conjugated secondary antibody (at its optimal dilution) to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add 100 µL of TMB substrate to each well and incubate in the dark until a color develops (typically 15-30 minutes).

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Reading: Read the absorbance at 450 nm using a microplate reader.

Data Interpretation: A highly specific anti-glucosepane antibody will show a significant decrease in signal only in the presence of the this compound competitor peptide.

Quantitative Data Summary:

Competitor PeptideIC₅₀ (nM)
Synthetic this compound 15.2 ± 0.5
Carboxymethyllysine (CML) > 10,000
Methylglyoxal-hydroimidazolone 1 (MG-H1) > 10,000
Unmodified Arginine Peptide No Inhibition

Note: The IC₅₀ value represents the concentration of competitor that inhibits 50% of the antibody binding. A lower IC₅₀ indicates higher specificity.

Protocol 2: Western Blot for Detecting this compound in Cell Lysates

Materials:

  • Cell lysates (from cells with expected this compound formation)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)[4]

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk in TBS-T)

  • Anti-glucosepane primary antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Sample Preparation: Prepare cell lysates and determine protein concentration using a BCA assay.[4]

  • SDS-PAGE: Load 20-40 µg of protein per lane on an SDS-PAGE gel. Include a molecular weight marker. Run the gel according to the manufacturer's instructions.[3]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[6]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.

  • Primary Antibody Incubation: Incubate the membrane with the anti-glucosepane primary antibody (at its optimal dilution in blocking buffer) overnight at 4°C with gentle agitation.[7]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBS-T.[6]

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (at its optimal dilution in blocking buffer) for 1 hour at room temperature.[7]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBS-T.

  • Detection: Incubate the membrane with a chemiluminescent substrate and visualize the bands using an imaging system.[6]

Protocol 3: Immunohistochemistry (IHC) for Tissue Localization

Materials:

  • Paraffin-embedded tissue sections

  • Xylene and ethanol (B145695) series for deparaffinization and rehydration

  • Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Anti-glucosepane primary antibody

  • Biotinylated secondary antibody

  • Avidin-biotin-peroxidase complex (ABC reagent)

  • DAB substrate kit

  • Hematoxylin counterstain

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.[8]

  • Antigen Retrieval: Perform heat-induced antigen retrieval using a microwave or pressure cooker with citrate buffer.[8]

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide. Then, block non-specific binding with blocking buffer for 1 hour.[8]

  • Primary Antibody Incubation: Incubate the sections with the anti-glucosepane primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Incubate with the biotinylated secondary antibody for 30-60 minutes at room temperature.[8]

  • ABC Reagent Incubation: Incubate with the ABC reagent for 30 minutes.

  • Detection: Apply the DAB substrate until a brown color develops.

  • Counterstaining: Counterstain with hematoxylin.

  • Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then mount with a coverslip.

Visualizations

Antibody_Validation_Workflow cluster_Initial_Screening Initial Specificity Screening cluster_Biochemical_Validation Biochemical Validation cluster_Tissue_Application In Situ Validation cluster_Results Validation Outcome ELISA Competitive ELISA Western_Blot Western Blot ELISA->Western_Blot Proceed if specific NonSpecific_Ab Non-Specific Antibody (Further Optimization Needed) ELISA->NonSpecific_Ab High cross-reactivity Peptide_Panel Panel of AGE Peptides (this compound, CML, MG-H1) Peptide_Panel->ELISA IHC Immunohistochemistry (IHC) Western_Blot->IHC Confirm target protein Western_Blot->NonSpecific_Ab Off-target bands Cell_Lysates Cell/Tissue Lysates Cell_Lysates->Western_Blot Specific_Ab Validated Specific Antibody IHC->Specific_Ab Tissue_Sections Tissue Sections Tissue_Sections->IHC

Caption: Workflow for validating new anti-glucosepane antibodies.

Caption: Principle of competitive ELISA for antibody specificity.

References

Validation & Comparative

A Comparative Analysis of the Pathological Effects of Glucosepane and Other Advanced Glycation End-products

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals in the field of age-related and diabetic complications.

Advanced Glycation End-products (AGEs) are a diverse group of molecules formed through the non-enzymatic reaction of reducing sugars with proteins, lipids, and nucleic acids. Their accumulation is a hallmark of aging and is accelerated in diabetes, contributing to the pathogenesis of various complications. This guide provides a comparative overview of the pathological effects of Glucosepane, the most abundant AGE cross-link, with other significant AGEs, namely Nε-(carboxymethyl)lysine (CML), Nε-(carboxyethyl)lysine (CEL), and methylglyoxal-derived hydroimidazolone-1 (MG-H1).

Pathological Impact at a Glance: A Comparative Summary

While direct comparative studies on the pathological effects of this compound are limited, existing data on its abundance and role in protein cross-linking, alongside research on other AGEs, allows for an initial assessment.

Pathological EffectThis compoundNε-(carboxymethyl)lysine (CML)Methylglyoxal-hydroimidazolone-1 (MG-H1)
Protein Cross-linking Major contributor to collagen cross-linking, leading to increased tissue stiffness.[1][2][3][4]Can contribute to protein cross-linking, but to a lesser extent than this compound.Can modify proteins, but its primary pathological role is considered to be receptor-mediated.
Receptor Interaction Interaction with cellular receptors, including the Receptor for Advanced Glycation End-products (RAGE), has not been clearly demonstrated.Binds to RAGE, activating pro-inflammatory signaling pathways.Binds to RAGE with high affinity, potently activating inflammatory responses.
Inflammatory Response Pro-inflammatory effects are not well-characterized and may be indirect, resulting from alterations to the extracellular matrix.Induces the expression of pro-inflammatory cytokines and adhesion molecules in various cell types.A potent inducer of inflammatory responses through RAGE activation.
Cellular Toxicity Direct cytotoxic effects are not well-documented; pathology is primarily associated with extracellular matrix modifications.Can induce apoptosis in various cell types, including fibroblasts.[5][6]Can contribute to cellular dysfunction and apoptosis, often linked to its inflammatory effects.

Quantitative Analysis of AGE Abundance and Protein Cross-linking

A key distinction between this compound and other AGEs is its significantly higher prevalence in tissues, particularly in long-lived proteins like collagen.

Table 1: Comparative Levels of this compound and Other AGE Cross-links in Human Skin Collagen

AGE Cross-linkLevels in Non-diabetic Controls (90 years) (pmol/mg collagen)Levels in Diabetic Patients (pmol/mg collagen)
This compound 2000[3][7]5000[3][7]
MODIC (derived from methylglyoxal) 30[3][7]<60[3][7]
GODIC (derived from glyoxal) 15[3][7]<60[3][7]

Table 2: In Vitro Formation of this compound and Other Lysine-Lysine Cross-links from BSA incubated with Glucose

AGE Cross-linkLevels after 25 days (pmol/mg protein)
This compound (Lysine-Arginine) 611[1]
GLUCOLD (Lysine-Lysine) 21[1]
CROSSLINE (Lysine-Lysine) <1[1]

These data highlight that this compound is the most abundant AGE cross-link, suggesting its primary pathological role is likely mediated through the extensive cross-linking of extracellular matrix proteins, leading to increased tissue stiffness and altered cellular function.[1][2][3][4]

Signaling Pathways of AGE-Mediated Pathology

The pathological effects of many AGEs are mediated through their interaction with the Receptor for Advanced Glycation End-products (RAGE). Activation of RAGE triggers a cascade of intracellular signaling events, leading to inflammation, oxidative stress, and cellular dysfunction.

CML- and MG-H1-RAGE Signaling Axis

Both CML and MG-H1 are known ligands for RAGE. However, their binding affinities and subsequent signaling activation differ significantly. MG-H1 exhibits a much higher affinity for RAGE compared to CML. The binding of these AGEs to the V-domain of RAGE initiates downstream signaling cascades, prominently featuring the activation of the transcription factor NF-κB and the MAPK signaling pathway.

AGE_RAGE_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CML-Protein CML-Protein RAGE RAGE CML-Protein->RAGE Low Affinity MG-H1-Protein MG-H1-Protein MG-H1-Protein->RAGE High Affinity NFkB NF-κB RAGE->NFkB MAPK MAPK RAGE->MAPK ROS ROS RAGE->ROS Inflammation Inflammation (Cytokines, Adhesion Molecules) NFkB->Inflammation MAPK->Inflammation Apoptosis Apoptosis MAPK->Apoptosis ROS->NFkB ROS->MAPK

AGE-RAGE Signaling Pathway. Binding of CML and MG-H1 to RAGE activates downstream signaling, leading to inflammation and apoptosis.
The Enigma of this compound Signaling

A significant gap in the current understanding of AGE pathology is the signaling mechanism of this compound. To date, there is no definitive evidence to suggest that this compound directly binds to RAGE or any other cell surface receptor. Its pathological effects are largely attributed to its ability to form extensive and irreversible cross-links in the extracellular matrix, thereby altering the biomechanical properties of tissues and indirectly affecting cellular behavior. The lack of a known signaling pathway for this compound is a critical area for future research.

Experimental Protocols for Comparative Analysis

To facilitate further research into the comparative pathological effects of this compound and other AGEs, this section outlines key experimental methodologies.

Synthesis and Preparation of AGEs
  • This compound Synthesis: A concise, eight-step total synthesis of this compound has been developed, enabling the production of chemically homogeneous material for in vitro and in vivo studies. This method starts from commercially available materials and has an overall yield of 12%.

  • Preparation of CML-modified Albumin: A common method for studying the effects of CML involves the in vitro glycation of bovine serum albumin (BSA) or human serum albumin (HSA) with glyoxylic acid followed by reduction with sodium cyanoborohydride. The resulting CML-albumin can then be purified and used in cell culture experiments.

In Vitro Assays for Pathological Effects
  • Cytotoxicity Assays:

    • MTT Assay: This colorimetric assay measures the metabolic activity of cells and can be used to assess cell viability and proliferation in response to AGE treatment.

    • LDH Release Assay: This assay quantifies the release of lactate (B86563) dehydrogenase from damaged cells, providing a measure of cytotoxicity.

  • Inflammatory Response Assays:

    • NF-κB Activation Assay: The activation of the NF-κB signaling pathway can be assessed by various methods, including reporter gene assays, electrophoretic mobility shift assays (EMSA), or by measuring the nuclear translocation of NF-κB subunits using immunofluorescence or Western blotting.

    • Cytokine Measurement: The secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6) into the cell culture medium can be quantified using enzyme-linked immunosorbent assays (ELISAs).

  • Protein Cross-linking and Extracellular Matrix Stiffness:

    • In Vitro Glycation of Collagen: Type I collagen can be incubated with this compound or other AGE precursors to induce cross-linking in vitro.

    • Measurement of Collagen Stiffness: The stiffness of the glycated collagen can be quantified using techniques such as atomic force microscopy (AFM) or rheometry.

The following workflow illustrates a potential experimental design for a comparative study.

experimental_workflow cluster_preparation 1. AGE Preparation cluster_cell_culture 2. Cell Culture Treatment cluster_assays 3. Pathological Effect Assays cluster_analysis 4. Data Analysis & Comparison Synthesize_this compound Synthesize this compound Endothelial_Cells Endothelial_Cells Synthesize_this compound->Endothelial_Cells Fibroblasts Fibroblasts Synthesize_this compound->Fibroblasts Macrophages Macrophages Synthesize_this compound->Macrophages Prepare_CML_Albumin Prepare CML-Albumin Prepare_CML_Albumin->Endothelial_Cells Prepare_CML_Albumin->Fibroblasts Prepare_CML_Albumin->Macrophages Prepare_MGH1_Albumin Prepare MG-H1-Albumin Prepare_MGH1_Albumin->Endothelial_Cells Prepare_MGH1_Albumin->Fibroblasts Prepare_MGH1_Albumin->Macrophages Cytotoxicity Cytotoxicity Endothelial_Cells->Cytotoxicity Inflammation Inflammation Endothelial_Cells->Inflammation Fibroblasts->Cytotoxicity ECM_Stiffness ECM_Stiffness Fibroblasts->ECM_Stiffness Macrophages->Inflammation Data_Analysis Data_Analysis Cytotoxicity->Data_Analysis Inflammation->Data_Analysis ECM_Stiffness->Data_Analysis

Experimental Workflow. A proposed workflow for the comparative analysis of the pathological effects of different AGEs.

Conclusion and Future Directions

While this compound is the most abundant AGE cross-link in the human body, its direct cellular and signaling effects remain largely uncharacterized. In contrast, other AGEs like CML and MG-H1 have well-defined roles in activating pro-inflammatory pathways through the RAGE receptor. The primary pathological impact of this compound appears to be its extensive cross-linking of the extracellular matrix, leading to increased tissue stiffness and contributing to the age- and diabetes-related decline in tissue function.

Future research should focus on elucidating the direct cellular interactions of this compound, including its potential binding to cell surface receptors and its impact on intracellular signaling. Direct comparative studies using standardized in vitro and in vivo models are crucial to fully understand the relative contributions of this compound and other AGEs to the development of diabetic and age-related complications. This knowledge will be instrumental in the development of targeted therapeutic strategies to mitigate the detrimental effects of AGEs.

References

Validating Anti-Glucosepane Antibodies: A Comparative Guide to Specificity Against Other Advanced Glycation End products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the specificity of antibodies is paramount for accurate and reliable results. This guide provides a comprehensive comparison of the performance of anti-glucosepane antibodies, with a focus on their cross-reactivity with other prevalent Advanced Glycation End products (AGEs). The experimental data, protocols, and pathway visualizations included herein offer a detailed resource for validating these critical research tools.

Advanced Glycation End products (AGEs) are a diverse group of molecules formed through the non-enzymatic reaction of sugars with proteins or lipids. They are implicated in the pathogenesis of numerous age-related diseases and diabetic complications. Glucosepane is the most abundant AGE cross-link found in vivo, making it a significant target for research and therapeutic development. Consequently, the availability of highly specific antibodies is crucial for accurately detecting and quantifying this compound without interference from other AGEs.

Performance Against Other AGEs: A Data-Driven Comparison

The cross-reactivity of a novel polyclonal anti-glucosepane antibody was rigorously assessed against a panel of other common AGEs, including Nε-(carboxymethyl)lysine (CML), Nε-(carboxyethyl)lysine (CEL), and methylglyoxal-derived hydroimidazolone 1 (MG-H1). The results, derived from enzyme-linked immunosorbent assay (ELISA), demonstrate the high specificity of the anti-glucosepane antibody.

A pivotal study by Vasan et al. (2020) systematically evaluated the binding of their developed anti-glucosepane antibody to synthetic peptides containing various AGEs.[1] The findings indicated that while the antibody bound with high affinity to the this compound-containing peptide, it showed no detectable binding to peptides containing other tested AGEs such as CML and MG-H1.[1] This high degree of specificity is critical for ensuring that immunoassay results accurately reflect the levels of this compound in a sample, without confounding signals from other AGEs.

AnalyteAntibody Binding Affinity (EC50)Cross-Reactivity
This compound 14.16 ± 0.20 nMHigh
Nε-(carboxymethyl)lysine (CML) Not DetectableNegligible
Methylglyoxal-derived hydroimidazolone 1 (MG-H1) Not DetectableNegligible
Arginine-containing peptide (Control) Not DetectableNegligible

Table 1: Specificity of Anti-Glucosepane Antibody against other AGEs. This table summarizes the binding affinity of the polyclonal anti-glucosepane antibody to this compound and its lack of detectable binding to other common AGEs, as determined by ELISA.[1]

Visualizing the Molecular Landscape

To provide a clearer understanding of the biological context and the experimental methodology, the following diagrams illustrate the general signaling pathway of AGEs and the workflow of a competitive ELISA for cross-reactivity assessment.

AGE_RAGE_Pathway cluster_cell Cell AGEs Advanced Glycation End products (AGEs) RAGE Receptor for AGEs (RAGE) AGEs->RAGE Binding RAGE_int RAGE Cell_Membrane ROS Reactive Oxygen Species (ROS) RAGE_int->ROS Activation NFkB NF-κB ROS->NFkB Activation Gene_Expression Gene Expression (Inflammation, Apoptosis) NFkB->Gene_Expression Upregulation

Caption: AGE-RAGE Signaling Pathway. This diagram illustrates the binding of Advanced Glycation End products (AGEs) to their receptor (RAGE), initiating intracellular signaling cascades that lead to increased oxidative stress and inflammation.

Competitive_ELISA_Workflow cluster_steps Competitive ELISA for Cross-Reactivity cluster_interpretation Signal Interpretation Step1 1. Coat plate with This compound-BSA conjugate Step2 2. Block non-specific binding sites Step1->Step2 Step3 3. Add mixture of anti-Glucosepane Ab and competing AGE (e.g., CML) Step2->Step3 Step4 4. Wash to remove unbound antibodies Step3->Step4 Step5 5. Add enzyme-linked secondary antibody Step4->Step5 Step6 6. Wash to remove unbound secondary antibody Step5->Step6 Step7 7. Add substrate and measure signal Step6->Step7 High_Signal High Signal (Low Cross-Reactivity) Step7->High_Signal Low_Signal Low Signal (High Cross-Reactivity) Step7->Low_Signal

Caption: Competitive ELISA Workflow. This diagram outlines the key steps of a competitive ELISA used to determine the cross-reactivity of an antibody against different antigens.

Experimental Protocols

The validation of anti-glucosepane antibody specificity is typically performed using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). The following protocol provides a detailed methodology for assessing cross-reactivity.

Objective: To determine the cross-reactivity of an anti-glucosepane antibody with other AGEs (e.g., CML, CEL, MG-H1).

Materials:

  • 96-well microtiter plates

  • This compound-conjugated Bovine Serum Albumin (this compound-BSA)

  • Anti-glucosepane primary antibody

  • Competing AGEs (e.g., CML-BSA, CEL-BSA, MG-H1-BSA) and unconjugated BSA as a negative control

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS-T)

  • Wash buffer (e.g., PBS with 0.05% Tween-20, PBS-T)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Coating:

    • Dilute this compound-BSA to a concentration of 1-10 µg/mL in coating buffer.

    • Add 100 µL of the diluted this compound-BSA to each well of a 96-well plate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with wash buffer.

  • Blocking:

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competition:

    • Prepare serial dilutions of the competing AGEs (e.g., CML-BSA, CEL-BSA, MG-H1-BSA) and a this compound-BSA standard curve in assay buffer.

    • Prepare a fixed, optimal dilution of the anti-glucosepane primary antibody in assay buffer.

    • In a separate plate or tubes, pre-incubate the diluted primary antibody with equal volumes of the serially diluted competing AGEs or the this compound standard for 1 hour at room temperature.

    • Transfer 100 µL of the antibody/competitor mixtures to the corresponding wells of the coated and blocked plate.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Detection:

    • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

  • Signal Development:

    • Add 100 µL of the substrate solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.

    • Add 50 µL of stop solution to each well to stop the reaction.

  • Data Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance versus the concentration of the this compound-BSA standard.

    • Determine the concentration of the competing AGE required to cause 50% inhibition of the maximal signal (IC50).

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Competing AGE) x 100

By adhering to this rigorous validation protocol, researchers can confidently assess the specificity of their anti-glucosepane antibodies, ensuring the integrity and accuracy of their experimental findings. The data presented in this guide underscores the availability of highly specific reagents for the targeted study of this compound's role in health and disease.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The non-enzymatic glycation of proteins, a hallmark of both aging and diabetes, results in the formation of Advanced Glycation End-products (AGEs). Among these, irreversible protein cross-links play a pivotal role in the pathophysiology of age-related diseases by altering the structure and function of long-lived proteins in the extracellular matrix (ECM). This guide provides a detailed comparison of glucosepane, the most abundant AGE cross-link, with other significant cross-links, namely pentosidine (B29645) and methylglyoxal-lysine dimer (MOLD), to inform therapeutic development strategies.

Overview of Key AGE Cross-links

This compound, pentosidine, and MOLD are three of the most well-characterized AGE cross-links, each with distinct formation pathways and pathophysiological implications.

  • This compound: A lysine-arginine cross-link formed from D-glucose, this compound is the most prevalent AGE cross-link in human tissues, found at levels 10 to 1000 times higher than any other.[1][2] Its accumulation is a significant factor in the age-related stiffening of tissues and is accelerated in diabetes.[1][3]

  • Pentosidine: This fluorescent lysine-arginine cross-link can be formed from various sugars, including glucose and pentoses.[4][5] Pentosidine levels are a well-established biomarker for the overall burden of AGEs and are strongly correlated with the severity of diabetic complications.[4][6]

  • Methylglyoxal-Lysine Dimer (MOLD): MOLD is a lysine-lysine cross-link derived from methylglyoxal (B44143) (MG), a highly reactive dicarbonyl compound formed during glycolysis.[1] MOLD is implicated in inflammatory processes through its interaction with the Receptor for Advanced Glycation End-products (RAGE).[3][7]

Comparative Analysis of Cross-link Properties

The following table summarizes the key characteristics of this compound, pentosidine, and MOLD, highlighting their differences as potential therapeutic targets.

FeatureThis compoundPentosidineMethylglyoxal-Lysine Dimer (MOLD)
Precursor D-Glucose[1][8][9]Glucose, Pentoses, Ascorbate[5][10]Methylglyoxal (MG)[1]
Cross-linked Residues Lysine-Arginine[1][8]Lysine-Arginine[5]Lysine-Lysine[1]
Abundance in Human Tissue Most abundant AGE cross-link[1][2]Lower than this compound, but a reliable biomarker of AGE accumulation[11]Levels are generally lower than this compound
Pathophysiological Role Tissue stiffening, diabetic complications (retinopathy, nephropathy), aging[1][3][12]Correlates with severity of diabetic complications, marker of protein turnover[4][12]Inflammation, RAGE activation, diabetic nephropathy[3][7]
Therapeutic Target Rationale High abundance makes it a prime target for reversing age-related tissue damage.Established biomarker for monitoring therapeutic efficacy.Targeting MOLD could mitigate inflammatory responses in diabetic complications.

Formation Pathways

The formation of these cross-links involves distinct chemical reactions, which are important to understand for the development of targeted inhibitors.

This compound Formation

This compound forms through the Maillard reaction, a non-oxidative pathway initiated by the reaction of D-glucose with a lysine (B10760008) residue to form a Schiff base, which then rearranges to a more stable Amadori product.[1][2] Subsequent complex reactions involving an arginine residue lead to the formation of the stable this compound cross-link.

Glucosepane_Formation Glucose Glucose Schiff_Base Schiff Base Glucose->Schiff_Base Lysine Lysine Lysine->Schiff_Base Amadori_Product Amadori Product Schiff_Base->Amadori_Product Rearrangement This compound This compound Amadori_Product->this compound Arginine Arginine Arginine->this compound

Fig. 1: Simplified this compound Formation Pathway
Pentosidine Formation

Pentosidine formation is an oxidative process that can be initiated by various reducing sugars. The pathway involves the reaction of the sugar with lysine and arginine residues, leading to a fluorescent, cross-linked product. Its formation is inhibited under anaerobic conditions.[10][13]

Pentosidine_Formation Reducing_Sugar Reducing Sugar (e.g., Glucose, Ribose) Intermediate_Products Intermediate Products Reducing_Sugar->Intermediate_Products Lysine Lysine Lysine->Intermediate_Products Arginine Arginine Arginine->Intermediate_Products Pentosidine Pentosidine Intermediate_Products->Pentosidine Oxidation

Fig. 2: Simplified Pentosidine Formation Pathway
MOLD Formation and RAGE Signaling

MOLD is formed from the reaction of two lysine residues with the reactive dicarbonyl, methylglyoxal. A key aspect of MOLD's pathogenicity is its ability to act as a ligand for the Receptor for Advanced Glycation End-products (RAGE), triggering a cascade of intracellular signaling that leads to inflammation and cellular dysfunction.

MOLD_RAGE_Signaling cluster_formation MOLD Formation cluster_signaling RAGE Signaling Methylglyoxal Methylglyoxal MOLD MOLD Methylglyoxal->MOLD Lysine1 Lysine Lysine1->MOLD Lysine2 Lysine Lysine2->MOLD RAGE RAGE Receptor MOLD->RAGE Binds to NF_kB NF-κB RAGE->NF_kB Activates Inflammatory_Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-6) NF_kB->Inflammatory_Cytokines Upregulates Cellular_Dysfunction Cellular Dysfunction Inflammatory_Cytokines->Cellular_Dysfunction

Fig. 3: MOLD Formation and RAGE Signaling Pathway

Therapeutic Strategies and Experimental Data

Therapeutic interventions for AGE cross-links primarily focus on two strategies: inhibiting their formation and breaking existing cross-links.

Inhibitors of AGE Formation

Several compounds have been investigated for their ability to inhibit the formation of AGEs.

  • Aminoguanidine (B1677879): One of the earliest and most studied inhibitors, aminoguanidine acts by trapping reactive dicarbonyls. While effective in preclinical studies, its clinical development was halted due to side effects.

  • Pyridoxamine (B1203002): A form of vitamin B6, pyridoxamine also traps reactive carbonyl species and has shown promise in preclinical models of diabetic nephropathy.

  • Natural Compounds: Flavonoids, such as rutin (B1680289) and kaempferol, have demonstrated potent inhibitory effects on pentosidine formation in vitro, primarily through their antioxidant properties.[1][10]

AGE Cross-link Breakers

The development of agents that can break pre-existing AGE cross-links represents a more direct therapeutic approach.

  • Alagebrium (B1220623) (ALT-711): A thiazolium compound, alagebrium was the first clinically tested AGE cross-link breaker.[1] It showed some efficacy in improving arterial stiffness in early clinical trials, but its effectiveness against this compound is debated, and it failed in later-stage trials for heart failure.[1][10]

  • This compound Breakers: Currently, there are no clinically available agents that can specifically and safely break this compound cross-links in vivo.[14] Research is ongoing to identify enzymes or small molecules with this capability.[15]

  • Targeting RAGE Signaling: For cross-links like MOLD that exert their effects through RAGE, inhibiting the RAGE receptor or its downstream signaling pathways is a viable therapeutic strategy.[2][3][12] Several small molecule RAGE inhibitors are in preclinical and clinical development for various inflammatory diseases and diabetic complications.[2][4][12]

Experimental Protocols

The accurate quantification of AGE cross-links is essential for both basic research and the clinical evaluation of therapeutic agents. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.

General Workflow for LC-MS/MS Quantification of AGE Cross-links

LCMS_Workflow Tissue_Sample Tissue Sample (e.g., Skin, Collagen) Hydrolysis Acid or Enzymatic Hydrolysis Tissue_Sample->Hydrolysis SPE Solid Phase Extraction (SPE) Hydrolysis->SPE LC_Separation Liquid Chromatography (LC) Separation SPE->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS) Detection LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Fig. 4: General Experimental Workflow for LC-MS/MS Quantification
Detailed Methodology for Pentosidine Quantification in Serum by LC-MS/MS

This protocol is adapted from published methods for the quantification of total serum pentosidine.[7][16][17][18]

  • Sample Preparation:

    • To 50 µL of serum, add 50 µL of an internal standard (e.g., d3-pentosidine) in ethanol.

    • Add 500 µL of 6 M hydrochloric acid.

    • Hydrolyze the mixture at 110°C for 18 hours.

    • Evaporate the hydrolysates to dryness under a stream of nitrogen.

    • Re-suspend the dried hydrolysates in 0.5 mL of ultrapure water.

    • Add 0.5 mL of 1.0 M potassium phosphate (B84403) dibasic solution.

    • Filter the mixture using a 0.2 µm syringe filter.

  • LC-MS/MS Analysis:

    • LC System: Agilent 1200 series or equivalent.

    • Column: Reversed-phase C18 column (e.g., Kinetex 2.6 µm F5 100 Å, 100 x 2.1 mm).

    • Mobile Phase: Isocratic elution with 5 mmol/L ammonium (B1175870) formate, 0.02% formic acid, 2% methanol (B129727) in ultrapure water.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 15 µL.

    • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.

    • MRM Transitions: Monitor the transitions for pentosidine (e.g., m/z 379.1 > 187.1 for quantifier and m/z 379.1 > 135.1 for qualifier) and the internal standard.

  • Quantification:

    • Generate a standard curve using known concentrations of pentosidine.

    • Calculate the concentration of pentosidine in the samples based on the peak area ratios of the analyte to the internal standard.

Conclusion and Future Directions

This compound, due to its high abundance, represents a critical therapeutic target for mitigating the effects of aging and diabetes on tissue mechanics. However, the lack of specific cross-link breakers for this compound remains a major challenge. In contrast, pentosidine serves as a valuable biomarker for assessing the overall AGE burden and the efficacy of anti-glycation therapies. For MOLD, targeting the RAGE signaling pathway offers a promising approach to combat the associated inflammation.

Future research should focus on:

  • Developing specific and safe this compound cross-link breakers.

  • Conducting clinical trials with newer generations of AGE inhibitors and RAGE antagonists.

  • Standardizing and validating high-throughput LC-MS/MS methods for the simultaneous quantification of multiple AGE cross-links in clinical samples.

By advancing our understanding of the distinct roles and therapeutic tractability of different AGE cross-links, we can develop more effective strategies to combat age-related diseases and diabetic complications.

References

Glucosepane: The Predominant Advanced Glycation End Product in Human Tissues

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The landscape of age-related and diabetes-driven tissue damage is complex, with a diverse array of advanced glycation end products (AGEs) contributing to pathology. Among these, the glucose-derived protein cross-link, glucosepane, has emerged as a molecule of significant interest due to its exceptionally high abundance in human tissues. This guide provides a comparative analysis of this compound levels relative to other common AGEs, supported by quantitative data, detailed experimental methodologies, and an overview of the relevant signaling pathways.

Unparalleled Abundance: this compound in Human Tissues

Extensive research has demonstrated that this compound is the most abundant AGE cross-link in long-lived proteins, such as collagen, within the extracellular matrix (ECM).[1] Its concentration surpasses that of other well-known AGEs by a significant margin, often by 10 to 1000 times.[1]

Quantitative Comparison of AGEs in Human Tissues

The following tables summarize the levels of this compound and other AGEs in various human tissues, as determined by liquid chromatography-mass spectrometry (LC-MS).

Table 1: Abundance of this compound and Other Lysine-Arginine Cross-links in Human Skin and Glomerular Basement Membrane (GBM) Collagen

Advanced Glycation End Product (AGE)TissueConditionAbundance (pmol/mg collagen)
This compound SkinNon-diabetic (90 years)~2000[2]
SkinDiabeticUp to 5000[2]
GBMNon-diabeticUp to 500[2]
GBMDiabeticIncreased vs. Non-diabetic[2]
MODIC (Methylglyoxal-derived imidazolium (B1220033) cross-link) SkinNon-diabetic (90 years)~30[2]
SkinDiabetic<60[2]
GODIC (Glyoxal-derived imidazolium cross-link) SkinNon-diabetic (90 years)~15[2]
SkinDiabetic<60[2]
DOGDIC (3-Deoxyglucosone-derived imidazolium cross-link) SkinAge-related increase not significant-

Table 2: Comparative Levels of Various AGEs in Human Skin Collagen

Advanced Glycation End Product (AGE)ConditionAbundance (pmol/mg collagen)
This compound Type 1 Diabetes~2500 (nmol/mg) which is 2,500,000 pmol/mg[3]
Carboxymethyl-lysine (CML) Type 1 DiabetesData not directly comparable in pmol/mg from the same study
Carboxyethyl-lysine (CEL) Type 1 DiabetesData not directly comparable in pmol/mg from the same study
Pentosidine Type 1 Diabetes~25[3]
Methylglyoxal hydroimidazolone (MG-H1) Type 1 Diabetes~800 (nmol/mg) which is 800,000 pmol/mg[3]

Note: Direct comparison across different studies can be challenging due to variations in patient cohorts and analytical methodologies. The data presented here are illustrative of the general abundance patterns.

Experimental Protocols for AGE Quantification

The gold standard for the accurate quantification of this compound and other AGEs in tissues is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, allowing for the precise measurement of individual AGEs in complex biological samples.

Detailed Methodology for LC-MS/MS Quantification of this compound in Collagen-Rich Tissues

1. Sample Preparation and Collagen Extraction:

  • Tissue Homogenization: Obtain tissue samples (e.g., skin biopsy, cartilage) and immediately freeze them in liquid nitrogen. Pulverize the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

  • Lipid Removal: Delipidate the tissue powder by sequential extraction with organic solvents (e.g., methanol, chloroform/methanol mixtures) to remove interfering lipids.

  • Insoluble Collagen Isolation: Treat the delipidized tissue with a series of buffers and enzymatic digestions (e.g., with pepsin) to remove soluble proteins and isolate the insoluble collagen fraction. Wash the resulting collagen pellet extensively with water and lyophilize to dryness.

2. Enzymatic Hydrolysis:

  • Rationale: As this compound is labile to acid hydrolysis, exhaustive enzymatic digestion is required to break down the collagen protein into individual amino acids and AGE adducts.

  • Procedure:

    • Suspend a known amount of the lyophilized insoluble collagen in a suitable buffer (e.g., 50 mM ammonium (B1175870) bicarbonate, pH 7.8).

    • Perform sequential enzymatic digestion using a cocktail of proteases. A common approach involves:

      • Initial digestion with a broad-spectrum protease like Pronase E.

      • Subsequent digestion with a mixture of aminopeptidases and prolidase to ensure complete hydrolysis to single amino acids and AGEs.

    • Incubate the mixture at 37°C for an extended period (e.g., 48-72 hours), with fresh enzyme additions as needed, to ensure complete protein breakdown.

    • Terminate the digestion by adding a small amount of acid (e.g., formic acid) to inactivate the enzymes.

    • Centrifuge the hydrolysate to remove any undigested material and collect the supernatant.

3. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: Use a reversed-phase C18 column suitable for the separation of polar analytes.

    • Mobile Phases: Employ a gradient elution using two mobile phases:

      • Mobile Phase A: Water with a small percentage of an ion-pairing agent (e.g., 0.1% formic acid) to improve peak shape.

      • Mobile Phase B: Acetonitrile with the same concentration of the ion-pairing agent.

    • Gradient: Develop a gradient program that starts with a high percentage of Mobile Phase A and gradually increases the percentage of Mobile Phase B to elute the AGEs based on their hydrophobicity.

  • Mass Spectrometry Detection:

    • Ionization: Utilize electrospray ionization (ESI) in the positive ion mode.

    • Detection Mode: Operate the mass spectrometer in the Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and specificity. This involves selecting specific precursor-to-product ion transitions for each AGE of interest and for a stable isotope-labeled internal standard.

    • Quantification: Create a calibration curve using known concentrations of authentic this compound and other AGE standards. Quantify the amount of each AGE in the tissue sample by comparing its peak area to that of the internal standard and the calibration curve.

Signaling Pathways and Logical Relationships

Advanced glycation end products exert their pathological effects primarily through the Receptor for Advanced Glycation End Products (RAGE). While there is no definitive evidence for a this compound-specific signaling pathway, it is understood to act as a ligand for RAGE, thereby activating downstream inflammatory and fibrotic cascades.

AGE_RAGE_Signaling cluster_NFkB This compound This compound RAGE RAGE Receptor This compound->RAGE Other_AGEs Other AGEs (CML, CEL, etc.) Other_AGEs->RAGE Adaptor Adaptor Proteins (e.g., mDia1) RAGE->Adaptor NFkB NF-κB Pathway RAGE->NFkB RAS Ras Adaptor->RAS RAC1_CDC42 Rac1 / Cdc42 Adaptor->RAC1_CDC42 MAPK MAPK Pathway (ERK, JNK, p38) RAS->MAPK RAC1_CDC42->MAPK Gene_Expression Gene Expression MAPK->Gene_Expression NFkB->Gene_Expression Cellular_Response Cellular Response (Inflammation, Fibrosis, Oxidative Stress) Gene_Expression->Cellular_Response Experimental_Workflow Tissue_Sample Tissue Sample (Skin, Cartilage, etc.) Homogenization Homogenization & Lipid Removal Tissue_Sample->Homogenization Collagen_Isolation Insoluble Collagen Isolation Homogenization->Collagen_Isolation Enzymatic_Digestion Enzymatic Hydrolysis (Pronase, Peptidases) Collagen_Isolation->Enzymatic_Digestion LC_MS LC-MS/MS Analysis (MRM Mode) Enzymatic_Digestion->LC_MS Quantification Quantification of AGEs LC_MS->Quantification

References

Glucosepane's Strong Correlation with Diabetic Complications: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A growing body of evidence positions glucosepane as a pivotal advanced glycation end-product (AGE) in the pathogenesis of diabetic complications, often demonstrating a stronger and more consistent correlation with clinical outcomes than other well-known AGEs. This guide provides a comparative analysis of this compound against other AGEs, such as carboxymethyl-lysine (CML), carboxyethyl-lysine (CEL), and methylglyoxal-derived hydroimidazolone (MG-H1), supported by quantitative data and detailed experimental methodologies.

Advanced glycation end-products are a diverse group of molecules formed through the non-enzymatic reaction of sugars with proteins, lipids, and nucleic acids. Their accumulation is accelerated in diabetes due to chronic hyperglycemia and they are implicated in the development of microvascular complications.[1][2] Among the numerous AGEs identified, this compound, a protein cross-link derived exclusively from glucose, has emerged as the most abundant AGE in the extracellular matrix.[1][2][3] Its exceptional stability and high levels in tissues suggest a significant contribution to the long-term, irreversible damage seen in diabetic nephropathy, retinopathy, and neuropathy.[1]

Comparative Correlation with Diabetic Complications

Studies from the landmark Diabetes Control and Complications Trial (DCCT) and its follow-up, the Epidemiology of Diabetes Interventions and Complications (EDIC) study, have provided compelling data on the association between various skin collagen AGEs and the progression of diabetic complications. These long-term studies have enabled a direct comparison of this compound with other AGEs.

Retinopathy

This compound consistently demonstrates a robust association with the progression of diabetic retinopathy. In a key analysis of DCCT/EDIC data, this compound was identified as the AGE most strongly associated with a sustained ≥ 3-step progression in the Early Treatment of Diabetic Retinopathy Study (ETDRS) scale.[1] This association remained significant even after adjusting for mean HbA1c levels, suggesting that this compound may be a better long-term marker of glycemic damage than blood glucose measurements alone.[1][4] While other AGEs like CML and fructose-lysine (measured as furosine) also showed associations with retinopathy, the correlation with this compound was often more pronounced.[1][4]

Nephropathy

The development and progression of diabetic nephropathy, characterized by microalbuminuria, have also been strongly linked to this compound levels. In the DCCT cohort, higher this compound levels were significantly associated with the odds of developing nephropathy.[1] Backward model reduction analysis identified this compound, along with G-H1 and MG-H1, as the most significant risk factors for this complication.[1] The odds of developing neuropathy were reported to be 5.31 per nmol/mg increase in this compound.[1]

Neuropathy

Similarly, a strong correlation exists between this compound levels and diabetic neuropathy. The DCCT/EDIC studies revealed that neuropathy was associated with almost all measured AGE markers; however, the addition of this compound to the panel of measured AGEs enhanced the association with neuropathy progression.[1][4] The odds of developing neuropathy were found to be 3.4 times higher per unit increase in this compound.[5] Interestingly, the association between this compound and neuropathy was sometimes attenuated after adjusting for HbA1c, suggesting that hyperglycemia is a significant mediator in this particular relationship.[1]

Quantitative Data Summary

The following tables summarize the quantitative data on the levels of this compound and other AGEs in relation to diabetic complications, primarily from skin biopsy analyses in the DCCT/EDIC studies.

Table 1: Association of Skin Collagen AGEs with Diabetic Complications (DCCT/EDIC Data)

AGERetinopathy Progression (Odds Ratio per unit increase)Nephropathy (Odds Ratio for microalbuminuria)Neuropathy (Odds Ratio for confirmed clinical neuropathy)
This compound (GSPNE) 2.47 (sustained ≥ 3-step progression)[1]5.31[1]3.4[5]
Fructose-lysine (Furosine) Associated, remained significant after A1c adjustment[4]Associated[1]Associated[1]
Carboxymethyl-lysine (CML) Associated[1]Not independently significant in some models[1]Associated[1]
Methylglyoxal hydroimidazolone (MG-H1) Strongly associated[4]Part of the most significant risk factor group[1]Dominant, independent of A1c[4]

Note: The odds ratios and associations are derived from various publications from the DCCT/EDIC research group and represent the increased risk per unit increase of the specific AGE.

Table 2: Levels of this compound and Other AGEs in Human Tissues

TissueConditionThis compound LevelOther AGE LevelsReference
Skin CollagenNon-diabetic (90 years)~2000 pmol/mgMODIC: ~30 pmol/mg, GODIC: ~15 pmol/mg[6]
Skin CollagenDiabetesUp to 5000 pmol/mgIncreased, but to a lesser extent than this compound[6]
Glomerular Basement MembraneNon-diabetic200–400 pmol/mg collagen-[1]
Glomerular Basement MembraneDiabetesIncreased-[6]
Lens CapsulesNon-diabetic4.01 pmol/μmol OH-prolineMost other AGEs not significantly different[7]
Lens CapsulesDiabetic (with/without retinopathy)6.85 - 8.32 pmol/μmol OH-prolineMost other AGEs not significantly different[7]

Experimental Protocols

The quantification of this compound and other AGEs in the pivotal DCCT/EDIC studies was primarily achieved through liquid chromatography-mass spectrometry (LC-MS) with isotope dilution.

Key Experimental Steps for AGE Quantification:
  • Sample Preparation: Skin biopsies are obtained and stored at -80°C. The tissue is then subjected to enzymatic digestion to break down the collagen and release the AGE-modified amino acids.[3]

  • Isotope Dilution: Stable isotope-labeled internal standards for each AGE being quantified are added to the digested sample. This allows for accurate quantification by correcting for any sample loss during processing and any variations in the mass spectrometer's response.

  • Liquid Chromatography (LC): The digested sample mixture is injected into a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system. The different AGEs are separated based on their chemical properties as they pass through a chromatography column.

  • Mass Spectrometry (MS): The separated AGEs are then introduced into a mass spectrometer. The molecules are ionized, and their mass-to-charge ratio is measured. This allows for the specific detection and quantification of each AGE and its corresponding internal standard.

This methodology provides high sensitivity and specificity, enabling the accurate measurement of non-UV active AGEs like this compound and CML.[1][2]

Signaling Pathways and Logical Relationships

While the direct signaling pathways initiated by this compound are still under investigation, it is understood that AGEs, in general, contribute to diabetic complications through several mechanisms. The accumulation of this compound cross-links in the extracellular matrix (ECM) is believed to be a key factor.[8]

AGE_Pathway cluster_stimulus Stimulus cluster_formation Formation cluster_effects Pathophysiological Effects cluster_complications Diabetic Complications Hyperglycemia Hyperglycemia Glucose Glucose Hyperglycemia->Glucose Other Precursors (e.g., Methylglyoxal) Other Precursors (e.g., Methylglyoxal) Hyperglycemia->Other Precursors (e.g., Methylglyoxal) This compound This compound Glucose->this compound Other AGEs (CML, CEL, MG-H1) Other AGEs (CML, CEL, MG-H1) Other Precursors (e.g., Methylglyoxal)->Other AGEs (CML, CEL, MG-H1) ECM Cross-linking ECM Cross-linking This compound->ECM Cross-linking Other AGEs (CML, CEL, MG-H1)->ECM Cross-linking Receptor for AGEs (RAGE) Activation Receptor for AGEs (RAGE) Activation Other AGEs (CML, CEL, MG-H1)->Receptor for AGEs (RAGE) Activation Altered ECM Properties Altered ECM Properties ECM Cross-linking->Altered ECM Properties Retinopathy Retinopathy Altered ECM Properties->Retinopathy Nephropathy Nephropathy Altered ECM Properties->Nephropathy Neuropathy Neuropathy Altered ECM Properties->Neuropathy Oxidative Stress & Inflammation Oxidative Stress & Inflammation Receptor for AGEs (RAGE) Activation->Oxidative Stress & Inflammation Oxidative Stress & Inflammation->Retinopathy Oxidative Stress & Inflammation->Nephropathy Oxidative Stress & Inflammation->Neuropathy

Experimental_Workflow Tissue Biopsy Tissue Biopsy Enzymatic Digestion Enzymatic Digestion Tissue Biopsy->Enzymatic Digestion Isotope Standard Spiking Isotope Standard Spiking Enzymatic Digestion->Isotope Standard Spiking LC Separation LC Separation Isotope Standard Spiking->LC Separation MS Detection & Quantification MS Detection & Quantification LC Separation->MS Detection & Quantification Data Analysis Data Analysis MS Detection & Quantification->Data Analysis

References

Aminoguanidine's Inhibitory Action on Glucosepane Versus Other Advanced Glycation End Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Advanced glycation end products (AGEs) are a heterogeneous group of molecules formed through the non-enzymatic reaction of reducing sugars with proteins, lipids, and nucleic acids. Their accumulation is implicated in the pathogenesis of various age-related diseases and diabetic complications. Aminoguanidine (B1677879), a nucleophilic hydrazine (B178648) compound, has been extensively studied as a broad-spectrum inhibitor of AGE formation. Its primary mechanism of action involves the trapping of reactive carbonyl species, which are key intermediates in the Maillard reaction cascade that leads to AGEs. This guide provides a comparative analysis of the inhibitory efficacy of aminoguanidine against a major protein cross-link, glucosepane, and other well-characterized AGEs, namely carboxymethyl-lysine (CML) and pentosidine (B29645).

Comparative Inhibitory Effects of Aminoguanidine

Data on Aminoguanidine Inhibition of Various AGEs

Advanced Glycation End Product (AGE)InhibitorProtein ModelGlycating AgentQuantitative Inhibition DataReference
This compound AminoguanidineNot SpecifiedGlucoseInhibited at low millimolar (mM) concentrations.[1]
Nε-(carboxymethyl)lysine (CML) Aminoguanidineβ2-microglobulinD-glucose26% to 53% inhibition at aminoguanidine-to-glucose molar ratios of 1:8 to 1:1.[2]
Fluorescent AGEs (e.g., Pentosidine) Aminoguanidineβ2-microglobulinD-glucose30% to 70% inhibition at aminoguanidine-to-glucose molar ratios of 1:8 to 1:1.[2]
Total Fluorescent AGEs AminoguanidineBovine Serum Albumin (BSA)GlucoseIC50 of approximately 0.323 mg/mL after 15 days of incubation.[3]

Analysis of Inhibitory Performance:

The available data suggests that aminoguanidine is an effective inhibitor of a range of AGEs, including the cross-linking agent this compound and the non-cross-linking AGE, CML, as well as fluorescent AGEs like pentosidine. The inhibition of both CML and fluorescent AGEs by aminoguanidine is dose-dependent[2]. While a precise IC50 value for this compound inhibition by aminoguanidine is not specified, its activity at low millimolar concentrations indicates a potent effect[1]. It is important to note that the inhibitory percentages for CML and fluorescent AGEs were determined using a molar ratio of aminoguanidine to glucose, highlighting the competitive nature of the inhibition[2].

Experimental Methodologies

The following sections detail the typical experimental protocols used to assess the inhibitory activity of aminoguanidine against the formation of various AGEs.

In Vitro Glycation Assay for CML and Fluorescent AGEs

Objective: To determine the inhibitory effect of aminoguanidine on the formation of CML and fluorescent AGEs in a protein model incubated with a reducing sugar.

Materials:

  • Target Protein (e.g., β2-microglobulin, Bovine Serum Albumin)

  • D-glucose

  • Aminoguanidine hydrochloride

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sodium azide (B81097) (as a bacteriostatic agent)

  • Enzyme-linked immunosorbent assay (ELISA) kit for CML

  • Fluorospectrometer

Procedure:

  • A solution of the target protein (e.g., 1 mg/mL) is prepared in PBS.

  • D-glucose is added to the protein solution to a final concentration of 50-100 mM.

  • Incremental concentrations of aminoguanidine are added to the reaction mixtures. A control group without aminoguanidine is also prepared.

  • Sodium azide (0.02%) is added to prevent bacterial growth.

  • The reaction mixtures are incubated at 37°C for a period of 3 to 5 weeks in the dark.

  • Following incubation, aliquots are taken for the quantification of CML and fluorescent AGEs.

  • CML Quantification: An ELISA is performed according to the manufacturer's instructions to determine the concentration of CML. The percentage of inhibition is calculated by comparing the CML levels in the aminoguanidine-treated groups to the control group.

  • Fluorescent AGEs Quantification: The fluorescence intensity is measured using a fluorospectrometer with an excitation wavelength of approximately 370 nm and an emission wavelength of approximately 440 nm. The percentage of inhibition is calculated by comparing the fluorescence intensity in the aminoguanidine-treated groups to the control group.

Quantification of this compound by LC-MS/MS

Objective: To quantify the inhibition of this compound formation by aminoguanidine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Glycated protein samples (from in vitro assay)

  • Pronase or a combination of proteases

  • Internal standard (e.g., isotopically labeled this compound)

  • Solvents for liquid chromatography (e.g., water with formic acid, acetonitrile (B52724) with formic acid)

  • LC-MS/MS system

Procedure:

  • The glycated protein samples are subjected to exhaustive enzymatic hydrolysis using proteases like pronase to release the this compound cross-links.

  • An internal standard is added to each sample for accurate quantification.

  • The digested samples are then analyzed by LC-MS/MS. The separation is typically achieved on a C18 column with a gradient elution.

  • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the precursor and product ions of this compound and its internal standard.

  • The peak area ratio of the analyte to the internal standard is used to calculate the concentration of this compound in each sample.

  • The percentage of inhibition is determined by comparing the this compound levels in the aminoguanidine-treated samples to the control.

Signaling Pathways and Inhibitory Mechanism

The formation of AGEs is a complex, multi-step process. Aminoguanidine primarily acts by trapping reactive dicarbonyl compounds that are precursors to various AGEs.

AGE_Formation_and_Inhibition Glucose Glucose SchiffBase Schiff Base Glucose->SchiffBase + Protein Protein Protein (with free amino groups) Protein->SchiffBase Amadori Amadori Product SchiffBase->Amadori Rearrangement Dicarbonyls Reactive Dicarbonyls (e.g., Glyoxal, Methylglyoxal, 3-Deoxyglucosone) Amadori->Dicarbonyls Degradation Glucosepane_precursor This compound Precursor Amadori->Glucosepane_precursor Dehydration & Rearrangement Triazines Inactive Triazines Dicarbonyls->Triazines Trapped by CML CML Dicarbonyls->CML + Protein Pentosidine Pentosidine Dicarbonyls->Pentosidine + Protein Aminoguanidine Aminoguanidine Aminoguanidine->Triazines This compound This compound Glucosepane_precursor->this compound + Arginine residue Experimental_Workflow Start Start: In Vitro Glycation Assay Setup Incubation Incubation of Protein, Glucose, and Aminoguanidine Start->Incubation Analysis Post-Incubation Analysis Incubation->Analysis Fluorescence Fluorescence Spectroscopy (Fluorescent AGEs, e.g., Pentosidine) Analysis->Fluorescence ELISA ELISA (CML) Analysis->ELISA LCMS Enzymatic Hydrolysis followed by LC-MS/MS (this compound) Analysis->LCMS Data Data Analysis: Calculation of % Inhibition Fluorescence->Data ELISA->Data LCMS->Data

References

Detecting Glucosepane: A Comparative Guide to LC-MS and Immunoassay Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of Glucosepane, a prevalent advanced glycation end-product (AGE), is critical for understanding its role in aging and disease. This guide provides a comprehensive comparison of the two primary analytical methods used for this compound detection: Liquid Chromatography-Mass Spectrometry (LC-MS) and Immunoassay.

This compound is a stable, lysine-arginine cross-link formed from the reaction of glucose with proteins.[1] Its accumulation in tissues is associated with a range of age-related pathologies and diabetic complications, making its precise measurement a key area of research. The two predominant methods for its quantification, LC-MS and immunoassay, each offer a distinct set of advantages and limitations.

At a Glance: LC-MS vs. Immunoassay for this compound Detection

FeatureLiquid Chromatography-Mass Spectrometry (LC-MS)Immunoassay (e.g., ELISA)
Principle Separation by chromatography, detection by mass-to-charge ratio.Antibody-antigen recognition.
Specificity Very High (considered the "gold standard").[2]Moderate to High (potential for cross-reactivity).[3]
Sensitivity High, capable of detecting trace levels.[2]High, but can be limited by antibody affinity.
Accuracy High, especially with isotope dilution methods.[1]Can be affected by matrix effects and cross-reactivity.
Sample Prep Complex, requires enzymatic hydrolysis.[4]Relatively simple.
Throughput Lower, due to longer run times.High, suitable for screening large numbers of samples.
Cost High (instrumentation and reagents).Lower (reagents and instrumentation).
Application Definitive quantification, structural confirmation.High-throughput screening, localization (IHC).[4]

Quantitative Performance Comparison

While direct head-to-head validation data for a commercially available this compound ELISA against a fully validated LC-MS/MS method in human plasma is not extensively published, the following table summarizes the expected performance characteristics based on available literature for this compound and analogous small molecules.

ParameterLC-MS/MSImmunoassay (ELISA)Notes
Limit of Quantification (LOQ) Low pmol/mg collagen[1]Expected to be in the low ng/mL range.LC-MS/MS generally offers a lower LOQ. For other analytes, LC-MS/MS can be significantly more sensitive.[5]
Linearity (r²) > 0.99> 0.98Both methods can achieve good linearity within their respective dynamic ranges.
Precision (%CV) < 15%< 20%LC-MS/MS typically demonstrates higher precision. For other analytes, intra- and inter-assay CVs for LC-MS/MS are often lower than for ELISA.[6]
Accuracy (% Recovery) 85-115%80-120%Isotope dilution LC-MS/MS provides the highest accuracy. Immunoassay accuracy can be influenced by matrix effects.

Experimental Protocols

LC-MS/MS Method for this compound Quantification

This protocol describes a typical workflow for the quantification of this compound in biological samples using isotope dilution LC-MS/MS.

1. Sample Preparation (Enzymatic Hydrolysis):

  • Biological samples (e.g., plasma, tissue homogenates) are subjected to extensive enzymatic digestion to break down proteins and release the this compound cross-link.[4][7]

  • A typical enzyme cocktail includes pepsin, pronase E, and a mix of aminopeptidase (B13392206) and prolidase.[7]

  • The digestion is carried out under specific pH and temperature conditions, often over several days, to ensure complete hydrolysis.[7]

  • A known amount of a stable isotope-labeled internal standard of this compound is added to the sample prior to digestion to account for any sample loss during preparation and for accurate quantification.[1]

2. Solid Phase Extraction (SPE):

  • Following digestion, the sample is purified using solid-phase extraction to remove interfering substances.

  • The choice of SPE cartridge and solvents will depend on the specific properties of this compound and the sample matrix.

3. LC-MS/MS Analysis:

  • The purified sample is injected into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

  • The LC system separates this compound from other components in the sample based on its physicochemical properties.

  • The mass spectrometer then ionizes the this compound molecules and fragments them.

  • Specific precursor and product ion transitions for both native this compound and the isotope-labeled internal standard are monitored for quantification.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample InternalStandard Add Isotope-Labeled Internal Standard Sample->InternalStandard Spiking EnzymaticHydrolysis Enzymatic Hydrolysis (Pepsin, Pronase E, etc.) InternalStandard->EnzymaticHydrolysis SPE Solid Phase Extraction (SPE) EnzymaticHydrolysis->SPE LC Liquid Chromatography (Separation) SPE->LC MSMS Tandem Mass Spectrometry (Detection & Quantification) LC->MSMS Data Data Analysis MSMS->Data

LC-MS/MS workflow for this compound quantification.
Immunoassay (ELISA) Method for this compound Detection

This protocol outlines a general procedure for a competitive ELISA, which is a common format for detecting small molecules like this compound.

1. Plate Coating:

  • A known amount of a this compound-protein conjugate or a synthetic this compound peptide is coated onto the wells of a microtiter plate.

2. Sample and Antibody Incubation:

  • The biological sample (e.g., serum, plasma) is added to the wells, along with a specific anti-Glucosepane antibody.

  • If this compound is present in the sample, it will compete with the coated this compound for binding to the antibody.

3. Washing:

  • The plate is washed to remove any unbound antibodies and other sample components.

4. Secondary Antibody and Substrate Addition:

  • A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary anti-Glucosepane antibody is added to the wells.

  • After another washing step, a substrate for the enzyme is added. The enzyme converts the substrate into a colored product.

5. Detection:

  • The absorbance of the colored product is measured using a plate reader.

  • The amount of color is inversely proportional to the concentration of this compound in the sample. A standard curve is generated using known concentrations of this compound to quantify the amount in the samples.

ELISA_Workflow cluster_assay Competitive ELISA Plate Plate Coated with This compound Conjugate SampleAntibody Add Sample and Anti-Glucosepane Antibody Plate->SampleAntibody Wash1 Wash SampleAntibody->Wash1 SecondaryAb Add Enzyme-Linked Secondary Antibody Wash1->SecondaryAb Wash2 Wash SecondaryAb->Wash2 Substrate Add Substrate Wash2->Substrate Detection Measure Absorbance Substrate->Detection

Competitive ELISA workflow for this compound detection.

Pros and Cons in Detail

LC-MS

Pros:

  • High Specificity: LC-MS/MS is highly specific and can distinguish this compound from other structurally similar AGEs, minimizing the risk of false positives.[2] This is a significant advantage given the chemical diversity of AGEs.

  • High Accuracy and Precision: The use of stable isotope-labeled internal standards in an isotope dilution LC-MS/MS method allows for very accurate and precise quantification, correcting for variations in sample preparation and instrument response.[1][8]

  • Definitive Identification: Mass spectrometry provides structural information, confirming the identity of the analyte being measured.

  • Multiplexing Capability: LC-MS methods can be developed to quantify multiple AGEs simultaneously in a single run.

Cons:

  • Complex and Time-Consuming Sample Preparation: The requirement for exhaustive enzymatic hydrolysis of proteins is a major bottleneck, making the workflow labor-intensive and time-consuming.[4] This can also be a source of variability if not carefully controlled.

  • Lower Throughput: The longer chromatographic run times and complex sample preparation limit the number of samples that can be analyzed in a given time frame compared to immunoassays.

  • High Cost: The initial investment in LC-MS/MS instrumentation is substantial, and ongoing operational and maintenance costs are also high.

  • Matrix Effects: Co-eluting substances from the sample matrix can sometimes interfere with the ionization of the target analyte, potentially affecting accuracy. Careful method development and validation are required to mitigate these effects.

Immunoassay

Pros:

  • High Throughput: Immunoassays are well-suited for automation and can be performed in 96-well or 384-well plate formats, allowing for the rapid screening of a large number of samples.

  • Lower Cost: The instrumentation and reagents for immunoassays are generally less expensive than those for LC-MS.

  • Simple Sample Preparation: Sample preparation for immunoassays is typically less complex than for LC-MS, often involving simple dilution steps.

  • Versatility in Application: Anti-glucosepane antibodies can be used in various immunoassay formats, including ELISA for quantification and immunohistochemistry (IHC) for localizing this compound within tissues.[4] This is a key advantage as it allows for the study of the spatial distribution of this compound, which is not possible with bulk tissue analysis by LC-MS.

Cons:

  • Potential for Cross-Reactivity: The specificity of an immunoassay is entirely dependent on the quality of the antibody. There is a risk of cross-reactivity with other AGEs or structurally similar molecules, which can lead to inaccurate results.[3] The development of highly specific monoclonal antibodies is crucial to overcome this limitation.

  • Indirect Measurement: Immunoassays provide an indirect measure of the analyte based on antibody binding, which can be influenced by factors such as the conformation of the protein to which this compound is attached.

  • Matrix Interference: Components in the biological sample matrix can sometimes interfere with the antibody-antigen binding, leading to either underestimation or overestimation of the analyte concentration.

  • Requirement for Specific Antibodies: The development of high-quality antibodies specific for a small molecule like this compound can be challenging and time-consuming.

Logical Relationship: Method Selection

The choice between LC-MS and immunoassay for this compound detection depends on the specific research question and available resources.

Method_Selection Start Research Goal Quant Accurate & Definitive Quantification Start->Quant Screen High-Throughput Screening or Localization Start->Screen LCMS LC-MS/MS Quant->LCMS Immuno Immunoassay (ELISA/IHC) Screen->Immuno

Decision tree for selecting a this compound detection method.

Conclusion

LC-MS and immunoassays are complementary techniques for the study of this compound. LC-MS/MS stands as the gold standard for accurate and specific quantification, essential for definitive research and clinical validation. Its major drawbacks are the complexity of the workflow and the high cost. Immunoassays, particularly ELISA, offer a high-throughput and cost-effective alternative for large-scale screening studies. The development of specific anti-glucosepane antibodies has also enabled the visualization of this compound in tissues, providing valuable spatial information.

For researchers, a pragmatic approach may involve using an immunoassay for initial screening of a large number of samples, followed by LC-MS/MS for the validation of key findings and for studies requiring the highest level of accuracy and specificity. The continued development of highly specific monoclonal antibodies will further enhance the utility of immunoassays for this compound research.

References

A Comparative Analysis of Glucosepane Levels Across Different Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Glucosepane, a prevalent advanced glycation end-product (AGE), is a permanent cross-link formed between lysine (B10760008) and arginine residues in proteins through non-enzymatic reactions with glucose.[1] Its accumulation is implicated in the age-related decline of tissue function and the pathogenesis of various diseases, including diabetes and osteoarthritis.[2][3] This guide provides a comparative analysis of this compound levels in different tissues, supported by experimental data and detailed methodologies, to aid researchers in understanding its distribution and pathological significance.

Quantitative Comparison of this compound Levels

The concentration of this compound varies significantly across different tissues, reflecting the turnover rate of extracellular matrix proteins and the local glycemic environment. The following table summarizes quantitative data on this compound levels from various human and animal studies.

TissueSpeciesConditionThis compound Levels (pmol/mg collagen)Reference(s)
Skin Collagen HumanAge-related increase (up to 100 years)Up to 2000[4]
Human30–40 years old (Control)~1500[4]
HumanDiabetesUp to 4000 - 5000[4][5]
Glomerular Basement Membrane (GBM) Collagen HumanSteady state (normal)200–400[4]
HumanDiabetesUp to 500[5]
Tendon HumanAge-related increaseSignificant increase with age[3][6]
Cartilage HumanHealthy Controls-[7]
HumanEarly-stage Osteoarthritis (Plasma)38% increase vs. healthy (plasma)[7]
HumanAdvanced Osteoarthritis (Plasma)6-fold increase vs. healthy (plasma)[7]
Serum Albumin HumanCommercial samples~0.3% of arginine residues modified[8]
HumanIn vitro glycated samples~1.3% of arginine residues modified[8]

Experimental Protocols

The quantification of this compound is challenging due to its acid lability.[4] The most reliable and widely used method involves exhaustive enzymatic digestion of tissues followed by liquid chromatography-mass spectrometry (LC/MS) with isotope dilution.

Key Experimental Steps:
  • Tissue Preparation: Insoluble tissue preparations, such as skin collagen or glomerular basement membrane, are obtained.[5]

  • Enzymatic Digestion: The tissue is subjected to exhaustive enzymatic digestion to break down proteins into individual amino acids and small peptides, leaving the this compound cross-link intact.[4][5] This is a crucial step as this compound is labile to conventional acid hydrolysis.[4]

  • Isotope Dilution: A known amount of a stable isotope-labeled internal standard of this compound is added to the digested sample.

  • Liquid Chromatography-Mass Spectrometry (LC/MS): The sample is then analyzed by LC/MS. The liquid chromatography step separates this compound from other molecules in the complex mixture. The mass spectrometer then identifies and quantifies both the native this compound and the isotope-labeled internal standard based on their mass-to-charge ratios.[5][8]

  • Quantification: The ratio of the signal from the native this compound to the signal from the known amount of the internal standard allows for accurate quantification of the this compound concentration in the original tissue sample.[5]

Visualizing Key Pathways and Workflows

Formation of this compound

This compound forms from a non-enzymatic reaction between glucose and the amino acids lysine and arginine within a protein. This process, a part of the Maillard reaction, involves the formation of an Amadori product from glucose and lysine, which then undergoes further reactions to form a reactive dicarbonyl intermediate that cross-links with a nearby arginine residue.[1]

G This compound Formation Pathway Glucose Glucose Amadori_Product Amadori Product (on Lysine) Glucose->Amadori_Product + Protein-Lysine Protein_Lysine Protein with Lysine Residue Protein_Lysine->Amadori_Product Protein_Arginine Protein with Arginine Residue Glucosepane_Crosslink This compound Cross-link Protein_Arginine->Glucosepane_Crosslink Reactive_Dicarbonyl Reactive Dicarbonyl Intermediate Amadori_Product->Reactive_Dicarbonyl Rearrangement Reactive_Dicarbonyl->Glucosepane_Crosslink + Protein-Arginine

Caption: Simplified pathway of this compound formation from glucose and protein residues.

Experimental Workflow for this compound Quantification

The following diagram outlines the general workflow for the quantification of this compound in tissue samples using the enzymatic digestion and LC/MS method.

G Experimental Workflow for this compound Quantification Tissue_Sample Tissue Sample (e.g., Skin, Cartilage) Enzymatic_Digestion Exhaustive Enzymatic Digestion Tissue_Sample->Enzymatic_Digestion Isotope_Standard Addition of Isotope-Labeled Internal Standard Enzymatic_Digestion->Isotope_Standard LC_MS_Analysis LC/MS Analysis Isotope_Standard->LC_MS_Analysis Data_Analysis Data Analysis and Quantification LC_MS_Analysis->Data_Analysis

Caption: General workflow for quantifying this compound in biological tissues.

References

The Pathological Potency of Glucosepane vs. Pentosidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Advanced glycation end products (AGEs) are a heterogeneous group of molecules formed through the non-enzymatic reaction of reducing sugars with proteins, lipids, and nucleic acids. Their accumulation is a hallmark of aging and is significantly accelerated in diabetes mellitus, contributing to the pathogenesis of various complications. Among the myriad of AGEs identified, glucosepane and pentosidine (B29645) have garnered significant attention as key players in tissue damage. This guide provides an objective comparison of the pathological potency of this compound and pentosidine, supported by experimental data, to aid researchers in understanding their relative contributions to disease.

At a Glance: this compound vs. Pentosidine

FeatureThis compoundPentosidine
Abundance The most abundant AGE cross-link in tissues.[1][2][3]Present in tissues, but at significantly lower levels than this compound.[2][4]
Primary Precursor GlucosePentoses (e.g., ribose), also formed from glucose through fragmentation.[5]
Cross-linking A major lysine-arginine cross-link in collagen.[2][6]A fluorescent lysine-arginine cross-link.[7][8]
Pathological Significance Strongly associated with diabetic retinopathy, nephropathy, and neuropathy.[9][10]Associated with the severity of diabetic complications, including retinopathy and joint stiffness.[5][11]
Detection Primarily by liquid chromatography-mass spectrometry (LC/MS).[9]Can be detected by its fluorescence or by HPLC and LC/MS.[9][12]

Pathological Potency: A Deeper Dive

While both this compound and pentosidine are implicated in the pathology of diabetic complications and aging, their relative contributions appear to differ significantly, primarily due to the vast difference in their abundance.

This compound: The Prevalent Cross-linker

This compound is recognized as the single most abundant AGE cross-link in the extracellular matrix, particularly in long-lived proteins like collagen.[1][2][3][9] Its levels can be 10 to 1000 times higher than any other known cross-linking AGE.[2][13] This high prevalence suggests a major role in the age- and diabetes-related stiffening of tissues.[1][3]

Studies have shown a strong correlation between this compound levels and the progression of microvascular disease in diabetes.[10] For instance, in a follow-up to the Diabetes Control and Complications Trial (DCCT), skin this compound levels were a robust predictor of the progression of retinopathy and nephropathy, even after adjusting for mean glycemia.[9][10]

Pentosidine: A Marker of Glycoxidative Stress

Pentosidine, while less abundant, is a well-established fluorescent marker of advanced glycation and oxidative stress.[1][7][11] Its formation is dependent on oxidative reactions, hence it is often referred to as a "glycoxidative" product.[11] Elevated levels of pentosidine in skin collagen have been shown to correlate with the severity of diabetic complications, including retinopathy, proteinuria, arterial stiffness, and joint stiffness.[5] However, some studies suggest that its predictive value for certain complications might be less robust than that of this compound, especially after adjusting for glycemic control.[9]

Quantitative Comparison of Tissue Levels

The following table summarizes the reported levels of this compound and pentosidine in human tissues from various studies. It is important to note that direct comparisons between studies can be challenging due to differences in analytical methods and patient cohorts.

TissueConditionThis compound (pmol/mg collagen)Pentosidine (pmol/mg collagen)Reference
SkinNormal (100 years)~2000-[9]
Glomerular Basement MembraneNormal200-400-[9]
SkinDiabetesSignificantly increasedSignificantly increased[5][9]
BSA (in vitro)Incubated with 100mM glucose for 25 days611-[6]

Experimental Protocols

Accurate quantification of this compound and pentosidine is crucial for understanding their pathological roles. The gold standard for their measurement is liquid chromatography-mass spectrometry (LC/MS).

General Workflow for AGE Quantification by LC/MS

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC/MS Analysis cluster_data Data Interpretation Tissue Tissue Biopsy (e.g., Skin) Hydrolysis Acid or Enzymatic Hydrolysis Tissue->Hydrolysis LC Liquid Chromatography Separation Hydrolysis->LC Hydrolyzed Sample MS Mass Spectrometry Detection LC->MS Quant Quantification using Stable Isotope-Labeled Internal Standards MS->Quant Data Data Analysis and Normalization Quant->Data

Caption: General workflow for the quantification of AGEs.

Detailed Methodological Considerations:

  • Hydrolysis: For the analysis of total AGEs, protein samples are typically subjected to acid hydrolysis (e.g., 6N HCl). However, this compound is acid-labile. Therefore, enzymatic digestion (e.g., with a cocktail of proteases like pronase and aminopeptidase) is the preferred method for its release and accurate quantification.[9] Pentosidine is acid-stable and can be measured after acid hydrolysis.

  • Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) is commonly used to separate the AGEs from other amino acids and components in the hydrolysate.

  • Mass Spectrometry: Electrospray ionization (ESI) tandem mass spectrometry (MS/MS) is employed for sensitive and specific detection. The use of stable isotope-labeled internal standards for both this compound and pentosidine is essential for accurate quantification.

Signaling Pathways and Pathological Mechanisms

The pathological effects of AGEs are mediated through two primary mechanisms:

  • Receptor-Independent Mechanisms: The cross-linking of long-lived proteins, such as collagen and elastin, by this compound and pentosidine leads to altered tissue properties, including increased stiffness and reduced elasticity of blood vessels and skin.[1][3] This contributes to hypertension, atherosclerosis, and other age-related pathologies.

  • Receptor-Dependent Mechanisms: AGEs can bind to cell surface receptors, most notably the Receptor for Advanced Glycation End products (RAGE). This interaction triggers a cascade of intracellular signaling events, leading to oxidative stress, inflammation, and cellular dysfunction.

age_rage_pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response AGEs This compound Pentosidine RAGE RAGE Receptor AGEs->RAGE Binding NFkB NF-κB Activation RAGE->NFkB MAPK MAPK Activation RAGE->MAPK ROS Increased ROS Production RAGE->ROS Inflammation Inflammation NFkB->Inflammation Fibrosis Fibrosis NFkB->Fibrosis Apoptosis Apoptosis MAPK->Apoptosis ROS->Inflammation ROS->Apoptosis

Caption: AGE-RAGE signaling pathway.

Conclusion

Both this compound and pentosidine are important pathological mediators in aging and diabetes. However, the current body of evidence strongly suggests that This compound, due to its sheer abundance, is a more significant contributor to the overall AGE-related tissue damage, particularly the structural alterations resulting from protein cross-linking. Pentosidine, while a valuable marker of glycoxidative stress, is present at much lower concentrations.

For researchers and drug development professionals, targeting the formation and accumulation of this compound may represent a more impactful strategy for mitigating the long-term complications of diabetes and age-related diseases. Future research should continue to elucidate the specific pathological roles of these and other AGEs to develop more targeted and effective therapeutic interventions.

References

Safety Operating Guide

Navigating the Safe Disposal of Glucosepane: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Glucosepane is a complex molecule formed from D-glucose that creates irreversible cross-links between proteins.[1] Its role as a cross-linking agent necessitates careful handling, as chemicals in this category can present health and environmental risks if not managed correctly.[2] Therefore, treating this compound and any materials contaminated with it as hazardous chemical waste is the recommended and safest approach.

Step-by-Step Disposal Protocol for this compound

This protocol outlines the necessary steps for the safe segregation, collection, and disposal of this compound waste in a laboratory setting. Adherence to these procedures will minimize risks and ensure compliance with standard laboratory safety practices.

1. Waste Segregation and Collection:

Proper separation of waste streams is fundamental to safe laboratory operations.

  • Solid Waste:

    • Place all solid this compound waste, including contaminated consumables such as weigh boats, pipette tips, and gloves, into a designated, clearly labeled, and sealable hazardous waste container.

    • The container must be chemically compatible with this compound and sealed to prevent any leakage.[3]

  • Aqueous Solutions:

    • Collect all aqueous solutions containing this compound in a separate, dedicated, and clearly labeled waste container.[3]

    • Do not mix this compound solutions with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Ensure the container is securely capped when not in use to prevent spills and evaporation.[3]

  • Contaminated Materials:

    • Any materials, such as gels or lab bench paper, that have come into contact with this compound should be disposed of as chemical waste.[4] These items should be placed in double, robust plastic bags, individually sealed, and labeled before being moved to the designated chemical waste storage area.[4]

2. Labeling and Storage for Disposal:

Accurate and clear labeling is crucial for the safe management of chemical waste.

  • All waste containers must be accurately labeled with "Hazardous Waste" and the specific contents, including "this compound" and its approximate concentration.

  • Store the sealed waste containers in a designated and secure satellite accumulation area (SAA) away from incompatible materials.[5] This area should be inspected weekly for any signs of leakage.[5]

  • Partially filled containers can remain in the SAA for up to one year, while full containers must be removed within three days.[5]

3. Final Disposal Procedure:

The ultimate disposal of this compound waste should be handled by professionals.

  • Engage a licensed hazardous waste disposal company for the final disposal of this compound waste.[6]

  • Incineration is often the preferred method for the complete destruction of such compounds, preventing their release into the environment.[3]

  • Never dispose of this compound waste down the drain or in the regular trash.[6]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

cluster_0 Waste Generation & Identification cluster_1 Segregation cluster_2 Containment cluster_3 Storage & Disposal start This compound Waste Generated identify Identify Waste Type start->identify solid Solid Waste (e.g., contaminated gloves, tips) identify->solid Solid liquid Aqueous Solution identify->liquid Liquid solid_container Place in Labeled, Sealed Solid Waste Container solid->solid_container liquid_container Collect in Labeled, Capped Liquid Waste Container liquid->liquid_container storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage pickup Arrange for Pickup by Licensed Waste Disposal Service storage->pickup

Caption: Logical workflow for the proper disposal of this compound waste.

Spill Management

In the event of a this compound spill, immediate and appropriate action is necessary to contain and clean the area safely.

  • Ensure Adequate Ventilation: Immediately ventilate the area where the spill has occurred.

  • Wear Appropriate Personal Protective Equipment (PPE): This includes, but is not limited to, safety goggles, gloves, and a lab coat.

  • Contain the Spill:

    • For solid spills, carefully sweep or wipe up the material to avoid generating dust and place it into a designated hazardous waste container.[3]

    • For liquid spills, absorb the material with an inert substance like vermiculite (B1170534) or sand, and then place it in a sealed container for disposal.[3]

  • Clean the Area: Decontaminate the spill area with soap and water or another suitable cleaning agent. All cleaning materials must also be disposed of as chemical waste.[3]

  • Report the Spill: Report the incident to your laboratory supervisor and EHS office in accordance with your institution's policies.[3]

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling Glucosepane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling, storage, and disposal of Glucosepane. As a novel research chemical, this compound lacks a formal Safety Data Sheet (SDS). Therefore, a conservative approach, treating the compound as potentially hazardous, is imperative. The following procedures are based on best practices for handling uncharacterized, reactive, and biologically active compounds.

Hazard Assessment

This compound is an advanced glycation end product (AGE), a class of compounds known to be involved in cellular stress and inflammation. While specific toxicity data for this compound is unavailable, its reactive nature as a protein cross-linking agent necessitates careful handling to avoid potential health effects through inhalation, skin contact, or ingestion. Structurally related imidazo-based heterocyclic compounds have shown potential cytotoxicity in research studies.[1][2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense when handling this compound. The following table outlines the recommended PPE.

PPE Category Item Specifications and Use
Eye and Face Protection Safety Goggles and Face ShieldGoggles must provide a complete seal around the eyes. A face shield offers an additional layer of protection against splashes and airborne particles.
Hand Protection Double Gloving with Chemically Resistant GlovesWear two pairs of nitrile or neoprene gloves. The outer glove should be resistant to a broad range of chemicals, and the inner glove provides protection if the outer glove is breached.
Body Protection Chemical-Resistant Laboratory Coat or ApronA lab coat made of a material resistant to chemical permeation is required. For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.
Respiratory Protection Fit-Tested N95 Respirator or HigherFor handling lyophilized (powdered) this compound, a fit-tested N95 respirator is the minimum requirement to prevent inhalation.[3] If there is a potential for aerosol generation, a higher level of respiratory protection, such as a full-face respirator with appropriate cartridges or a powered air-purifying respirator (PAPR), should be used.
Foot Protection Closed-toe, non-perforated, and chemically resistant safety shoesProtects feet from potential spills.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential to minimize exposure and ensure a safe working environment.

Preparation
  • Risk Assessment: Before beginning any new procedure, conduct a thorough risk assessment.

  • Location: All handling of this compound, especially the lyophilized solid, must be performed in a certified chemical fume hood.

  • Gather Materials: Ensure all necessary equipment, including PPE, spill containment materials, and waste containers, are readily available.

  • Pre-weighing Preparation: For lyophilized this compound, allow the sealed container to equilibrate to room temperature in a desiccator before opening. This prevents condensation and moisture absorption, which can affect the compound's stability.[3][4][5][6]

Experimental Procedure
  • Weighing: Wear a dust respirator when handling larger quantities of lyophilized this compound.[3] Use a disposable weigh boat and handle it with forceps to minimize direct contact.

  • Dissolving: When preparing solutions, add solvents slowly and carefully to avoid splashing. Be aware that this compound is a cross-linking agent; avoid using buffers containing primary amines, such as Tris or glycine, as these can react with the compound.[7]

  • During the Experiment: Keep all containers with this compound covered when not in immediate use.

  • Cleanup: After the experiment, decontaminate all work surfaces with an appropriate solvent.

Disposal Plan

All materials contaminated with this compound must be treated as hazardous chemical waste.

Waste Type Container Labeling Disposal Procedure
Solid Waste Sealable, chemically resistant container"Hazardous Chemical Waste: this compound"Includes contaminated gloves, weigh boats, paper towels, and other disposable labware.
Liquid Waste Sealable, chemically resistant container"Hazardous Chemical Waste: this compound" (specify solvent)Includes unused solutions and contaminated solvents. Do not mix with other waste streams.
Sharps Puncture-proof sharps container"Hazardous Chemical Waste: Sharps contaminated with this compound"Includes needles, syringes, and contaminated glassware.

General Disposal Guidelines:

  • Segregation: Do not mix this compound waste with other chemical waste unless compatibility is confirmed.

  • Storage: Store waste containers in a designated, well-ventilated area, away from incompatible materials.

  • Professional Disposal: Arrange for disposal through your institution's environmental health and safety office or a licensed professional waste disposal service.[8]

Emergency Procedures

Situation Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill For a minor spill within a fume hood, use an appropriate absorbent material, decontaminate the area, and dispose of the waste in a sealed, labeled container. For a major spill, evacuate the area and follow your institution's emergency spill response procedures.

Visual Workflow for Safe Handling of this compound

SafeHandlingWorkflow Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep1 Conduct Risk Assessment prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Fume Hood prep2->prep3 prep4 Equilibrate Lyophilized this compound prep3->prep4 handle1 Weigh this compound in Fume Hood prep4->handle1 handle2 Perform Experiment handle1->handle2 handle3 Decontaminate Work Area handle2->handle3 emergency Follow Emergency Procedures handle2->emergency disp1 Segregate Waste handle3->disp1 disp2 Label Waste Containers disp1->disp2 disp3 Store Waste Securely disp2->disp3 disp4 Arrange Professional Disposal disp3->disp4

Caption: This diagram illustrates the sequential workflow for safely handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.